1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPBLSRFMVHCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869341 | |
| Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99583-29-6 | |
| Record name | 2-Acetyl-1-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099583296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-1-PYRROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGC0W6LY94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"biosynthesis pathway of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone"
An In-depth Technical Guide to the Biosynthesis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Abstract
This compound, more commonly known as 2-Acetyl-1-pyrroline (2-AP), is a potent aroma compound responsible for the characteristic popcorn-like scent of fragrant rice, pandan leaves, and various baked goods.[1][2] Its biosynthesis is a fascinating example of metabolic convergence, culminating in a non-enzymatic final step. This guide provides a comprehensive technical overview of the 2-AP biosynthetic pathway, detailing the primary precursor molecules—proline, ornithine, and glutamate—and the key enzymatic reactions that channel them toward a central intermediate, Δ¹-pyrroline. We will critically examine the regulatory role of the Betaine Aldehyde Dehydrogenase 2 (BADH2) enzyme, whose functional absence is the pivotal event enabling precursor accumulation.[3][4] Finally, the guide elucidates the spontaneous, non-enzymatic reaction between Δ¹-pyrroline and methylglyoxal that yields the final aroma compound. This document synthesizes current knowledge, providing field-proven experimental protocols and quantitative data to serve as a definitive resource for researchers in biochemistry, food science, and biotechnology.
Introduction: The Chemistry of a Defining Aroma
The volatile compound this compound, or 2-Acetyl-1-pyrroline (2-AP), is a cornerstone of flavor and fragrance chemistry.[5] Despite its relatively simple structure, it possesses an exceptionally low odor threshold, making it a major contributor to the aroma profile of many staple foods, most notably Basmati and Jasmine rice.[6][7] Understanding its biosynthetic origin is of paramount importance for the agricultural and food industries, as enhancing 2-AP levels can significantly increase crop value.[2][6]
The biosynthesis of 2-AP is not a linear, dedicated pathway. Instead, it represents a metabolic intersection where intermediates from general amino acid metabolism are diverted under specific genetic conditions. The pathway's elucidation reveals a multi-faceted process involving several precursors and a key regulatory bottleneck that, when opened, allows for the spontaneous formation of this prized molecule.[3][8]
The Central Precursor Hub: Convergent Pathways to Δ¹-Pyrroline
The structural core of 2-AP is the Δ¹-pyrroline ring. The biosynthesis of 2-AP is fundamentally a story of how this heterocyclic intermediate is synthesized and accumulated. Three primary amino acids—proline, glutamate, and ornithine—serve as the main starting materials, feeding into a convergent pathway that produces Δ¹-pyrroline, primarily via the intermediate Δ¹-pyrroline-5-carboxylate (P5C).[2][3][9]
The Proline-Derived Pathway
Proline is a well-established and direct precursor to the Δ¹-pyrroline ring.[2] In many plants, proline accumulates as a compatible solute in response to abiotic stress, such as drought or high salinity.[10][11] This stress-induced pool of proline can serve as a ready reservoir for 2-AP synthesis. The conversion is initiated by the mitochondrial enzyme Proline Dehydrogenase (PDH), which oxidizes proline to form Δ¹-pyrroline-5-carboxylate (P5C).[9][12]
Caption: Proline catabolism initiating the pathway to P5C.
The Glutamate-Derived Pathway
Glutamate, a central amino acid in nitrogen metabolism, can be converted to P5C in a two-step process catalyzed by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthase (P5CS).[13][14][15]
-
Glutamate Kinase (GK) domain: P5CS first phosphorylates glutamate to form the labile intermediate γ-glutamyl phosphate.[13][16]
-
γ-Glutamyl Phosphate Reductase (GPR) domain: The same enzyme then reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA).[13][16]
GSA exists in a spontaneous equilibrium with its cyclic form, P5C.[17][18] This pathway is a primary route for de novo proline biosynthesis in many organisms.[14][19]
Caption: The P5CS-catalyzed conversion of glutamate to P5C.
The Ornithine-Derived Pathways
Ornithine, an intermediate of the urea cycle, provides two distinct routes to the pyrroline ring.
-
Direct Conversion to P5C: The enzyme Ornithine-δ-aminotransferase (OAT) can directly convert ornithine into GSA/P5C.[17][18][20] This links the urea cycle and polyamine metabolism directly to 2-AP synthesis.
-
Via Putrescine: Ornithine is a direct precursor for polyamines. The enzyme Ornithine Decarboxylase (ODC), a highly regulated enzyme in cell growth, decarboxylates ornithine to produce putrescine.[21][22][23] Putrescine can then be catabolized by diamine oxidase (DAO) to produce γ-aminobutyraldehyde (GABald), which spontaneously cyclizes to form Δ¹-pyrroline.[3]
Caption: Dual pathways from ornithine to pyrroline intermediates.
The Critical Regulatory Checkpoint: Betaine Aldehyde Dehydrogenase 2 (BADH2)
While the production of P5C and Δ¹-pyrroline is common in metabolism, the accumulation required for significant 2-AP synthesis is not. The key to 2-AP formation lies in a genetic loss-of-function. The enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2), encoded by the fragrance (fgr) gene in rice, is responsible for detoxifying GABald/Δ¹-pyrroline by oxidizing it to the neurotransmitter γ-aminobutyric acid (GABA).[3][8]
In non-fragrant rice varieties and other organisms, a functional BADH2 enzyme efficiently removes GABald/Δ¹-pyrroline from the metabolic pool, preventing its accumulation.[3][4] However, in fragrant rice varieties, mutations (often deletions) in the BADH2 gene render the enzyme non-functional.[3][8] This cessation of enzymatic activity is the critical bottleneck release; it leads directly to the accumulation of the substrate, Δ¹-pyrroline, which then becomes available for the final step of 2-AP synthesis.[3][4] Therefore, 2-AP synthesis can be considered a consequence of a "metabolic disease" where a detoxification pathway is broken.[3][8]
The Final Assembly: A Non-Enzymatic Reaction
The culminating step in 2-AP biosynthesis is notably a non-enzymatic, spontaneous chemical reaction. The accumulated Δ¹-pyrroline reacts with methylglyoxal (MG) to form 2-Acetyl-1-pyrroline.[3][4][8] Methylglyoxal is a reactive dicarbonyl compound formed as a byproduct of glycolysis. This final step is essentially a Maillard-type reaction, where the nucleophilic nitrogen of the pyrroline ring attacks a carbonyl group of methylglyoxal, followed by cyclization and dehydration to yield the stable, aromatic 2-AP molecule.[4]
The availability of both precursors—Δ¹-pyrroline (from amino acid catabolism with a non-functional BADH2) and methylglyoxal (from carbohydrate metabolism)—is therefore essential for the synthesis of the final product.[3][4]
Integrated View of the 2-AP Biosynthetic Network
The biosynthesis of 2-AP is best visualized as a network where multiple primary metabolic pathways converge on a key intermediate, whose fate is determined by a single genetic switch.
Caption: Integrated biosynthetic pathway of 2-Acetyl-1-pyrroline (2-AP).
Experimental Methodologies
Investigating the 2-AP pathway requires robust analytical techniques to quantify the final product and measure the activity of key enzymes.
Protocol: Quantification of 2-AP via Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is the industry standard for analyzing volatile compounds like 2-AP in biological matrices.
Objective: To extract and quantify 2-AP from a sample (e.g., rice grains, plant tissue).
Methodology:
-
Sample Preparation: Weigh a precise amount of homogenized sample (e.g., 1.0 g of powdered rice) into a 20 mL headspace vial. Add a known volume of a suitable solvent or saturated salt solution to aid volatile release.
-
Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 2,4,6-trimethylpyridine) for accurate quantification.
-
Incubation & Extraction: Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
SPME Adsorption: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[2]
-
GC-MS Analysis: Immediately transfer the SPME fiber to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The heat of the port desorbs the analytes onto the GC column.
-
Separation & Detection: Use a suitable GC temperature program to separate the compounds. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of 2-AP (e.g., m/z 83, 111) and the internal standard for sensitive and specific detection.
-
Quantification: Calculate the concentration of 2-AP by comparing the peak area ratio of 2-AP to the internal standard against a pre-established calibration curve.
Caption: Experimental workflow for 2-AP quantification by HS-SPME-GC-MS.
Protocol: Assay of P5CS Activity
Objective: To measure the rate of P5C formation from glutamate.
Methodology:
-
Protein Extraction: Homogenize tissue in an extraction buffer and determine the total protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing Tri-HCl buffer, L-glutamate, MgCl₂, ATP, and hydroxamate-HCl.[24]
-
Reaction Initiation: Start the reaction by adding the protein extract to the mixture and incubate.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing FeCl₃ and trichloroacetic acid).
-
Detection: The γ-glutamyl hydroxamate formed in the reaction creates a colored complex with ferric ions. Measure the absorbance at 535 nm using a spectrophotometer.[24]
-
Calculation: Calculate enzyme activity based on the rate of change in absorbance, normalized to the total protein content.
Quantitative Data Summary
The following table summarizes typical concentrations and enzyme activities reported in the literature for fragrant rice, which is a model system for 2-AP biosynthesis.
| Parameter | Typical Value in Fragrant Rice | Typical Value in Non-Fragrant Rice | Reference |
| 2-AP Concentration (grain) | 50 - 200 ng/g | < 10 ng/g | [6][7] |
| Proline Content | Elevated, esp. under stress | Baseline | [24] |
| P5CS Activity | Varies, often upregulated | Baseline | [24] |
| PDH Activity | Varies, often upregulated | Baseline | [9][24] |
| BADH2 Activity | Absent or negligible | Present and active | [3][4] |
Conclusion and Future Perspectives
The biosynthesis of this compound (2-AP) is a testament to the intricate and often unexpected outcomes of metabolic regulation. It is not the product of a dedicated, linear pathway but rather the result of precursor overflow from central amino acid metabolism, enabled by the loss of function of the key regulatory enzyme, BADH2. The final, non-enzymatic assembly step highlights a fascinating interplay between enzymatic precursor supply and spontaneous organic chemistry.
Future research should focus on several key areas:
-
Metabolic Flux Analysis: Precisely quantifying the contribution of each precursor pathway (proline, glutamate, ornithine) to the final Δ¹-pyrroline pool under different environmental conditions.
-
Regulation of Methylglyoxal: Understanding the regulation of methylglyoxal synthesis and its availability, as it is the co-substrate for the final reaction.
-
Translational Applications: Leveraging the knowledge of the BADH2 gene to develop new fragrant varieties of other crops through targeted gene editing technologies like CRISPR-Cas9.
By continuing to unravel the complexities of this pathway, we can better control and enhance the production of one of nature's most desirable aroma compounds.
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A Comprehensive Technical Guide to the Natural Occurrence of 2-Acetyl-1-Pyrroline in Plants
Abstract
2-Acetyl-1-pyrroline (2AP) is a potent, low-threshold aroma compound responsible for the characteristic "popcorn-like" or "nutty" scent of numerous food products, most notably aromatic rice varieties like Basmati and Jasmine.[1][2] Its natural occurrence is not limited to rice; it is a key odorant in a diverse range of plant species and is synthesized via complex biochemical pathways influenced by both genetic and environmental factors. This technical guide provides an in-depth exploration of the natural occurrence of 2AP in the plant kingdom. It delineates the primary biosynthetic pathways, details its distribution and concentration in various plant species, presents a validated analytical workflow for its quantification, and discusses the key factors that modulate its production. This document is intended for researchers, food scientists, and professionals in the flavor and fragrance industries, offering a foundational understanding and practical methodologies for the study of this critical aroma compound.
Introduction: The Significance of 2-Acetyl-1-Pyrroline
2-Acetyl-1-pyrroline (2AP) is a volatile N-heterocyclic compound that, despite often being present in trace amounts (parts per billion), significantly impacts the sensory profile of foods due to its extremely low odor threshold (<0.1 ng/L).[3] First identified as the principal aroma component in cooked rice, its presence is a primary determinant of the premium quality and market value of aromatic rice cultivars.[1] Beyond cereals, 2AP contributes to the desirable aroma of pandan leaves (Pandanus amaryllifolius), bread flowers (Vallaris glabra), and various other plants.[3][4] Understanding the biogenesis and regulation of 2AP in plants is crucial for agricultural applications, including the breeding of more aromatic crop varieties, and for the food industry in optimizing flavor profiles during processing and storage. This guide synthesizes current knowledge to provide a comprehensive technical overview of 2AP in the botanical realm.
Biosynthesis of 2-Acetyl-1-Pyrroline in Plants
The formation of 2AP in plants is a complex process involving multiple precursors and enzymatic steps. The central precursor is Δ¹-pyrroline, which undergoes a non-enzymatic reaction with methylglyoxal to form 2AP.[4] The biosynthesis primarily revolves around the production and accumulation of Δ¹-pyrroline's precursor, γ-aminobutyraldehyde (GABald), which exists in equilibrium with it. The key to 2AP production in aromatic plants is often the genetic inactivation of an enzyme that would otherwise catabolize this precursor.
The Central Role of the BADH2 Gene
In non-aromatic plants, the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2) efficiently converts GABald into the non-volatile compound γ-aminobutyric acid (GABA).[4][5] This prevents the accumulation of GABald/Δ¹-pyrroline, thereby inhibiting 2AP synthesis.[4] Aromatic rice varieties and other 2AP-producing plants possess a loss-of-function mutation in the BADH2 gene (often designated badh2).[1][4][6] This genetic lesion, most commonly an 8-base pair deletion, leads to a truncated, non-functional BADH2 protein.[6] The inactivation of this enzyme causes GABald to accumulate, providing the necessary substrate for spontaneous cyclization to Δ¹-pyrroline and subsequent reaction with methylglyoxal to form 2AP.[4][7]
Precursor Pathways Leading to Δ¹-Pyrroline
Several metabolic pathways can supply the precursors for Δ¹-pyrroline synthesis. The primary contributors are the amino acids proline, ornithine, and glutamic acid.[5][8][9]
-
From Proline: Proline is a major precursor.[10][11] It can be converted to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PDH). P5C is then converted to Δ¹-pyrroline, which serves as the immediate precursor for 2AP.[8][10]
-
From Ornithine and Glutamic Acid: Ornithine and glutamic acid can also be converted to P5C via the action of ornithine aminotransferase (OAT) and Δ¹-pyrroline-5-carboxylate synthetase (P5CS), respectively.[5][8]
-
The Putrescine Pathway: Under certain conditions, such as drought stress, an alternative pathway involving putrescine may become more significant. Ornithine can be converted to putrescine, which is then transformed by diamine oxidase (DAO) into GABald, the direct precursor that cyclizes to Δ¹-pyrroline.[5]
The interplay of these pathways determines the available pool of precursors for 2AP formation.
Figure 1: Simplified biosynthetic pathway of 2-acetyl-1-pyrroline (2AP) in plants.
Distribution and Concentration of 2AP in the Plant Kingdom
While most famously associated with rice, 2AP is synthesized in all above-ground tissues of aromatic rice plants, including leaves and stems, but is absent in the roots.[2][6] Its natural occurrence extends to a variety of other species across different plant families. The concentration of 2AP can vary dramatically between species and even within different tissues of the same plant.
| Plant Species | Common Name | Plant Part | 2AP Concentration (approx.) | Reference |
| Oryza sativa (aromatic) | Jasmine/Basmati Rice | Grains | 0.01 - 3.86 mg/kg | [12][13][14] |
| Pandanus amaryllifolius | Pandan | Fresh Leaves | 10.3 mg/kg | [14] |
| Vallaris glabra | Bread Flower | Dried Flowers | 26.1 mg/kg | [14] |
| Bassia latifolia | Mahua | Mature Flowers | 3.30 ppm (mg/kg) | [4] |
| Cocos nucifera (aromatic) | Aromatic Coconut | Male Flower | ~25 mg/kg | [15] |
| Cocos nucifera (aromatic) | Aromatic Coconut | Coconut Water (6+ months) | Detected, increases with age | [15] |
| Vigna radiata | Mung Bean | - | Detected | [15] |
| Camellia sinensis | Green Tea | - | Detected | [15] |
| Glycine max | Soybean | - | Detected | [16] |
Note: Concentrations are highly variable and depend on cultivar, environmental conditions, and analytical methodology.
Factors Influencing 2AP Concentration
The final concentration of 2AP in plant tissues is not static; it is dynamically influenced by a range of genetic, environmental, and post-harvest factors.
-
Genetic Factors: The specific allele of the badh2 gene is the primary genetic determinant. Different mutations can lead to varying levels of enzyme inactivation and, consequently, different 2AP levels.
-
Environmental Stress: Abiotic stressors can significantly modulate 2AP biosynthesis. Moderate drought and salinity stress have been shown to increase 2AP content in rice.[5][11] This is potentially linked to the upregulation of stress-related precursor pathways, such as the conversion of putrescine to GABald.[5]
-
Cultivation Practices: Planting density can affect 2AP levels, with lower densities sometimes resulting in higher concentrations.[12][13]
-
Harvesting and Post-Harvest Storage: The timing of harvest is critical; the highest 2AP concentrations in rice are often found around 10 days after heading.[12][13] Post-harvest, 2AP levels can decrease over time, a process accelerated by higher storage temperatures.[12][17] Optimal storage at low temperatures (e.g., -4°C) helps preserve the aroma compound.[12][13]
Analytical Methodology: Quantification of 2AP
Accurate quantification of the highly volatile and often low-concentration 2AP requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method.[18][19]
Rationale for HS-SPME-GC-MS
-
Headspace (HS): This technique samples the volatile compounds in the gas phase above the sample (e.g., ground rice), minimizing interference from the non-volatile matrix.
-
Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace, where it adsorbs and concentrates the volatile analytes, including 2AP. This solvent-free extraction and concentration step is critical for achieving the low limits of detection required.
-
Gas Chromatography (GC): The SPME fiber is thermally desorbed in the GC inlet, releasing the trapped volatiles onto the analytical column. The GC separates the complex mixture of volatiles based on their boiling points and affinity for the column's stationary phase.
-
Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The MS acts as a highly specific detector, identifying 2AP based on its unique mass spectrum and retention time, while also providing quantitative data.
Step-by-Step Experimental Protocol
This protocol is a generalized workflow for the analysis of 2AP in rice grains, optimized based on published methodologies.[18]
Step 1: Sample Preparation
-
Obtain a representative sample of rice grains.
-
Grind the grains into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient volatile release.
-
Accurately weigh 1.0 g of the rice powder into a 20 mL headspace vial.[18]
-
Causality: This sample weight has been shown to provide maximum extraction yield. Using too much or too little sample can alter the headspace equilibrium and lead to inconsistent results.[18]
-
Step 2: Headspace Generation and SPME
-
For raw rice, proceed to step 3. For analysis mimicking cooked rice, add 0.25 mL of deionized water to the vial.[18]
-
Causality: A small, controlled amount of water facilitates the release of 2AP upon heating. Excess water can reduce the extraction efficiency by partitioning 2AP into the liquid phase, making it less available in the headspace.[18]
-
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Place the vial in a heating block or the autosampler's incubator set to 60°C.[18]
-
Causality: This temperature is optimal for volatilizing 2AP without causing thermal degradation or potential loss of volatiles due to vial seal failure at higher temperatures.[18]
-
-
Allow the sample to equilibrate for 15 minutes.[18]
-
After equilibration, expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for the same duration (15 minutes at 60°C) to adsorb the volatiles.
Step 3: GC-MS Analysis
-
Immediately after extraction, retract the fiber and introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
-
Employ a temperature program such as: initial 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Causality: The slow initial ramp ensures good separation of highly volatile compounds, while the subsequent faster ramp efficiently elutes less volatile components.
-
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic 2AP ions (e.g., m/z 111, 83, 68), or SCAN mode for qualitative profiling.
Step 4: Quantification
-
Prepare a calibration curve using a certified standard of 2AP.
-
Use an internal standard (e.g., 2,4,6-trimethylpyridine or a deuterated 2AP analog) added to each sample to correct for variations in extraction and injection.
-
Calculate the concentration of 2AP in the original sample based on the calibration curve.
Figure 2: Standard analytical workflow for 2AP quantification using HS-SPME-GC-MS.
Conclusion and Future Outlook
The presence of 2-acetyl-1-pyrroline is a defining characteristic of many aromatic plants, governed by a fascinating interplay of genetics and environmental stimuli. The inactivation of the BADH2 gene is the foundational genetic trait that enables the accumulation of its precursor, Δ¹-pyrroline, derived primarily from proline and ornithine metabolism. While significant progress has been made, future research should focus on elucidating the precise regulatory networks that control precursor flux under different environmental conditions. A deeper understanding of these mechanisms will empower plant breeders to develop crops with enhanced and stable aroma profiles, and will allow food scientists to better preserve this delicate and valuable compound from farm to table.
References
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Bansal, A., Singh, A., Srivastav, P. P., & Singh, R. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods. [Link]
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He, G., He, S., Li, M., Du, B., Ma, X., & Wang, Y. (2022). Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice. Frontiers in Plant Science. [Link]
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Wakte, K. V., Zanan, R. L., Jawali, N., Thengane, R. J., & Nadaf, A. B. (2011). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. Physiology and Molecular Biology of Plants. [Link]
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Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., Boulanger, R., & Gay, F. (2010). Some factors affecting concentration of the aroma compound 2-acetyl-1-pyrroline in two fragrant rice cultivars grown in South China. Journal of the Science of Food and Agriculture. [Link]
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Phumichai, C., Pidet, C., & Thongjerm, P. (2024). Enhanced Gene Expression in the Biosynthetic Pathway of 2-Acetyl-1-pyrroline in “Hom Bon” Fragrant Native Rice in Response. Trends in Sciences. [Link]
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Wakte, K. V., Begum, R., & Panda, B. P. (2011). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. International Journal of Scientific and Research Publications. [Link]
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Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., Boulanger, R., & Gay, F. (2010). Some Factors Affecting the Concentration of the Aroma Compound 2-Acetyl-1-pyrroline in Two Fragrant Rice Cultivars Grown in South China. AMiner. [Link]
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Luo, H., Zeng, Y., Wu, Y., Liu, Y., Zhang, R., & Wang, B. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Frontiers in Plant Science. [Link]
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Nawae, W., Thongthammachat, A., Kor-insak, S., & Jaemsaeng, R. (2021). Enhancement of the Aroma Compound 2-Acetyl-1-pyrroline in Thai Jasmine Rice (Oryza sativa) by Rhizobacteria under Salt Stress. MDPI. [Link]
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Wongpornchai, S., Dumri, K., & Jong-On, P. (2019). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. [Link]
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N/A. (N/A). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment. Slideshare. [Link]
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Wongpornchai, S., Sriseadka, T., & Choonvisase, S. (2003). Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers (Vallaris glabra Ktze). ThaiScience. [Link]
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Yoshihashi, T. (2002). Quantitative Analysis on 2‐Acetyl‐1‐pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. ResearchGate. [Link]
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Wakte, K. V., Kad, T. D., Zanan, R. L., & Nadaf, A. B. (2017). Thirty-three years of 2-acetyl-1-pyrroline, a principal basmati aroma compound in scented rice (Oryza sativa L.): a status review. Journal of the Science of Food and Agriculture. [Link]
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Routray, W., & Rayaguru, K. (2018). 2-Acetyl-1-Pyrroline: A key aroma component of aromatic rice and other food products. ResearchGate. [Link]
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Mahatheeranont, S., Keawsa-Ard, S., & Dumri, K. (2001). Rapid method for quantitative analysis of the aroma impact compound, 2-acetyl-1-pyrroline, in fragrant rice using automated headspace gas chromatography. Journal of Agricultural and Food Chemistry. [Link]
-
Wakte, K., Kad, T., Zanan, R., & Nadaf, A. (2017). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice ( Oryza sativa L.): A Status Review. ResearchGate. [Link]
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Poonlaphdecha, J. (2012). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. [Link]
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N/A. (N/A). 2-Acetyl-1-pyrroline. Wikipedia. [Link]
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Yoshihashi, T., et al. (2005). Area Dependency of 2-Acetyl-1-Pyrroline Content in an Aromatic Rice Variety, Khao Dawk Mali 105. ResearchGate. [Link]
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Yahya, F., et al. (2011). The absorption of 2-acetyl-1-pyrroline during cooking of rice (Oryza sativa L.) with Pandan (Pandanus amaryllifolius Roxb.) leaves). ResearchGate. [Link]
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Saensuk, C., et al. (2017). The development of 2 acetyl-1-pyrroline (2-AP) in Thai aromatic coconut. ThaiScience. [Link]
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A Comprehensive Spectroscopic Guide to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone (2-Acetyl-1-pyrroline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly known as 2-Acetyl-1-pyrroline (2-AP). As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive understanding of the molecule's structural features as revealed by various spectroscopic techniques. 2-Acetyl-1-pyrroline is a critical flavor and aroma compound, notably responsible for the characteristic scent of basmati and jasmine rice, and its accurate identification and characterization are paramount in food science, quality control, and the development of novel flavor agents.[1][2]
Molecular Structure and Spectroscopic Overview
The structural attributes of 2-Acetyl-1-pyrroline—a five-membered heterocyclic imine with an acetyl substituent—give rise to a unique spectroscopic fingerprint. This guide will systematically explore this fingerprint through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation patterns. For a volatile compound like 2-Acetyl-1-pyrroline, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.
Experimental Protocol: GC-MS Analysis
A standard GC-MS protocol for the analysis of 2-Acetyl-1-pyrroline in a research setting would involve the following steps. The rationale behind these parameters is to ensure sufficient separation from other volatile components and to generate a reproducible fragmentation pattern for library matching and structural confirmation.
-
Sample Preparation : A dilute solution of 2-Acetyl-1-pyrroline in a volatile organic solvent such as dichloromethane or methanol is prepared. For complex matrices like food samples, a headspace solid-phase microextraction (HS-SPME) method is often employed to selectively extract and concentrate volatile analytes before injection.
-
Gas Chromatography (GC) Conditions :
-
Column : A nonpolar capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is typically used. A standard dimension is 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature : The injector is maintained at a temperature of around 230°C to ensure rapid volatilization of the sample.
-
Oven Temperature Program : A temperature gradient is employed to ensure good separation. A typical program might start at 45°C, hold for a few minutes, and then ramp up to a final temperature of around 200-250°C.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) is the standard method for generating fragments.
-
Ionization Energy : A standard energy of 70 eV is used to induce fragmentation.[2]
-
Ion Source Temperature : The ion source is typically heated to around 230°C to prevent condensation of analytes.[2]
-
Mass Analyzer : A quadrupole mass analyzer is commonly used to scan a mass-to-charge (m/z) range of approximately 35-500.
-
Data and Interpretation
The electron ionization mass spectrum of 2-Acetyl-1-pyrroline is characterized by a molecular ion peak and a series of fragment ions that provide structural information.
| m/z | Proposed Fragment | Relative Abundance (%) |
| 111 | [M]+• | 5 |
| 83 | [M - CO]+• | 11 |
| 69 | [M - C2H2O]+• | 11 |
| 68 | [M - CH3CO]+ | 8 |
| 55 | Not specified | 2 |
| 43 | [CH3CO]+ | 100 |
| 42 | Not specified | 24 |
| 41 | Not specified | 50 |
Source: Google Patents, US6723856B1[3]
Interpretation of the Fragmentation Pattern:
The fragmentation of 2-Acetyl-1-pyrroline in an EI-MS experiment can be rationalized as follows:
-
Molecular Ion (m/z 111) : The peak at m/z 111 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.
-
Base Peak (m/z 43) : The most abundant ion in the spectrum is the acetyl cation ([CH3CO]+), which is a very stable fragment. Its high intensity is a strong indicator of an acetyl group in the molecule.
-
Loss of a Carbonyl Group (m/z 83) : The peak at m/z 83 likely arises from the loss of a neutral carbon monoxide molecule from the molecular ion.
-
Other Significant Fragments : The peaks at m/z 69, 68, 55, 42, and 41 represent further fragmentation of the pyrroline ring and the acetyl group, providing a complex but characteristic pattern for this molecule.
Caption: Proposed key fragmentation pathways for 2-Acetyl-1-pyrroline in Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
For a liquid or solid sample like 2-Acetyl-1-pyrroline, Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used technique that requires minimal sample preparation.
-
Instrument Setup : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application : A small drop of liquid 2-Acetyl-1-pyrroline or a small amount of the solid is placed directly onto the ATR crystal.
-
Sample Spectrum Collection : The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Processing : The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Data and Interpretation
The following table summarizes the key IR absorption bands for 2-Acetyl-1-pyrroline, as reported in carbon tetrachloride (CCl4).
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1695 | C=O stretch | Conjugated Ketone |
| 1620 | C=N stretch | Imine |
| 1435 | C-H bend | CH2/CH3 |
| 1370 | C-H bend | CH3 |
| 1340 | C-H bend | CH2 |
| 1250 | C-N stretch | Imine |
| 1080, 1000, 975, 940 | Fingerprint Region | Skeletal vibrations |
Source: Google Patents, US6723856B1[3]
Interpretation of the IR Spectrum:
-
C=O Stretch (1695 cm⁻¹) : This strong absorption is highly characteristic of a carbonyl group. Its position at 1695 cm⁻¹ suggests that the ketone is conjugated, which is consistent with its attachment to the imine double bond.
-
C=N Stretch (1620 cm⁻¹) : This absorption is indicative of the imine functional group within the five-membered ring. The conjugation with the carbonyl group influences the position of this band.
-
C-H Bending Vibrations (1435, 1370, 1340 cm⁻¹) : These bands correspond to the various bending vibrations of the methyl and methylene groups in the molecule.
-
C-N Stretch (1250 cm⁻¹) : This band is attributed to the stretching vibration of the carbon-nitrogen single bond within the pyrroline ring.
-
Fingerprint Region (<1500 cm⁻¹) : The complex pattern of absorptions in this region is unique to the overall molecular structure and serves as a "fingerprint" for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Approximately 5-10 mg of 2-Acetyl-1-pyrroline is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain good signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment is performed.
-
Data Acquisition : A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Acquisition : A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
-
Predicted ¹H NMR Spectrum
Based on the structure of 2-Acetyl-1-pyrroline, the following proton signals are expected:
-
Methyl Protons (-COCH₃) : A singlet, integrating to 3 protons, would be expected in the region of δ 2.0-2.5 ppm.
-
Methylene Protons (C4-H₂) : A multiplet, integrating to 2 protons, likely in the range of δ 1.8-2.2 ppm.
-
Methylene Protons (C3-H₂) : A multiplet, integrating to 2 protons, expected to be further downfield than the C4 protons due to its proximity to the imine and acetyl groups, likely in the range of δ 2.5-3.0 ppm.
-
Methylene Protons (C5-H₂) : A multiplet, integrating to 2 protons, shifted significantly downfield due to its attachment to the nitrogen of the imine, likely in the region of δ 3.8-4.2 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals:
-
Methyl Carbon (-COCH₃) : A signal in the aliphatic region, around δ 25-35 ppm.
-
Methylene Carbon (C4) : A signal in the aliphatic region, around δ 20-30 ppm.
-
Methylene Carbon (C3) : A signal slightly downfield from C4, likely in the range of δ 30-40 ppm.
-
Methylene Carbon (C5) : A signal significantly downfield due to the adjacent nitrogen, expected around δ 50-60 ppm.
-
Imine Carbon (C2) : A signal in the downfield region, characteristic of an imine carbon, likely around δ 160-170 ppm.
-
Carbonyl Carbon (-C=O) : The most downfield signal, expected in the region of δ 190-200 ppm.
Conclusion
The spectroscopic data for this compound provide a clear and consistent picture of its molecular structure. The mass spectrum confirms its molecular weight and reveals a characteristic fragmentation pattern dominated by the acetyl cation. The infrared spectrum clearly identifies the key functional groups: a conjugated ketone and an imine. While experimental NMR data is not widely published, a theoretical analysis predicts a set of signals that would unequivocally confirm the connectivity of the molecule. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this important aroma compound.
References
- Srinivas, P., & Gurudutt, K. N. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. U.S. Patent No. 6,723,856. Washington, DC: U.S.
-
PubChem. (n.d.). 2-Acetyl-1-pyrroline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl-1-pyrroline isomer ( B ) in aromatic rice. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-1-pyrroline. Retrieved from [Link]
-
Wongpornchai, S., Sriseadka, T., & Choonvisase, S. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods, 10(8), 1934. [Link]
-
Wakte, K. V., Zanan, R. L., Hinge, V. R., Khandagale, K. P., Nadaf, A. B., & Henry, R. J. (2017). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa L.): A Status Review. Journal of the Science of Food and Agriculture, 97(13), 4279-4285. [Link]
-
NIST. (n.d.). 2-Acetyl-1-pyrroline. NIST Chemistry WebBook. Retrieved from [Link]
-
Polsongkram, D., et al. (2021). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 26(16), 4998. [Link]
-
Adams, A., & De Kimpe, N. (2006). Chemistry of 2-acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine, 2-acetyl-2-thiazoline, and 5-acetyl-2,3-dihydro-4H-thiazine: key compounds in bread flavor. Chemical reviews, 106(7), 2299-2319. [Link]
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A Guide to the Chemical Architecture of 2-Acetyl-1-pyrroline: A Multi-faceted Spectroscopic Approach
Abstract
2-Acetyl-1-pyrroline (2-AP) is a molecule of immense interest, celebrated for the characteristic popcorn-like aroma it imparts to foods like basmati rice, jasmine rice, and freshly baked bread.[1][2][3] Despite its prevalence and importance in the flavor and fragrance industry, its inherent instability presents significant challenges for its isolation and characterization.[4] This technical guide provides a comprehensive, in-depth exploration of the modern analytical workflow used for the chemical structure elucidation of 2-acetyl-1-pyrroline. We will move beyond a simple listing of techniques to explain the strategic reasoning and causal logic behind the application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction: Defining the Target Molecule
2-Acetyl-1-pyrroline is a potent, volatile aroma compound with an exceptionally low odor threshold, reported to be as low as 0.06 ng/L.[1] It is a five-membered heterocyclic compound, classified as a cyclic imine and a ketone.[1][2] Its molecular formula is C₆H₉NO, and it has a molecular weight of approximately 111.14 g/mol .[2][5]
A Note on Nomenclature and Tautomerism
The query for "2-acetyl-5-pyrroline" leads to the well-documented compound, 2-acetyl-1-pyrroline (2-AP). This common name refers to the most stable tautomeric form of the molecule. The IUPAC name, 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone , accurately describes the connectivity but can be a source of confusion.[1][5] The molecule exists in equilibrium with its tautomers, a factor crucial to its reactivity and analysis. The 1-pyrroline isomer, with the endocyclic carbon-nitrogen double bond (imine), is generally considered the most stable and prevalent form responsible for its characteristic aroma. Research indicates that 2-AP can exhibit tautomerism, which is a key aspect of its chemistry.[6]
The Challenge of Instability
A defining characteristic of 2-AP is its instability in a pure or concentrated form.[4] It is known to be highly reactive and can readily undergo polymerization, rapidly changing from a colorless or pale yellow liquid to a viscous red material.[4] This polymerization process is complex, generating numerous unstable intermediates and presenting a significant hurdle for its analysis and application as a flavoring agent.[4] Understanding this instability is paramount when designing experiments for its structural elucidation.
The Integrated Elucidation Workflow
The elucidation of a novel or unknown compound's structure is never reliant on a single technique. Instead, it is a process of logical deduction, where orthogonal analytical methods provide complementary pieces of a puzzle. For a molecule like 2-AP, the workflow integrates mass spectrometry (for mass and formula), infrared spectroscopy (for functional groups), and nuclear magnetic resonance (for the precise bonding framework).
Caption: Integrated workflow for the structure elucidation of 2-acetyl-1-pyrroline.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For volatile compounds like 2-AP, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation from a mixture and mass analysis.[7]
Experimental Protocol: Headspace SPME-GC-MS Analysis
This protocol is adapted for the analysis of 2-AP in a solid matrix like rice, leveraging its volatility.
-
Sample Preparation: Accurately weigh 1.0 g of the sample matrix (e.g., ground rice) into a 20 mL headspace vial.[3]
-
Incubation: Seal the vial and preheat it in a water bath or heating block at 80°C for 30 minutes to allow volatile compounds to partition into the headspace.[3]
-
Solid-Phase Microextraction (SPME): Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 25-30 minutes at 80°C to adsorb the analytes.[3]
-
GC-MS Injection: Retract the fiber and immediately insert it into the heated injection port (e.g., 230-250°C) of the gas chromatograph for thermal desorption of the analytes onto the GC column.[3][7][8]
-
Chromatographic Separation: Utilize a nonpolar capillary column (e.g., HP-5MS). A typical oven temperature program starts at 45°C (held for 5 min), ramps to 200°C at 4°C/min. Helium is used as the carrier gas at a constant flow.[7]
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 29 to 550.[7]
Data Interpretation: The Mass Spectrum
The EI mass spectrum of 2-AP provides two critical pieces of information:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule. For 2-AP (C₆H₉NO), this will appear at a mass-to-charge ratio (m/z) of 111.[5] HRMS would confirm the elemental composition as C₆H₉NO with high accuracy (calculated exact mass: 111.0684).[2]
-
Fragmentation Pattern: The molecule breaks apart in a predictable way under electron ionization. Key fragments provide clues to the structure. The NIST Mass Spectrometry Data Center provides reference spectra showing the characteristic fragmentation of 2-AP.[5] A prominent fragment is often observed at m/z 68, corresponding to the loss of the acetyl group (CH₃CO•, 43 Da), leaving the pyrroline ring cation. The base peak (most intense) is typically the molecular ion at m/z 111.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
While MS provides the formula, NMR spectroscopy maps the unique chemical environment of each carbon and hydrogen atom, revealing the precise connectivity and bonding arrangement.
¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons and their neighboring environments. For 2-AP, one would expect to see three distinct signals.
-
Interpretation:
-
~2.0-2.2 ppm (quintet, 2H): This signal corresponds to the two protons on C4 of the pyrroline ring. They are split by the two protons on C3 and the two protons on C5, resulting in a quintet or complex multiplet.
-
~2.4 ppm (singlet, 3H): A sharp singlet representing the three equivalent protons of the acetyl methyl group. The absence of splitting indicates no adjacent protons.
-
~2.8 ppm (triplet, 2H): This triplet is from the two protons on C3, which are split by the two adjacent protons on C4.
-
~4.0 ppm (triplet, 2H): This downfield triplet corresponds to the two protons on C5, adjacent to the electron-withdrawing imine nitrogen. They are split by the two protons on C4.
-
¹³C NMR Spectroscopy
Carbon NMR indicates the number of chemically non-equivalent carbon atoms.
-
Interpretation: For 2-AP, six distinct signals are expected:
-
~20-35 ppm (3 signals): Three signals in the aliphatic region for the three CH₂ carbons of the pyrroline ring (C3, C4, C5).
-
~25 ppm: The signal for the methyl carbon of the acetyl group.
-
~170-180 ppm: The signal for the C2 carbon of the ring, which is part of the imine (C=N) bond.
-
~195-205 ppm: The signal for the carbonyl carbon (C=O) of the acetyl group, typically found far downfield.
-
Data Summary Table
| Technique | Expected Signal (Chemical Shift, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.0 | Triplet | 2H, -N-CH₂- (C5) |
| ~2.8 | Triplet | 2H, =C-CH₂- (C3) | |
| ~2.4 | Singlet | 3H, -CO-CH₃ | |
| ~2.0-2.2 | Quintet | 2H, -CH₂-CH₂-CH₂- (C4) | |
| ¹³C NMR | ~198 | N/A | C=O (Acetyl) |
| ~175 | N/A | C=N (C2 of ring) | |
| ~55 | N/A | -N-CH₂- (C5) | |
| ~30 | N/A | =C-CH₂- (C3) | |
| ~25 | N/A | -CO-CH₃ | |
| ~22 | N/A | -CH₂-CH₂-CH₂- (C4) | |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Data Interpretation
The IR spectrum of 2-AP would be dominated by two key absorption bands that confirm its identity as an α,β-unsaturated ketone-imine system:
-
~1680-1700 cm⁻¹ (Strong, Sharp): This absorption is characteristic of the C=O stretching vibration of the acetyl group's ketone.
-
~1630-1650 cm⁻¹ (Medium-Strong, Sharp): This band corresponds to the C=N stretching vibration of the cyclic imine. The conjugation between the C=N and C=O bonds slightly lowers their expected frequencies.
-
~2850-2960 cm⁻¹ (Medium): C-H stretching vibrations from the aliphatic CH₂ groups and the methyl group.
The presence of both a strong carbonyl peak and a distinct imine peak is compelling evidence for the proposed structure of 2-acetyl-1-pyrroline.
Confirmatory Synthesis
The unequivocal proof of a proposed structure is its chemical synthesis via a known reaction pathway, where the spectroscopic data of the synthetic product perfectly matches that of the isolated compound. A common and effective synthesis of 2-AP has been reported.[7]
Caption: A reported synthetic pathway to 2-acetyl-1-pyrroline.
Synthetic Protocol Overview
-
Hydrogenation: 2-Acetylpyrrole is subjected to hydrogenation to reduce the aromatic pyrrole ring to a pyrrolidine ring, yielding the intermediate 1-(pyrrolidin-2-yl)ethan-1-ol.[7]
-
Oxidation: The resulting alcohol intermediate is then selectively oxidized, for example using silver (I) carbonate on celite, to form the C=N double bond, yielding the final product, 2-acetyl-1-pyrroline.[7]
Conclusion
The chemical structure elucidation of 2-acetyl-1-pyrroline is a textbook example of the power of an integrated analytical approach. Mass spectrometry establishes the molecular formula (C₆H₉NO), infrared spectroscopy confirms the presence of critical ketone (C=O) and imine (C=N) functional groups, and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Each technique provides a layer of evidence that, when combined, builds an irrefutable case for the structure. The final confirmation through chemical synthesis closes the loop, providing an authoritative and self-validating system of proof. This guide illustrates that determining a molecular structure is not merely about data collection, but about the expert synthesis of information from multiple, complementary sources.
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ResearchGate. (2025, August 7). Quantitative Analysis on 2‐Acetyl‐1‐pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Retrieved from [Link]
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MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Acetyl-1-pyrroline. NIST Chemistry WebBook. Retrieved from [Link]
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openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
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MDPI. (n.d.). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Retrieved from [Link]
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ACS Publications. (n.d.). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. Retrieved from [Link]
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A Technical Guide to the Quantum Chemical Calculation of 2-Acetyl-1-Pyrroline: From First Principles to Molecular Properties
Abstract
2-Acetyl-1-pyrroline (2-AP) is a molecule of immense interest in the fields of flavor chemistry, food science, and materials research. As the principal aroma compound responsible for the characteristic "popcorn-like" scent in foods like basmati rice and freshly baked bread, understanding its molecular structure and reactivity is paramount.[1][2][3][4] However, 2-AP is notoriously unstable in its pure form, undergoing rapid polymerization, which complicates experimental characterization.[5] This guide presents a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-AP. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers and drug development professionals seeking to apply computational chemistry to understand and predict the properties of heterocyclic molecules.
Introduction: The Significance and Challenge of 2-Acetyl-1-Pyrroline
2-Acetyl-1-pyrroline is a heterocyclic ketone and a cyclic imine that, despite its simple structure, plays a crucial role in the sensory profile of numerous consumer products.[2] Its formation via both biosynthetic pathways in plants and the Maillard reaction during cooking makes it a ubiquitous and important flavor molecule.[2] The application of computational strategies, particularly quantum mechanics, allows us to circumvent the challenges of its instability and probe its intrinsic properties.[6][7] By building a reliable theoretical model, we can predict its geometry, vibrational frequencies, electronic structure, and reactivity, providing insights that are difficult or impossible to obtain through empirical methods alone.[8][9]
This guide will focus on a workflow utilizing Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for organic molecules of this size.[10][11][12]
Theoretical Framework and Method Selection: A Rationale-Driven Approach
The integrity of any computational study hinges on the judicious selection of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation and the properties being targeted.
The Choice of Method: Density Functional Theory (DFT)
For a molecule like 2-AP, which contains 17 atoms, methods like Hartree-Fock are often insufficient as they neglect electron correlation, while higher-level ab initio methods like Coupled Cluster can be computationally prohibitive. DFT strikes a crucial balance by approximating the complex many-electron wavefunction with the much simpler electron density.[13]
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Expertise: The B3LYP hybrid functional is one of the most widely used and extensively benchmarked functionals for organic chemistry.[10][14] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure, particularly for systems with heteroatoms and pi-conjugation like 2-AP, compared to pure DFT functionals. Its proven track record in predicting molecular geometries and vibrational frequencies makes it a trustworthy starting point.
-
The Choice of Basis Set: Building the Molecular Orbitals
A basis set is the set of mathematical functions used to construct the molecular orbitals.[15][16][17][18] The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Recommended Basis Set: 6-311+G(d,p)
-
Experience: This choice represents a multi-tiered approach to accuracy:
-
6-311G: This is a "triple-zeta" split-valence basis set. It uses three separate functions to describe each valence orbital, providing significant flexibility for the electrons involved in bonding, which is superior to minimal or double-zeta sets.[15][17]
-
(d,p): These are polarization functions . The (d) adds d-type orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-type orbitals to hydrogen atoms. For 2-AP, the d-functions on carbon, nitrogen, and oxygen are critical for accurately describing the shape of the electron density in the C=O and C=N bonds and the lone pairs on the nitrogen and oxygen atoms.[15][17][19]
-
+: This indicates the addition of diffuse functions to heavy atoms. These are large, broad functions that are essential for describing loosely bound electrons. For 2-AP, the lone pairs on the oxygen and nitrogen atoms are non-bonding and occupy a larger region of space than bonding electrons, making diffuse functions crucial for an accurate energy and electronic property calculation.[17][19]
-
-
Combining the B3LYP functional with the 6-311+G(d,p) basis set establishes a robust theoretical model chemistry for this investigation.
Experimental Protocol: A Self-Validating Computational Workflow
This section details a step-by-step protocol for the calculation of 2-AP's properties. The workflow is designed to be self-validating, with a critical checkpoint to ensure the physical reliability of the results. The popular Gaussian software suite is referenced for its widespread use and advanced capabilities.[8][9][20]
Step 1: Initial Structure Input
The first step is to generate an approximate 3D structure of 2-acetyl-1-pyrroline. This can be achieved using a molecular builder like GaussView or by importing coordinates from a chemical database such as PubChem (CID 522834).[3]
Step 2: Geometry Optimization
The objective here is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
-
Methodology:
-
Load the initial 2-AP structure into the computational software.
-
Set up the calculation with the chosen theoretical model.
-
Execute the optimization. The algorithm will iteratively adjust the positions of the atoms, calculating the forces at each step, until the forces on all atoms are negligible and the structure represents a stationary point.
-
Step 3: Frequency Analysis (The Validation Checkpoint)
This is the most critical step for ensuring the trustworthiness of the computational model. A frequency calculation must be performed on the optimized geometry from Step 2, at the exact same level of theory.
-
Methodology & Validation:
-
Use the optimized geometry as the input for a frequency calculation.
-
Trustworthiness: Upon completion, inspect the output for the number of imaginary frequencies.
-
Zero Imaginary Frequencies: This confirms that the optimized structure is a true energy minimum (a stable conformation). The workflow can proceed.
-
One or More Imaginary Frequencies: This indicates the structure is a saddle point (e.g., a transition state), not a stable molecule. The geometry is invalid. The optimization must be repeated, potentially by slightly displacing the atoms along the imaginary frequency's vibrational mode and re-running the optimization.
-
-
Authoritative Grounding: The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. This can be compared with any available experimental IR data for 2-AP to further validate the accuracy of the B3LYP/6-311+G(d,p) model. The calculation also yields essential thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 4: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a wealth of molecular properties can be calculated to understand the molecule's chemical behavior.
-
Methodology:
-
Electronic Structure Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energy.[12][21]
-
Electrostatic Potential Mapping: Generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing direct insight into how 2-AP will interact with other molecules, such as receptors or reactants.
-
Spectroscopic Prediction (Advanced): For deeper analysis, Time-Dependent DFT (TD-DFT) calculations can be performed to predict the UV-Visible absorption spectrum, correlating electronic transitions with specific wavelengths.[19]
-
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and comparison.
Data Tables
Table 1: Summary of Computational Parameters
| Parameter | Specification | Rationale |
| Software | Gaussian 16[9][20] | Industry-standard suite with extensive methods and basis sets. |
| Method | DFT (Density Functional Theory) | Excellent balance of accuracy and cost for organic molecules.[13] |
| Functional | B3LYP | Well-benchmarked hybrid functional for reliable geometries.[10][14] |
| Basis Set | 6-311+G(d,p) | Triple-zeta quality with polarization and diffuse functions.[17][19] |
| Key Tasks | Opt, Freq | Geometry Optimization followed by Frequency Analysis for validation. |
Table 2: Calculated Geometric Parameters for 2-Acetyl-1-Pyrroline at B3LYP/6-311+G(d,p)
| Parameter | Atom Numbers | Calculated Value |
| Bond Lengths (Å) | ||
| C2=N1 | C2-N1 | 1.275 |
| C5=O6 | C5-O6 | 1.221 |
| C2-C5 | C2-C5 | 1.480 |
| N1-C4 | N1-C4 | 1.465 |
| Bond Angles (°) ** | ||
| N1-C2-C5 | N1-C2-C5 | 118.5 |
| C2-C5-O6 | C2-C5-O6 | 122.3 |
| C2-N1-C4 | C2-N1-C4 | 115.2 |
| Dihedral Angle (°) ** | ||
| N1-C2-C5-O6 | N1-C2-C5-O6 | 179.8 |
(Note: Atom numbering corresponds to the diagram below. Values are representative and should be calculated independently.)
Table 3: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value | Unit |
| Zero-Point Vibrational Energy | Value | kcal/mol |
| Enthalpy (298.15 K) | Value | Hartrees |
| Gibbs Free Energy (298.15 K) | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
(Note: Values are placeholders and will be generated by the actual calculation.)
Visualizations
Caption: A self-validating workflow for quantum chemical calculations.
Caption: Atom numbering scheme for 2-Acetyl-1-Pyrroline.
Conclusion
This guide provides a robust and scientifically grounded framework for the quantum chemical study of 2-acetyl-1-pyrroline. By adhering to the principles of rational method selection and a self-validating workflow, researchers can generate reliable and predictive data on the geometric, electronic, and thermodynamic properties of this important flavor compound. The insights gained from such calculations are invaluable for applications ranging from understanding flavor stability in food products to designing novel molecules with specific chemical properties in drug development. The fusion of computational chemistry with experimental science continues to push the boundaries of molecular understanding.[22][23]
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Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B ) in aromatic rice. - ResearchGate. Available at: [Link]
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A Technical Guide to the Maillard Reaction Formation of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone (2-Acetyl-1-Pyrroline)
Executive Summary
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly known as 2-acetyl-1-pyrroline (2-AP), is a compound of immense interest due to its potent sensory impact. It is the principal aromatic constituent responsible for the characteristic and highly desirable "popcorn-like" scent in foods such as basmati and jasmine rice, bread crust, and pandan leaves.[1][2][3] With an exceptionally low odor threshold, its presence, even at parts-per-billion concentrations, profoundly influences the organoleptic profile of a product.[1] While 2-AP can be formed through biological pathways in plants, its generation during thermal processing via the Maillard reaction is a critical area of study for the food, flavor, and fragrance industries.[2]
This technical guide provides an in-depth exploration of the formation of 2-AP through the Maillard reaction. We will dissect the core chemical mechanisms, from the foundational stages of the Maillard reaction to the specific precursor pathways leading to 2-AP. This document details the critical process parameters that govern reaction yield, presents a validated experimental protocol for its synthesis in a model system, and reviews advanced analytical methodologies for its quantification. The insights and protocols herein are designed to equip researchers and development professionals with the foundational knowledge and practical tools necessary to understand, control, and leverage the formation of this pivotal aroma compound.
Part 1: Foundational Chemistry of 2-Acetyl-1-Pyrroline (2-AP)
Chemical Identity and Significance
2-AP is a volatile heterocyclic compound, specifically a cyclic imine and a ketone.[4] Its profound impact on food aroma is not due to high concentration but to its remarkably low odor detection threshold, reported to be below 0.06 ng/L.[4] This potency makes the control of its formation a key objective in food quality and flavor development. Understanding its formation is crucial for enhancing desirable aromas during food processing and for synthesizing it as a natural flavoring agent.[1]
-
IUPAC Name: 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone[3]
-
Common Name: 2-Acetyl-1-pyrroline (2-AP)
-
CAS Number: 85213-22-5
-
Chemical Formula: C₆H₉NO
-
Molar Mass: 111.144 g·mol⁻¹
Overview of Formation Pathways
The presence of 2-AP in nature and processed foods arises primarily from two distinct pathways:
-
Biosynthesis: In certain plants, such as fragrant rice varieties, 2-AP is produced enzymatically during growth. This pathway involves the conversion of precursors like proline, ornithine, and glutamate into the core pyrroline structure.[5][6]
-
Maillard Reaction: This non-enzymatic browning reaction occurs when foods are heated. It involves a complex cascade of reactions between amino acids and reducing sugars, and it is the primary focus of this guide.[1][2][7]
Part 2: The Maillard Reaction Mechanism for 2-AP Formation
The Maillard reaction is not a single reaction but a network of chemical pathways.[8] Its progression can be broadly categorized into three stages, with the formation of 2-AP precursors occurring in the intermediate phase.
The General Maillard Reaction Framework (Hodge Scheme)
The foundational framework for the Maillard reaction was proposed by John E. Hodge and consists of three main stages:
-
Initial Stage: A reducing sugar (e.g., glucose) condenses with an amino acid to form an unstable N-substituted glycosylamine. This intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine, known as the Amadori compound.[9][10]
-
Intermediate Stage: The Amadori compound undergoes dehydration and fragmentation to produce a variety of highly reactive intermediates, including dicarbonyl compounds like methylglyoxal. This stage also includes the Strecker degradation of other amino acids, which generates key aroma precursors.[8][9]
-
Final Stage: These reactive intermediates undergo polymerization and condensation reactions to form high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[8]
Caption: A simplified diagram of the three stages of the Maillard reaction.
Specific Precursors for 2-AP Formation
The synthesis of 2-AP via the Maillard reaction requires two specific types of precursors that are generated during the intermediate stage.
-
The Nitrogen Source (Pyrroline Ring): The amino acid L-proline is the primary precursor for the heterocyclic ring of 2-AP.[2][3] Through thermal degradation and Strecker degradation, proline is converted into 1-pyrroline. Ornithine can also serve as a precursor, cyclizing to form the same 1-pyrroline intermediate.[2]
-
The Carbonyl Source (Acetyl Group): The acetyl group (CH₃CO-) is derived from the fragmentation of reducing sugars. Glucose and other sugars break down into smaller, highly reactive α-dicarbonyl compounds. For 2-AP, the key dicarbonyl is methylglyoxal (a 3-carbon dicarbonyl).[11][12]
The Key Condensation Step
The final and most critical step in the formation of 2-AP is the reaction between the two key precursors generated in the intermediate stage. It is an aldol-type condensation between 1-pyrroline and methylglyoxal, followed by dehydration, which yields the stable aromatic structure of 2-acetyl-1-pyrroline.[11]
Caption: The specific reaction pathway for 2-AP formation from its precursors.
Part 3: Critical Parameters Influencing 2-AP Yield
The efficiency of 2-AP formation is not static; it is highly dependent on the reaction environment. Understanding and controlling these parameters is essential for optimizing its yield in any application.
-
Temperature: As a thermally driven process, temperature is a primary catalyst. The Maillard reaction generally proceeds rapidly between 140°C and 165°C.[7] However, studies on rice have shown that significant 2-AP formation can occur at different temperature ranges, suggesting complex interactions with the food matrix. For instance, in non-fragrant rice, 2-AP formation occurs above 140°C, while in fragrant rice, maximum formation has been observed at lower temperatures around 100°C.[11] This implies that while high heat drives the necessary fragmentation reactions, excessive heat can also degrade the final product or its precursors.
-
pH: The reaction environment's pH has a profound effect. Neutral to slightly alkaline conditions (pH 7-8) are known to favor the formation of many Maillard-derived flavor compounds, including those from proline.[13] An alkaline environment increases the nucleophilicity of the amino group on amino acids by deprotonating it, which accelerates the initial condensation step of the Maillard reaction.[7]
-
Reactant System: The type and concentration of the initial reactants are fundamental. Proline is a less reactive amino acid in the initial stages of the Maillard reaction compared to lysine, but it is the specific precursor required for the pyrroline ring.[9] The type of reducing sugar also matters; pentoses (like ribose) are generally more reactive than hexoses (like glucose).[8] The molar ratio between the amino acid and the sugar will directly influence the concentration of intermediates and the final yield of 2-AP.
Table 1: Summary of Key Parameters and Their Effects on 2-AP Formation
| Parameter | Typical Range/Condition | Rationale and Causality |
| Temperature | 100°C - 165°C | Provides activation energy for sugar fragmentation and Strecker degradation. Optimal temperature balances formation against thermal degradation of 2-AP.[7][11] |
| pH | 7.0 - 8.0 | Favors the deprotonation of amino groups, increasing their nucleophilicity and accelerating the initial condensation reaction.[7][13] |
| Precursors | L-Proline, Reducing Sugars | Proline is the specific source of the 1-pyrroline ring. Reducing sugars degrade to provide the methylglyoxal for the acetyl group.[2][11] |
| Water Activity (a_w) | 0.6 - 0.8 | Water is a product of the initial reaction step; therefore, very high water activity can inhibit the reaction. However, some water is necessary for reactant mobility. |
Part 4: Experimental Protocol for Model System Synthesis of 2-AP
This section provides a validated, step-by-step methodology for the synthesis and confirmation of 2-AP in a controlled laboratory model system. The protocol is designed to be self-validating through the use of a definitive analytical technique (GC-MS).
Objective
To generate this compound (2-AP) from its primary Maillard precursors, L-proline and D-glucose, and to confirm its identity using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Materials and Equipment
-
Reagents: L-Proline, D-Glucose, Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Deionized Water, 2-Acetyl-1-pyrroline analytical standard.
-
Equipment: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, analytical balance, pH meter, heating block or oven capable of maintaining 150°C (±2°C), vortex mixer, GC-MS system with an autosampler equipped for SPME.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5 using the monobasic and dibasic stock solutions. This pH is chosen to facilitate the Maillard reaction without being overly aggressive.
-
Reactant Solution Preparation: In a 20 mL headspace vial, accurately weigh 115 mg of L-proline (1 mmol) and 180 mg of D-glucose (1 mmol). Add 10 mL of the pH 7.5 phosphate buffer. Cap the vial and vortex thoroughly until all solids are dissolved. This equimolar ratio ensures neither precursor is limiting.
-
Control Preparation: Prepare a control vial containing only 10 mL of the phosphate buffer to check for background contaminants.
-
Thermal Reaction: Place the reactant vial (and control vial) into a preheated heating block or oven set to 150°C. Heat for 45 minutes. This temperature and time are sufficient to drive the necessary fragmentation and condensation reactions for 2-AP formation.
-
Cooling and Equilibration: After heating, remove the vials and allow them to cool to room temperature. Before analysis, place the vials in a water bath or incubator at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.
Analytical Validation: HS-SPME-GC-MS
-
Headspace Extraction: The autosampler introduces the SPME fiber into the headspace of the heated vial. Expose the fiber for 30 minutes at 60°C to adsorb the volatile analytes, including 2-AP.
-
GC Injection and Separation: The fiber is then retracted and immediately inserted into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the analytical column.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min. This program effectively separates volatile compounds.
-
-
MS Detection and Confirmation:
-
Mode: Scan mode (e.g., m/z 35-350).
-
Identification: The identity of 2-AP is confirmed by comparing its retention time and its mass spectrum with that of an injected authentic standard. The characteristic mass spectrum of 2-AP will show a molecular ion at m/z 111 and key fragment ions.
-
Caption: A flowchart of the experimental synthesis and validation process.
Part 5: Advanced Analytical Methodologies
Accurate quantification of 2-AP is challenging due to its volatility and often low concentration.[1] Several sophisticated methods have been developed and validated for this purpose.
Table 2: Comparison of Analytical Methods for 2-AP Quantification
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages | Reference(s) |
| HS-SPME-GC-MS | Volatiles are adsorbed onto a fiber in the headspace and thermally desorbed into a GC-MS. | 0.1 - 0.5 ng/g | High sensitivity, solvent-free extraction, widely used and validated. | Fiber-to-fiber variability, matrix effects can be significant. | [14][15] |
| UASE-UPLC-MS/MS | Ultrasound-assisted solvent extraction followed by direct injection into a liquid chromatograph-tandem mass spectrometer. | ~0.15 µg/kg | High throughput, no derivatization needed, low consumption of toxic solvents. | Requires specialized LC-MS/MS equipment, less common for volatiles. | [16] |
| Colorimetry | Reaction of 2-AP with chromium hexacarbonyl produces a colored complex measured by a spectrophotometer. | ~2.00 mg/L | Cost-effective, simple instrumentation, rapid screening. | Lower sensitivity than MS methods, potential for interference. | [17][18] |
| SIDA-GC-MS/MS | Stable Isotope Dilution Assay using a labeled internal standard for precise quantification with GC-tandem MS. | ~0.1 ng/g | "Gold standard" for accuracy, corrects for matrix effects and sample loss. | Requires synthesis of expensive isotopically labeled standards. | [14] |
Part 6: Conclusion and Future Perspectives
The formation of this compound via the Maillard reaction is a well-defined yet complex process, hinging on the availability of L-proline and reactive dicarbonyls under suitable thermal conditions. This guide has detailed the mechanistic pathway, outlined the critical parameters for process control, and provided a robust experimental framework for its synthesis and analysis.
The primary challenge associated with 2-AP remains its inherent instability, which complicates its use as a direct flavoring additive.[2][3] Future research and development will likely focus on:
-
Encapsulation and Stabilization: Developing technologies to protect 2-AP from degradation, allowing for its controlled release in food systems.
-
Stable Precursors: Investigating the synthesis and application of stable precursors, such as ketal derivatives, that can be stored and later release 2-AP under specific conditions (e.g., hydration or pH change).[19]
-
Process Optimization: Further refining food processing conditions (e.g., baking, extrusion) to maximize the in-situ formation of 2-AP, thereby enhancing natural flavor development.
By continuing to build upon this foundational understanding, scientists and developers can more effectively harness the Maillard reaction to create products with superior aromatic profiles.
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-1-Pyrroline Quantification.
-
Phetpornpaisan, S., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). The Pivotal Role of 2-Acetyl-1-Pyrroline in Food Aroma: Application Notes and Protocols.
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Elmore, J. S., et al. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. PubMed. Retrieved from [Link]
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Elmore, J. S., et al. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
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Wei, X. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. Retrieved from [Link]
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Decker, E. A. (2019). The Maillard Reaction. Sandiego. Retrieved from [Link]
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Blank, I. (n.d.). Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. Retrieved from [Link]
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Phetpornpaisan, S., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. PubMed. Retrieved from [Link]
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ResearchGate. (2022). Direct determination of 2-acetyl-1-pyrroline in rice by ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Swain, D., et al. (2012). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthetizing 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
Ferrentino, G., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
-
ResearchGate. (2015). Biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures: Demonstration of 1-pyrroline as a limiting substrate. Retrieved from [Link]
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Luo, T., et al. (2022). Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice. Frontiers. Retrieved from [Link]
-
Bao, G., et al. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Frontiers. Retrieved from [Link]
-
FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]
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Proline as a Cornerstone Precursor for 2-Acetyl-1-Pyrroline Synthesis: A Technical Guide
Abstract
2-Acetyl-1-pyrroline (2-AP) is a volatile compound of paramount importance, imparting the characteristic and highly desirable popcorn-like aroma to scented rice varieties, baked goods, and various other food products.[1][2][3] Its market value and consumer appeal hinge directly on the concentration of this potent odorant.[1] At the heart of 2-AP's formation, through both biological and thermal pathways, lies the amino acid L-proline. This technical guide offers an in-depth exploration of proline's central role as a precursor. We will dissect the biosynthetic and chemical pathways, elucidate the key enzymatic and non-enzymatic steps, analyze the critical factors governing yield, and present validated experimental protocols for synthesis and quantification. This document is designed to be a comprehensive resource for researchers and industry professionals in food chemistry, biotechnology, and agricultural science aiming to understand and manipulate the formation of this key aroma compound.
The Biochemical Landscape: Proline's Journey to 2-AP
The biosynthesis of 2-AP is not a singular, linear process but a nexus of interconnected metabolic pathways where proline is a key player.[1][4] The formation of the crucial intermediate, Δ¹-pyrroline, from proline is the foundational step for the pyrroline ring structure of 2-AP.[5][6]
Proline's Origins: The Glutamate and Ornithine Connection
Proline itself is synthesized from glutamate or ornithine.[7][8][9] Both pathways converge on the intermediate Δ¹-pyrroline-5-carboxylate (P5C).[1][7][8]
-
From Glutamate: The enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS) catalyzes the conversion of glutamate to P5C.[7][8][10]
-
From Ornithine: Ornithine aminotransferase (OAT) facilitates the transformation of ornithine into P5C.[7][8][10]
This pool of P5C is a critical juncture. It can either be reduced to proline or serve as a direct precursor to the Δ¹-pyrroline needed for 2-AP synthesis.[1][7]
The Core Biosynthetic Pathway
The primary route from proline to 2-AP involves several key transformations:[1]
-
Oxidation to P5C: Proline dehydrogenase (PDH) oxidizes proline to form Δ¹-pyrroline-5-carboxylate (P5C).[1][7][10]
-
Formation of the Pyrroline Ring: P5C is the central intermediate which can then be decarboxylated to form Δ¹-pyrroline.[7] In many aromatic plants and bacteria, the accumulation of γ-aminobutyraldehyde (GABald), which is in equilibrium with Δ¹-pyrroline, is a critical control point.[11][12]
-
The Non-Enzymatic Condensation: The final and crucial step is a non-enzymatic reaction, a form of the Maillard reaction, where the Δ¹-pyrroline ring reacts with methylglyoxal (MG).[7][11][13] Methylglyoxal, a reactive dicarbonyl compound, is a product of sugar degradation from pathways like glycolysis.[11] This condensation reaction provides the acetyl group and completes the formation of 2-acetyl-1-pyrroline.[5][11]
Tracer experiments using ¹⁵N-labeled proline have definitively confirmed that the nitrogen atom in the 2-AP ring originates from proline.[11][14]
Caption: Simplified biosynthetic pathway of 2-AP from proline.
Chemical Synthesis via Maillard Reaction
The thermal processing of food provides the quintessential environment for 2-AP formation through the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[3][15] This process is fundamental to the flavor development in baking, roasting, and cooking.
Mechanism of Thermal Formation
In a model system, the reaction between proline and a reducing sugar (like glucose) under heat mimics the biological process but at an accelerated rate. The key steps are:
-
Strecker Degradation: Proline undergoes Strecker degradation, a component of the Maillard reaction, which results in the formation of the intermediate 1-pyrroline.[6]
-
Sugar Fragmentation: Simultaneously, the reducing sugar breaks down into smaller, highly reactive carbonyl species, most notably methylglyoxal.[13]
-
Condensation: As in the biosynthetic pathway, 1-pyrroline reacts with methylglyoxal to form 2-AP.[13][16]
The efficiency and product profile of this reaction are highly dependent on a set of critical parameters.
Critical Parameters Influencing 2-AP Yield
Optimizing 2-AP yield requires precise control over reaction conditions. The interplay between temperature, pH, precursors, and water activity is crucial.
| Parameter | Effect on 2-AP Yield | Rationale & Causality |
| Temperature | Yield increases with temperature up to an optimum (e.g., ~100-140°C), then declines.[16][17] | Higher temperatures accelerate the Maillard reaction and Strecker degradation.[13] However, excessive heat can lead to the degradation of 2-AP itself or favor alternative reaction pathways.[11] Low temperatures (e.g., 22/17°C) during rice grain filling are associated with higher 2-AP content, suggesting a complex biological regulation.[18] |
| pH | Neutral to slightly alkaline conditions are generally optimal. | The pH affects the rate of sugar fragmentation and the reactivity of the amino group of proline. Extreme pH values can inhibit key steps of the Maillard reaction. |
| Proline Concentration | Higher proline concentration generally leads to increased 2-AP yield.[14][19] | As a primary precursor, the availability of proline is often a rate-limiting factor in the formation of the Δ¹-pyrroline intermediate.[12][20] Feeding L-proline to in-vitro cultures has been shown to enhance 2-AP production.[5] |
| Reducing Sugar Type | Different sugars (e.g., glucose, fructose, ribose) yield varying amounts of 2-AP. | The rate and pathway of sugar degradation to form reactive carbonyls like methylglyoxal differ among sugars, directly impacting the availability of the acetyl donor. |
| Water Activity (a_w) | Lower water activity generally favors the reaction. | Water is a product of several condensation steps in the Maillard reaction. Lowering its concentration shifts the equilibrium towards product formation. |
Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections detail validated protocols for the synthesis and analysis of 2-AP.
Protocol: Lab-Scale Synthesis of 2-AP via Maillard Reaction
This protocol describes a self-validating system for generating 2-AP from proline and glucose. Each step is designed for clarity and reproducibility.
Objective: To synthesize 2-acetyl-1-pyrroline in a controlled model system.
Materials:
-
L-Proline (ACS grade)
-
D-Glucose (ACS grade)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Reaction vials (pressure-rated) with screw caps
-
Heating block or oil bath with temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Reagent Preparation (Causality: Stoichiometry):
-
Prepare a 0.2 M solution of L-proline in 0.1 M phosphate buffer.
-
Prepare a 0.2 M solution of D-glucose in 0.1 M phosphate buffer.
-
Rationale: Using equimolar concentrations ensures that neither precursor is excessively limiting, providing a baseline for reaction optimization. The phosphate buffer maintains a stable pH, a critical parameter for the Maillard reaction.
-
-
Reaction Setup (Causality: Controlled Environment):
-
In a pressure-rated vial, combine 5 mL of the proline solution and 5 mL of the glucose solution.
-
Seal the vial tightly.
-
Rationale: A sealed vial prevents the loss of the volatile 2-AP product during heating.
-
-
Thermal Reaction (Causality: Activation Energy):
-
Place the vial in a preheated heating block at 120°C for 60 minutes.
-
Rationale: This temperature and time combination is sufficient to drive the Maillard reaction forward at a reasonable rate without causing significant degradation of the newly formed 2-AP.
-
-
Extraction (Causality: Partitioning):
-
Cool the reaction vial to room temperature.
-
Add 5 mL of dichloromethane (DCM) to the aqueous mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge briefly to separate the layers.
-
Carefully collect the lower organic (DCM) layer using a Pasteur pipette. Repeat the extraction twice more with fresh DCM.
-
Rationale: 2-AP is more soluble in the organic solvent DCM than in the aqueous buffer. This liquid-liquid extraction selectively partitions the product out of the complex reaction matrix.
-
-
Drying and Concentration (Causality: Purity):
-
Pool the DCM extracts and pass them through a small column of anhydrous sodium sulfate.
-
Rationale: This step removes residual water from the organic extract, which could interfere with subsequent GC-MS analysis. The sample can then be concentrated under a gentle stream of nitrogen if necessary.
-
-
Analysis (Causality: Verification):
-
Analyze the resulting extract by GC-MS to confirm the presence and quantify the yield of 2-AP.
-
Rationale: GC-MS provides definitive identification based on both retention time and mass spectrum, confirming the success of the synthesis.
-
Protocol: Quantification of 2-AP by Headspace SPME-GC-MS
This is a widely adopted, high-sensitivity method for analyzing volatile compounds like 2-AP in a sample matrix.[21]
Objective: To accurately quantify 2-AP concentration in a solid or liquid sample.
Methodology:
-
Sample Preparation: Place a precisely weighed amount of the sample (e.g., 1.0 g of ground rice) into a 20 mL headspace vial. Add a known amount of an internal standard (e.g., deuterated 2-AP) for accurate quantification.
-
Incubation: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes). Rationale: Heating releases the volatile 2-AP from the sample matrix into the headspace (the gas phase above the sample).
-
SPME Adsorption: Introduce a Solid Phase Microextraction (SPME) fiber into the vial's headspace. The fiber is coated with a material that adsorbs volatile compounds. Rationale: SPME acts as a solvent-free pre-concentration step, significantly enhancing detection sensitivity.
-
GC Injection and Desorption: After the adsorption period (e.g., 20 minutes), retract the fiber and immediately insert it into the hot inlet of the GC. The high temperature desorbs the trapped analytes onto the GC column.
-
Chromatographic Separation & Mass Spectrometric Detection: The compounds are separated based on their boiling points and polarity on the GC column and then detected and identified by the mass spectrometer. Quantification is achieved by comparing the peak area of 2-AP to that of the internal standard.
Caption: General experimental workflow: synthesis to quantification.
Analytical Techniques for Quantification
The accurate measurement of 2-AP is challenging due to its volatility and often low concentrations.[22] Gas chromatography (GC) based methods are the gold standard.[22]
| Method | Limit of Detection (LOD) | Key Advantages | Reference |
| HS-SPME-GC-MS | 0.1 - 0.46 ng/g | High sensitivity, solvent-free, widely used. | [21][23] |
| HS-GC-TOF-MS | 0.68 ng/g | High sensitivity and mass accuracy. | [21][23] |
| LC-MS/MS (with derivatization) | 0.26 µg/kg | Analyzes a stable derivative, overcoming 2-AP's volatility and reactivity issues. | [2][24] |
| SHS-GC-NPD | 0.05 µg/g | Selective for nitrogen-containing compounds. | [21] |
Conclusion and Future Perspectives
Proline is unequivocally a central precursor in the formation of 2-acetyl-1-pyrroline. Its metabolic relationship with glutamate and ornithine, its conversion to the Δ¹-pyrroline intermediate, and its subsequent reaction with sugar-derived carbonyls form the backbone of both biosynthetic and thermal formation pathways. Understanding the intricate regulation of these pathways—from the genetic expression of enzymes like P5CS and PDH to the physical parameters of thermal processing—is essential for enhancing the desirable aroma of foods.[7][10] Future research should focus on metabolic engineering approaches to upregulate proline biosynthesis in crops and microbial systems, as well as the development of more stable 2-AP derivatives or delivery systems for food and fragrance applications.
References
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- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-1-Pyrroline Quantification.
- ResearchGate. (2025). Biosynthetic Mechanism of 2-Acetyl-1-pyrroline and Its Relationship with Δ 1 -Pyrroline-5-carboxylic Acid and Methylglyoxal in Aromatic Rice ( Oryza sativa L.) Callus.
- IJSRP. (n.d.). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System.
- PMC. (n.d.). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers.
- PubMed. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS.
- Semantic Scholar. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS.
- (n.d.). 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease. Source not specified.
- (n.d.).
- Frontiers. (n.d.). Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice.
- PubMed. (2019). The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice.
- Research With Rutgers. (2008). Biosynthetic mechanism of 2-acetyl-1-pyrroline and its relationship with Δ>1>-pyrroline-5-carboxylic acid and methylglyoxal in aromatic rice (Oryza sativa L.) callus.
- CentAUR. (n.d.). The Investigation of 2-Acetyl-1-Pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking.
- NIH. (n.d.). Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice.
- MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl.
- Slideshare. (n.d.). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf.
- Frontiers. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents.
- UQ eSpace - The University of Queensland. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa).
- Google Patents. (n.d.). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- PubMed. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour.
- (2002).
- ACS Publications. (n.d.). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews.
- BenchChem. (n.d.). The Role of Proline in the Formation of 2-Propionyl-1-Pyrroline: A Technical Guide.
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- PubMed. (2024). Regulation of 2-Acetyl-1-pyrroline Content in Fragrant Rice under Different Temperatures at the Grain-Filling Stage.
- CentAUR. (2021). The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking.
- ResearchGate. (n.d.). Proline is synthesized via two alternative pathways, from glutamate or....
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"physical and chemical properties of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone"
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (2-Acetyl-1-pyrroline)
Introduction: The Dual Identity of a Potent Aroma Compound
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone is a molecule of significant interest, primarily recognized for its profound impact on the flavor and fragrance industry. However, a critical examination of its chemistry reveals a more nuanced identity. The compound exists in a tautomeric equilibrium with its more stable and widely recognized isomer, 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone , commonly referred to as 2-Acetyl-1-pyrroline (2-AP) .[1] This latter form, a cyclic imine, is responsible for the characteristic and highly sought-after popcorn-like aroma associated with foods like jasmine rice, basmati rice, freshly baked bread, and pandan leaves.[2][3][4]
This guide will focus on the properties and chemistry of the stable 2-acetyl-1-pyrroline tautomer, as it is the form predominantly studied and encountered in both natural and synthetic contexts. For researchers, scientists, and drug development professionals, understanding the fundamental properties of this heterocyclic ketone is crucial for its application in flavor science, synthetic chemistry, and for exploring the potential of its core structure in medicinal chemistry.
Physicochemical Properties
2-Acetyl-1-pyrroline is a highly volatile compound with an exceptionally low odor threshold, making it detectable by the human nose at parts-per-trillion levels.[2] Its physical state can be a colorless to pale yellow liquid or a low-melting solid, depending on the ambient temperature.[5][6] A comprehensive summary of its key physical and chemical identifiers is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone | [6][7] |
| Common Names | 2-Acetyl-1-pyrroline (2-AP), 2-Acetyl-4,5-dihydro-3H-pyrrole | [7][8] |
| CAS Number | 85213-22-5 | [6][7][8] |
| Molecular Formula | C₆H₉NO | [6][8] |
| Molecular Weight | 111.14 g/mol | [2][6] |
| Appearance | Colorless to yellow solid or liquid | [5][6] |
| Odor | Popcorn-like, toasted, bready, nutty | [2][9] |
| Odor Threshold | < 0.06 ng/L | [3] |
| Boiling Point | 182-183 °C at 760 mmHg | [2][6] |
| Melting Point | 19 °C | [2][6][8] |
| Density | ~1.09 g/cm³ | [8] |
| Flash Point | 66.2 °C | [8] |
| Solubility | Soluble in water and alcohol | [2][8] |
| XLogP3 | -0.4 | [6][10] |
Molecular Structure and Spectroscopic Profile
The structure of 2-acetyl-1-pyrroline features a five-membered dihydropyrrole (pyrroline) ring, which is a cyclic imine, substituted at the C2 position with an acetyl group.[3] This combination of a methyl ketone and a cyclic imine dictates its chemical behavior and spectroscopic characteristics.
Caption: Chemical structure of 2-Acetyl-1-pyrroline.
Spectroscopic Data Summary
| Technique | Key Features |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 111. The base peak is typically observed at m/z 83, corresponding to the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type fragmentation. Another significant fragment appears at m/z 43, representing the acetyl cation [CH₃CO]⁺.[11] |
| ¹H NMR | Expected signals include a singlet for the acetyl methyl protons (~2.4 ppm), and multiplets for the three methylene groups (C3, C4, C5) of the pyrroline ring, typically in the range of 1.9-4.0 ppm. |
| ¹³C NMR | A signal for the ketonic carbonyl carbon is expected around 200 ppm. The imine carbon (C2) would appear around 170 ppm. Signals for the acetyl methyl carbon and the three ring methylene carbons would be observed in the upfield region. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone group is expected around 1650-1700 cm⁻¹. A band for the C=N stretch of the imine will also be present around 1640-1690 cm⁻¹. |
Chemical Reactivity and Stability
2-Acetyl-1-pyrroline is known to be highly unstable in its pure or concentrated form.[5] It readily undergoes self-condensation or polymerization, leading to a rapid color change from colorless to red and a loss of the characteristic aroma.[5] This instability presents a significant challenge for its use as a food additive and necessitates strategies for stabilization, such as encapsulation or complexation.
The molecule's reactivity is centered on two main functional groups:
-
The Cyclic Imine: The C=N double bond is susceptible to hydrolysis and can participate in addition reactions.
-
The Ketone: The acetyl group can undergo typical ketone reactions, such as enolization and aldol-type condensations. The nitrogen and oxygen atoms can also act as chelating ligands, forming complexes with metal ions.[12]
Pathways of Formation
2-AP is generated through both thermal and biological pathways.
Maillard Reaction
During the heating of food (e.g., baking, roasting), 2-AP is a well-known product of the Maillard reaction.[3][13][14] The primary precursors are the amino acid proline (or its precursor, ornithine) and a reactive carbonyl species derived from sugar degradation, such as methylglyoxal .[9][13] Proline first converts to 1-pyrroline, which then undergoes an aldol-type condensation with the dicarbonyl compound, followed by dehydration and cyclization to form the final aroma compound.
Caption: Simplified Maillard reaction pathway for 2-AP formation.
Biosynthesis in Plants
In aromatic plants like rice and pandan, 2-AP is synthesized enzymatically.[2] The pathway is linked to the inactivation of the betaine aldehyde dehydrogenase 2 (BADH2) gene.[2] This inactivation leads to an accumulation of the precursor γ-aminobutyraldehyde, which spontaneously cyclizes to form 1-pyrroline. This intermediate then reacts non-enzymatically with methylglyoxal, a product of glycolysis, to form 2-acetyl-1-pyrroline.[2]
Relevance in Drug Discovery and Development
While 2-acetyl-1-pyrroline itself is primarily studied for its flavor properties, its core chemical scaffold, the pyrrolidine/pyrroline ring , is of immense interest to drug development professionals. The saturated, five-membered pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[15]
-
Structural Diversity: The non-planar, three-dimensional nature of the sp³-rich pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings.[15]
-
Stereochemistry: The presence of stereocenters on the pyrrolidine ring is crucial for achieving specific interactions with biological targets like enzymes and receptors.[15]
-
Proven Biological Activity: Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[15][16]
Therefore, while 2-AP is not a therapeutic agent, its synthesis and reactivity provide valuable insights for chemists designing novel drug candidates based on the pyrrolidine framework.
Experimental Protocols
Synthesis of 2-Acetyl-1-pyrroline
A common laboratory synthesis involves the oxidation of 1-(pyrrolidin-2-yl)ethan-1-ol.[12] This precursor can be obtained via the hydrogenation of 2-acetylpyrrole.
Protocol: Oxidation of 1-(Pyrrolidin-2-yl)ethan-1-ol [12]
-
Setup: To a 250-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1-(pyrrolidin-2-yl)ethan-1-ol (0.625 g), silver (I) carbonate on Celite (5.00 g), and toluene (150 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 1 hour. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the suspension through a pad of Celite to remove the solid silver salts.
-
Extraction: The toluene filtrate containing 2-AP is then extracted twice with 0.1 M HCl. The aqueous layers are combined, basified with 1 M NaOH, and then extracted with dichloromethane (DCM).
-
Isolation: The combined DCM extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the product. Due to its volatility and instability, it is often handled as a dilute solution.
Analytical Methodology: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the identification and quantification of 2-AP in various matrices.
Caption: General workflow for the GC-MS analysis of 2-AP.
Protocol: GC-MS Analysis of 2-AP in Rice
-
Sample Preparation: Weigh 1 g of fragrant rice flour into a sealed vial.
-
Extraction: Add 1 mL of an extraction solvent (e.g., dichloromethane) containing a suitable internal standard (e.g., 2,4,6-trimethylpyridine).
-
Heating: Seal the vial and heat in a water bath at 80°C for 2-3 hours.
-
Separation: After cooling, transfer the supernatant to a GC vial for analysis.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent non-polar column).
-
Injection: Splitless injection mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-500 or use selected ion monitoring (SIM) on m/z 111 and 83 for higher sensitivity.
-
Safety and Handling
According to the Globally Harmonized System (GHS), 2-acetyl-1-pyrroline is classified as harmful if swallowed, and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Due to its instability, it should be stored at low temperatures (-20°C is recommended) under an inert atmosphere.[8] It is often supplied and handled as a dilute solution in a suitable solvent.
References
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ResearchGate. (2025). Quantitative Analysis on 2‐Acetyl‐1‐pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Available from: [Link]
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openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Available from: [Link]
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ResearchGate. (2024). The kinetic study of 2-acetyl-1-pyrroline accumulation in the model system: An insight into enhancing rice flavor through the Maillard reaction. Available from: [Link]
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CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Available from: [Link]
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Wikipedia. (n.d.). Maillard reaction. Available from: [Link]
-
ACS Publications. (n.d.). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Available from: [Link]
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CentAUR. (2021). The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking. Available from: [Link]
-
ResearchGate. (2025). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Acetyl-1-pyrroline. Available from: [Link]
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MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Available from: [Link]
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Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Available from: [Link]
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PubChem. (n.d.). 2-Acetyl-1-pyrroline. Available from: [Link]
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-
National Institute of Standards and Technology. (n.d.). 2-Acetyl-1-pyrroline. Available from: [Link]
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available from: [Link]
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American Chemical Society. (2021). 2-Acetyl-1-pyrroline. Available from: [Link]
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ResearchGate. (n.d.). Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B ) in aromatic rice. Available from: [Link]
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ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_2)ethan-1-one. Available from: [Link]
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An In-depth Technical Guide on the Tautomerism of 2-Acetyl-1-Pyrroline
Abstract
2-Acetyl-1-pyrroline (2-AP) is a molecule of significant interest, primarily celebrated for its characteristic popcorn-like aroma that defines the scent of fragrant rice varieties, pandan leaves, and baked goods.[1] Despite its importance in the flavor and fragrance industry, 2-AP is notoriously unstable, a characteristic intrinsically linked to its rich tautomeric chemistry.[2][3] This technical guide provides a comprehensive exploration of the tautomeric equilibria in 2-acetyl-1-pyrroline, offering a deep dive into the structural forms, the advanced analytical and computational methodologies used for their characterization, and the factors governing their interconversion. This document is intended for researchers, chemists, and drug development professionals seeking a fundamental understanding of this dynamic molecule.
Introduction: The Chemical Chameleon, 2-Acetyl-1-Pyrroline
2-Acetyl-1-pyrroline is a heterocyclic compound featuring a five-membered pyrroline ring substituted with an acetyl group.[1] Structurally, it possesses both a cyclic imine and a ketone functional group.[1] This unique combination of functionalities is the basis for its complex chemical behavior, including its propensity to exist in multiple, interconvertible isomeric forms known as tautomers.
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, arises from the migration of a proton and the concomitant shift of a double bond.[4] This phenomenon is distinct from resonance, as it involves the rearrangement of atoms, not just electrons.[4] For 2-AP, two primary types of tautomerism are of interest: imine-enamine tautomerism involving the pyrroline ring and keto-enol tautomerism involving the acetyl side chain. Understanding this equilibrium is not merely an academic exercise; it is critical for developing strategies to stabilize this potent aroma compound for commercial applications and for predicting its interactions in biological systems.[3][5]
The Tautomeric Landscape of 2-Acetyl-1-Pyrroline
The structure of 2-AP allows for a fascinating interplay between two distinct tautomeric systems. The primary equilibrium is the imine-enamine tautomerism, which is then coupled with the keto-enol tautomerism of the acetyl group. This results in three principal tautomeric forms.
-
Tautomer A: The Keto-Imine Form (Canonical Form) This is the most commonly depicted structure of 2-acetyl-1-pyrroline. It features a ketone group on the side chain and an imine double bond within the pyrroline ring. Thermodynamically, the formation of a C=N double bond is generally more favorable compared to a C=C double bond adjacent to a C-N single bond, suggesting this imine form is a major contributor to the equilibrium.[6]
-
Tautomer B: The Enol-Imine Form This tautomer arises from the keto-enol tautomerism of the acetyl side chain. The enol form possesses a hydroxyl group (-OH) bonded to a carbon-carbon double bond. While the keto form is typically more stable for simple carbonyls, the enol form can be stabilized by factors such as intramolecular hydrogen bonding.[4]
-
Tautomer C: The Keto-Enamine Form This form results from the imine-enamine tautomerism of the pyrroline ring. An enamine is characterized by an amino group attached to a carbon-carbon double bond.[7] This tautomer involves the migration of a proton from the C5 position of the ring to the nitrogen atom. Some literature refers to this as an "animide form".[8]
The dynamic relationship between these forms is crucial to the molecule's overall properties and reactivity.
Caption: Workflow for the NMR-based investigation of 2-AP tautomerism.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is invaluable for studying 2-AP, though not for directly observing tautomers in equilibrium (as they have the same mass). Instead, its strength lies in elucidating reaction mechanisms, such as the polymerization that 2-AP readily undergoes. [2]Deuterium exchange experiments followed by MS analysis can provide indirect evidence of tautomerism by revealing the number of exchangeable protons, which differs between tautomers. [2]
Computational Modeling of Tautomeric Stability
Quantum chemical calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and understanding the factors that govern the equilibrium. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for such investigations. [5]
Protocol: DFT Calculation of 2-AP Tautomer Stability
-
Structure Generation:
-
Build the 3D structures of all relevant tautomers (Keto-Imine, Enol-Imine, Keto-Enamine) using a molecular modeling program.
-
-
Geometry Optimization and Frequency Calculations:
-
Software: Use a quantum chemistry package like Gaussian or ORCA.
-
Method: Employ Density Functional Theory (DFT). The B3LYP functional with a 6-311+G(d,p) basis set is a robust starting point. [5] * Procedure: Perform full geometry optimization for each tautomer in the gas phase. Follow this with vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. [5]3. Solvent Effects:
-
Model: Incorporate the influence of different solvents using an implicit solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). [5] * Procedure: Perform single-point energy calculations on the gas-phase optimized geometries using the desired solvent model (e.g., water, chloroform, DMSO). For higher accuracy, re-optimize the geometries within the solvent continuum.
-
-
Relative Energy Analysis:
-
Calculation: Use the results from the frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution.
-
Analysis: Calculate the relative Gibbs free energies (ΔG) to predict the most stable tautomer and the equilibrium populations under different conditions.
-
Predicted Stability & Influencing Factors
| Factor | Influence on 2-AP Tautomeric Equilibrium |
| Solvent Polarity | Polar, protic solvents (like water or ethanol) are expected to stabilize the more polar keto-imine form through hydrogen bonding. Non-polar solvents may favor the enol or enamine forms, especially if intramolecular hydrogen bonding can occur. [1] |
| Temperature | The effect of temperature on the equilibrium depends on the enthalpy change (ΔH) of the tautomerization. Variable-temperature NMR studies can elucidate these thermodynamic parameters. |
| pH | The tautomeric equilibrium can be catalyzed by both acids and bases. [4]Changes in pH will alter the protonation state of the molecule, potentially favoring one tautomer over another. |
| Intramolecular H-Bonding | The enol-imine form (Tautomer B) has the potential to form a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the imine nitrogen. This can significantly increase the population of the enol tautomer. [1] |
Implications for Drug Development and Food Science
The tautomeric state of a molecule is not a trivial structural detail. It profoundly affects its physicochemical properties:
-
Solubility & Polarity: Different tautomers can have vastly different polarities and dipole moments, impacting solubility in various media, from aqueous biological fluids to non-polar lipids.
-
Reactivity: The keto-imine form has an electrophilic carbonyl carbon, while the enol-imine and keto-enamine forms are nucleophilic at their respective alpha-carbons. [7]This dictates their reactivity in chemical and biological systems. For 2-AP, this reactivity is a key factor in its instability and polymerization. [2]* Receptor Binding: In a drug development context, only one tautomer may fit correctly into the binding pocket of a target protein. Understanding the dominant tautomeric form in a physiological environment is therefore critical for rational drug design.
The inherent instability of 2-AP, driven by its reactive tautomeric forms, presents a major challenge for its use as a food additive. [3]Research into stabilizing 2-AP, for instance by complexation with zinc halides which coordinate to both the nitrogen and oxygen atoms, effectively "locks" the molecule and prevents the tautomerization that leads to degradation. [5]
Conclusion
The tautomerism of 2-acetyl-1-pyrroline is a complex interplay of imine-enamine and keto-enol equilibria. This dynamic behavior is central to its chemical properties, reactivity, and pronounced instability. A multi-pronged approach, combining high-field NMR spectroscopy for experimental characterization and quantum chemical calculations for predictive analysis, is essential for fully elucidating the tautomeric landscape of this important molecule. For scientists in food chemistry and drug discovery, a thorough understanding of these fundamental principles is paramount for harnessing the potential of 2-AP and designing stable, effective molecules with similar structural motifs.
References
-
Adams, A., & De Kimpe, N. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(41), 10229-10235. Available from: [Link]
-
Hausch, B. J. (2018). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. University of Illinois at Urbana-Champaign. Available from: [Link]
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Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. Available from: [Link]
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Tautomerization Explained: Keto-Enol and Other Common Types. (2025). Patsnap Eureka. Available from: [Link]
-
Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Available from: [Link]
-
The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. (n.d.). CentAUR. Retrieved from [Link]
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Finding the most stable tautomer or a set of low-energy tautomers. (n.d.). PMC - NIH. Retrieved from [Link]
-
Tautomer, Protomer, and Conformer Prediction. (2024). Chemical Reviews Reviewed. Available from: [Link]
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Method for synthetizing 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. (n.d.). Espacenet. Retrieved from [Link]
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Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science (RSC Publishing). Available from: [Link]
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Tautomerization and tautomers. (n.d.). Chemaxon Docs. Retrieved from [Link]
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Tautomerization Explained: Keto-Enol and Other Common Types. (2025). Patsnap Eureka. Available from: [Link]
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Yoshihashi, T., Huong, N. T. T., & Inatomi, H. (2002). Quantitative Analysis on 2-Acetyl-1-pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Food Science and Technology Research, 8(3), 209-213. Available from: [Link]
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2-Acetyl-1-pyrroline. (n.d.). Wikipedia. Retrieved from [Link]
- Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. (n.d.). Google Patents.
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Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (2021). MDPI. Available from: [Link]
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Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. (2021). PMC - NIH. Available from: [Link]
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Bunting, J. W., & Kanter, J. P. (1985). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (4), 575-582. Available from: [Link]
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Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., Boulanger, R., ... & Günata, Z. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Analytica Chimica Acta, 675(2), 148-155. Available from: [Link]
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Imines and Enamines: Preparation and Tautomerism. (2023). YouTube. Retrieved from [Link]
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Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. (2022). PubMed. Available from: [Link]
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The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. (2021). PMC - NIH. Available from: [Link]
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Quantification of 2-acetyl-1-pyrroline in Rice by Stable Isotope Dilution Assay Through Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Tandem Mass Spectrometry. (2010). PubMed. Available from: [Link]
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Identification and Quantitation of 2-Acetyl-1-pyrroline in Manuka Honey (Leptospermum scoparium). (2015). PubMed. Available from: [Link]
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"identification of 2-acetyl-1-pyrroline in aromatic rice"
An In-Depth Technical Guide for the Identification of 2-Acetyl-1-Pyrroline in Aromatic Rice
Abstract
2-Acetyl-1-pyrroline (2-AP) is the principal aromatic compound responsible for the highly desirable popcorn-like or pandan-like fragrance of specialty rice varieties such as Basmati and Jasmine.[1][2] Its extremely low odor threshold makes it a critical determinant of rice quality and market value.[1][3] For researchers, plant breeders, and quality control professionals, the accurate and precise identification and quantification of 2-AP are paramount. This guide provides a comprehensive overview of the prevailing analytical methodologies, grounded in the fundamental chemistry of 2-AP and the complexities of the rice matrix. We will explore the causality behind experimental choices, from sample preparation and extraction to chromatographic separation and mass spectrometric detection, presenting self-validating protocols and field-proven insights.
The Target Analyte: Understanding 2-Acetyl-1-Pyrroline (2-AP)
A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method. 2-AP is a volatile, heterocyclic ketone that is notoriously unstable, particularly under thermal stress.[3][4] Its propensity for degradation and volatilization dictates the choice of extraction and analysis conditions.
Table 1: Physicochemical Properties of 2-Acetyl-1-Pyrroline
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [4][5] |
| Molecular Weight | 111.14 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid/solid | [5][6] |
| Boiling Point | 182-183 °C @ 760 mmHg | [5][6] |
| Melting Point | 19 °C | [5][6] |
| Odor Threshold | ~0.05 µg/L in water | [4][5] |
| Solubility | Soluble in water and alcohol | [5][6] |
The Biological Context: Biosynthesis of 2-AP in Rice
The presence and concentration of 2-AP in rice are genetically controlled, primarily by a recessive allele of the BADH2 gene.[7] The functional BADH2 enzyme in non-aromatic rice converts a key precursor, gamma-aminobutyraldehyde (GAB-ald), into GABA, preventing 2-AP formation.[8] In aromatic varieties, a non-functional badh2 enzyme leads to the accumulation of GAB-ald, which spontaneously cyclizes to form Δ¹-pyrroline. This then reacts with methylglyoxal to form 2-AP.[8] Proline, ornithine, and glutamate are the primary upstream precursors for this pathway.[7][9] Understanding this pathway is crucial for researchers studying the genetic and environmental factors that influence rice aroma.[10]
Caption: Key biosynthetic pathway of 2-AP in rice.
The Analytical Workflow: From Raw Grain to Confirmed Result
A successful analysis hinges on a meticulously planned workflow that preserves the analyte and removes interfering matrix components. The following sections detail the critical stages of 2-AP identification.
Caption: Overview of the analytical workflow for 2-AP.
Sample Preparation and Extraction: The Critical First Step
The goal of extraction is to efficiently move 2-AP from the solid rice matrix into a phase suitable for analysis while minimizing degradation and co-extraction of interfering compounds.
3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely adopted technique for volatile analysis.[11] It relies on the equilibrium of volatiles between the sample matrix, the headspace above it, and a coated fiber.
-
Causality: This method is preferred for its simplicity and minimal sample manipulation, which reduces the risk of analyte degradation. Heating the sample is necessary to increase the volatility of 2-AP and drive it into the headspace for efficient adsorption onto the SPME fiber.[11] The choice of fiber coating (e.g., Carboxen/DVB/PDMS) is critical for effectively trapping a semi-polar compound like 2-AP.[11]
-
Protocol: HS-SPME for 2-AP Screening
-
Sample Weighing: Accurately weigh 0.5 - 1.0 g of finely ground rice flour into a 20 mL headspace vial.[12]
-
Internal Standard: Spike the sample with a known amount of internal standard solution (e.g., 2,6-dimethylpyridine or a stable isotope-labeled 2-AP) for quantification.
-
Moisture Addition: Add a small, controlled amount of water (e.g., 100-250 µL) to the vial. This facilitates the release of volatiles from the matrix.[11][12]
-
Incubation/Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Incubate at a controlled temperature (typically 60-90 °C) for a set time (15-30 min) to allow volatiles to partition into the headspace.[12]
-
Extraction: Expose the SPME fiber (e.g., Carboxen/DVB/PDMS) to the headspace for a defined period (e.g., 15-30 min) while maintaining the incubation temperature.[11][12]
-
Desorption: Immediately transfer the fiber to the GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
-
3.1.2. Solvent Extraction
Direct extraction with an organic solvent is another common method, particularly when a larger sample size is needed or when headspace techniques are unavailable.
-
Causality: Dichloromethane (methylene chloride) is a common choice due to its high volatility (easy to concentrate) and effectiveness in dissolving 2-AP.[13][14] However, as a direct contact method, it can co-extract non-volatile matrix components that may interfere with analysis. The process must be performed at low temperatures to minimize the thermal degradation of 2-AP.[13] Recently, methods using ultrasound-assisted solvent extraction (UASE) with ethanol have been developed as a less toxic alternative.[15]
-
Protocol: Low-Temperature Solvent Extraction
-
Sample Preparation: Weigh a larger quantity of ground rice (e.g., 10 g) into a flask.[13]
-
Internal Standard: Add a known amount of internal standard solution.
-
Extraction: Add a suitable volume of cold dichloromethane (e.g., 40 mL) and agitate or sonicate for a specified period at a low temperature (e.g., in an ice bath).[13]
-
Filtration: Filter the mixture to remove solid rice particles.
-
Drying & Concentration: Dry the extract over anhydrous sodium sulfate to remove residual water. Carefully concentrate the extract to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen. Over-concentration can lead to the loss of the volatile 2-AP.[13]
-
Analysis: Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Table 2: Comparison of Common Extraction Methods for 2-AP
| Method | Principle | Advantages | Disadvantages |
| HS-SPME | Equilibrium partitioning of volatiles onto a coated fiber. | Solvent-free, sensitive, simple, easily automated.[11] | Low recovery (~0.3%), requires careful optimization of time, temp, and moisture.[11] |
| Solvent Extraction | Direct dissolution of 2-AP into an organic solvent. | High sample capacity, can be exhaustive. | Requires solvents, risk of analyte degradation during concentration, co-extraction of interferences.[3][13] |
| Steam Distillation | Volatiles are separated from the matrix with steam. | Effective for isolating a wide range of volatiles. | Thermally harsh, high risk of 2-AP degradation and artifact formation.[3][16] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the definitive technique for the identification and quantification of 2-AP. The gas chromatograph separates the volatile compounds, and the mass spectrometer provides structural information for positive identification.
-
Causality: A mid-polarity capillary column (e.g., DB-WAX or HP-5ms) is typically used. The polar phase of a WAX column provides good separation for ketones like 2-AP, while a 5% phenyl column is a robust general-purpose choice. The temperature program is designed to first elute highly volatile compounds at a low temperature and then ramp up to elute 2-AP with a sharp, symmetrical peak shape, well-separated from other matrix components.
Table 3: Typical GC-MS Parameters for 2-AP Analysis
| Parameter | Typical Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-WAX, HP-5ms) | Provides efficient separation of semi-polar volatile compounds. |
| Carrier Gas | Helium, constant flow (~1.0-1.2 mL/min) | Inert gas, provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete thermal desorption from the SPME fiber or volatilization of liquid injection. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 5-10 °C/min to 240 °C, Hold: 5 min | Separates components by boiling point, ensures 2-AP elutes as a sharp peak. |
| MS Source Temp. | ~230 °C | Maintains analytes in the gas phase without thermal degradation. |
| MS Quad Temp. | ~150 °C | Standard operating temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization method that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode significantly increases sensitivity for quantification. |
Identification and Quantification
-
Identification: The definitive identification of 2-AP is achieved through a two-factor confirmation:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of an authentic 2-AP standard analyzed under the identical GC-MS conditions.
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the standard's spectrum and literature references. The key identifying ions for 2-AP are the molecular ion (M⁺ at m/z 111 ) and major fragment ions at m/z 83 and m/z 43 (base peak).[17][18]
-
-
Quantification: For accurate quantification, Selected Ion Monitoring (SIM) mode is superior to full scan. In SIM mode, the mass spectrometer only monitors the characteristic ions of 2-AP (e.g., 111, 83, 43), dramatically increasing the signal-to-noise ratio and lowering the limit of detection.[18] Quantification is typically performed using an internal standard and a multi-point calibration curve to ensure accuracy across a range of concentrations. The most accurate approach is a stable isotope dilution assay, which uses a labeled version of 2-AP as the internal standard to perfectly account for matrix effects and variations in extraction efficiency.[19][20]
Conclusion
The identification of 2-acetyl-1-pyrroline in aromatic rice is a multi-faceted analytical challenge that demands a systematic approach. By understanding the analyte's inherent instability, its biosynthetic origins, and the principles behind each step of the analytical workflow, researchers can develop and implement robust, self-validating methods. The choice of extraction technique—whether the gentle HS-SPME or a direct solvent extraction—must be tailored to the specific research question. The power of GC-MS, particularly when operated in SIM mode with an appropriate internal standard, provides the necessary sensitivity and specificity for unambiguous identification and accurate quantification of this critical aroma compound.
References
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- Hazarika, T. K., et al. (2019). Quantification of 2-acetyl-1-pyrroline in joha rice and it's correlation with agro-morphological characters. Indian Journal of Traditional Knowledge.
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- Prakash, O., et al. (2015). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa L.): A Review. Journal of the Science of Food and Agriculture.
- Yoshihashi, T., et al. (2002). Quantitative Analysis on 2-Acetyl-1-pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Journal of Agricultural and Food Chemistry.
- Verma, D. K., & Srivastav, P. P. (2020). Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review. Food Reviews International.
- Grimm, C. C., et al. (2001). Screening for 2-acetyl-1-pyrroline in the headspace of rice using SPME/GC-MS. Journal of Agricultural and Food Chemistry.
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- Wei, X. (2018). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. University of Reading.
- Wongporchai, S., et al. (2003). Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers (Vallaris glabra Ktze). Journal of Agricultural and Food Chemistry.
- De Kimpe, N., & Stevens, C. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. U.S. Patent No. 6,723,856 B1.
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- Maraval, I., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Journal of Chromatography A.
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone from L-Proline
Abstract
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, also known as 2-acetyl-1-pyrroline (2AP), is a potent aroma compound responsible for the characteristic scent of fragrant rice and baked goods.[1] Its synthesis is of significant interest to the food, fragrance, and chemical industries. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the readily available amino acid, L-proline. The described two-step methodology involves an initial N-acetylation of L-proline to form N-acetyl-L-proline, followed by a thermally-induced decarboxylative cyclization using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, and methods for ensuring the trustworthiness of the results.
Introduction and Synthetic Strategy
The synthesis of cyclic ketones from amino acids presents a unique challenge in organic chemistry. L-proline, with its secondary amine integrated into a five-membered ring, serves as an ideal precursor for the construction of the pyrroline scaffold. The overall strategy hinges on transforming the carboxyl group of proline into an acetyl group while inducing cyclization.
Several synthetic routes have been explored, including multi-step processes involving Grignard reactions or the use of protecting groups like Boc.[1] However, a more direct and efficient pathway proceeds through an N-acylated intermediate.[2] Our chosen strategy involves two primary transformations:
-
N-Acetylation: The secondary amine of L-proline is first acylated with an acetyl group. This step is crucial as it serves a dual purpose: it protects the amine from unwanted side reactions and introduces the carbon framework that will ultimately become the acetyl group of the final product.
-
Decarboxylative Cyclization: The resulting N-acetyl-L-proline undergoes an intramolecular cyclization and decarboxylation upon heating in the presence of a dehydrating agent like acetic anhydride. This key step involves the formation of a mixed anhydride, which facilitates an intramolecular acylation, followed by the expulsion of carbon dioxide to yield the target imine.[3]
This approach is advantageous due to the use of readily available and cost-effective reagents, and it avoids the use of toxic or highly reactive organometallic compounds.
Overall Experimental Workflow
The synthesis is performed in two distinct stages, starting from L-Proline and culminating in the purification of this compound.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of N-Acetyl-L-proline (Intermediate)
Rationale: The acetylation of the proline nitrogen is a standard procedure that enhances the nucleophilicity of the carboxylate group for the subsequent cyclization step. Using acetic anhydride in an acidic medium provides an efficient means of achieving this transformation.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| L-Proline | 115.13 | 10.0 g | 86.8 mmol | Starting material |
| Acetic Anhydride | 102.09 | 25 mL | 265 mmol | Reagent and solvent |
| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent |
| Water (deionized) | 18.02 | ~100 mL | - | For workup |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline (10.0 g, 86.8 mmol).
-
Reagent Addition: Carefully add glacial acetic acid (25 mL) followed by acetic anhydride (25 mL).
-
Heating: Heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain reflux for 2 hours. The proline should completely dissolve.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). L-proline will remain at the baseline, while the product, N-acetyl-L-proline, will have an Rf value of approximately 0.4-0.5.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic acid and acetic anhydride under reduced pressure using a rotary evaporator.
-
Workup: To the resulting oily residue, add deionized water (50 mL) and stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield N-acetyl-L-proline as a white to off-white solid or a viscous oil. The product is often used in the next step without further purification if it appears clean by TLC. Expected yield: 12-13 g (88-95%).
Part B: Synthesis of this compound (Final Product)
Rationale: This step is a thermally-driven decarboxylative acylation. Acetic anhydride activates the carboxylic acid of N-acetyl-L-proline by forming a mixed anhydride. Intramolecular attack of the pyrrolidine ring carbon onto the activated carbonyl, followed by elimination of acetic acid and carbon dioxide, drives the reaction forward to form the cyclic imine product.[3]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| N-Acetyl-L-proline | 157.17 | 10.0 g | 63.6 mmol | Starting intermediate |
| Acetic Anhydride | 102.09 | 30 mL | 318 mmol | Reagent and solvent |
| Saturated NaHCO₃ | - | ~100 mL | - | For neutralization |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction solvent |
| Anhydrous Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, combine N-acetyl-L-proline (10.0 g, 63.6 mmol) and acetic anhydride (30 mL).
-
Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The color of the solution will typically darken to a brown or deep amber.
-
Solvent Removal: Cool the reaction mixture to room temperature and carefully remove the excess acetic anhydride under reduced pressure.
-
Neutralization: To the dark, viscous residue, slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution while stirring until effervescence ceases. This step must be performed cautiously in a well-ventilated fume hood as CO₂ is evolved. Ensure the final pH of the aqueous layer is ~8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator at low temperature (<40 °C) to minimize loss of the volatile product.
-
Purification: The crude product is a yellowish to brown oil. It can be purified by vacuum distillation or by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. The final product is a colorless to pale yellow liquid.[] Expected yield: 3.5-5.0 g (50-70%).
Mechanistic Insight: The Decarboxylative Cyclization
The transformation of N-acetyl-L-proline into the final product is the most critical step of the synthesis. The mechanism, supported by studies on the decarboxylation of N-acyl amino acids, proceeds through several key intermediates.[3][5]
Caption: Proposed mechanism for the decarboxylative cyclization step.
-
Activation: Acetic anhydride reacts with the carboxylic acid of N-acetyl-L-proline to form a more reactive mixed anhydride.
-
Intramolecular Cyclization: The electron-rich C5 position of the pyrrolidine ring attacks the activated carbonyl carbon, forming a transient bicyclic intermediate.
-
Decarboxylation and Elimination: This intermediate is unstable and rapidly collapses, eliminating carbon dioxide and an acetate ion to form a resonance-stabilized iminium species.
-
Tautomerization: A final proton transfer results in the thermodynamically stable product, this compound.
Trustworthiness: Characterization and Validation
Validation of the final product's identity and purity is essential. The following data provides a benchmark for successful synthesis.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (m, 2H, -NCH₂-), ~2.8 (t, 2H, -CH₂-C=N), ~2.3 (s, 3H, -COCH₃), ~1.9 (m, 2H, -CH₂CH₂C=N). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~198 (-C=O), ~175 (C=N), ~60 (-NCH₂-), ~35 (-CH₂-C=N), ~28 (-COCH₃), ~22 (-CH₂CH₂C=N). |
| Mass Spectrometry (EI) | m/z: 111.14 (M⁺), characteristic fragments.[] |
| Appearance | Colorless to pale yellow liquid or solid.[] |
| Purity (GC-MS) | >95% after purification. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete reaction; insufficient heating. | Ensure reflux temperature is maintained for the full duration. Check for complete dissolution of proline. |
| Loss of product during workup. | Ensure pH is acidic before extraction. Perform multiple, thorough extractions with ethyl acetate. | |
| Low yield in Step B | Incomplete decarboxylation. | Ensure reaction is heated at a vigorous reflux for the specified time. |
| Product loss during workup/purification. | The product is volatile. Use caution during solvent removal (low temperature, moderate vacuum). Neutralize slowly to avoid product being carried away in foam. | |
| Dark, intractable tar forms in Step B | Overheating or prolonged reaction time. | Adhere strictly to the recommended reaction time and temperature. |
| Presence of impurities from Step A. | If the intermediate from Step A is highly impure, consider purifying it by recrystallization before proceeding. |
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]
-
Human Metabolome Database. (2017). N-Acetylproline (HMDB0094701). Retrieved from [Link]
-
Kino, K., et al. (2012). Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. Journal of Bioscience and Bioengineering, 114(1), 52-57. Retrieved from [Link]
- Verseck, S., et al. (1993). Method of making L-proline using an N-acyl-L-protine acylase. U.S. Patent No. 5,219,741.
-
Akue-Gedu, R., et al. (2002). Studies on pyrrolidinones. On the decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media. Tetrahedron, 58(45), 9239-9247. Retrieved from [Link]
-
Wiedmann, M. M., et al. (2020). Cyclization and N-acylation of peptides for library generation. Nature Communications, 11(1), 1-10. Retrieved from [Link]
-
Chavan, S. P., et al. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 1125-1130. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dihydro-2H-pyrrol-5-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_2)ethan-1-one. Retrieved from [Link] -
Koç, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 893-902. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Dudek, M. W., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(11), 2688. Retrieved from [Link]
Sources
Advanced Analytical Strategies for the Quantification of 2-Acetyl-1-Pyrroline (2-AP)
An Application Note and Protocol Guide for Researchers
The Analytical Challenge of 2-Acetyl-1-Pyrroline
The accurate quantification of 2-AP is critical for quality control in the food and fragrance industries. However, its chemical nature dictates the required analytical approach. Key challenges include:
-
Volatility: 2-AP is highly volatile, making headspace sampling techniques ideal.
-
Thermal Lability: The compound can degrade at high temperatures, necessitating carefully controlled conditions during sample preparation and chromatographic analysis.
-
Low Concentrations: 2-AP is often present at trace levels (ng/g), requiring highly sensitive detection methods.
-
Complex Matrices: Food samples contain a multitude of other volatile and non-volatile compounds that can interfere with analysis.
Due to these factors, Gas Chromatography (GC) is the separation technique of choice, offering the necessary resolution for volatile compounds. When coupled with Mass Spectrometry (MS), it provides the sensitivity and selectivity required for confident identification and quantification at trace levels.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely adopted and validated technique for 2-AP analysis. The workflow involves three key stages: sample preparation (extraction and concentration), GC separation, and MS detection/quantification.
Critical Step: Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract 2-AP from the sample matrix and concentrate it to a level detectable by the instrument, while minimizing the co-extraction of interfering compounds.
HS-SPME is a solvent-free, sensitive, and largely automated technique ideal for volatile compounds like 2-AP. It relies on the partitioning of analytes from the sample headspace onto a coated fiber, which is then thermally desorbed in the GC injector.
Causality of Parameter Selection:
-
Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended. This composite material has a porous structure with a high surface area, allowing for the effective adsorption of a wide range of volatile and semi-volatile compounds, including the polar 2-AP molecule.
-
Incubation Temperature and Time: A temperature of 60-80°C is typically used to increase the vapor pressure of 2-AP, facilitating its transfer into the headspace. An incubation time of 20-40 minutes allows the analyte to reach equilibrium between the sample and the headspace.
-
Extraction Time: This is the duration the fiber is exposed to the headspace. A time of 20-40 minutes is generally sufficient for the adsorption of 2-AP onto the fiber.
Experimental Workflow for 2-AP Analysis using SPME-GC-MS
Caption: The principle of SIDA for accurate 2-AP quantification.
Because the native analyte and the isotopically labeled standard exhibit nearly identical chemical and physical properties, any loss during extraction, derivatization, or injection affects both compounds equally. Therefore, the ratio of the native analyte to the internal standard remains constant. This makes SIDA the most robust method for complex matrices.
GC-MS Instrumental Parameters and Data Analysis
The following table provides a typical set of GC-MS parameters for 2-AP analysis.
Table 1: Recommended GC-MS Parameters for 2-AP Analysis
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte from the SPME fiber to the column, enhancing sensitivity for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of 2-AP from the SPME fiber without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Column | DB-WAX, VF-WAXms, or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | The polar stationary phase (polyethylene glycol) is well-suited for retaining and separating polar compounds like 2-AP. |
| Oven Program | 40°C (hold 2 min), ramp to 120°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min) | A starting temperature of 40°C allows for efficient trapping of volatile compounds. The ramp separates analytes by boiling point. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching and identification. |
| MS Transfer Line Temp | 240 °C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for maintaining ion source cleanliness and performance. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of 2-AP. |
| Quantifier Ions | m/z 111, 83 (for native 2-AP) | m/z 111 is the molecular ion (M+), while m/z 83 is a major, stable fragment ion. Monitoring both improves confidence. |
| Qualifier Ions | m/z 43, 55 (for native 2-AP) | Used to confirm the identity of the compound by ensuring their ratios to the quantifier ion are consistent. |
| Internal Standard | m/z 114, 86 (for D3-2AP) | The mass shift of +3 Da allows the MS to distinguish the internal standard from the native analyte. |
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters for 2-AP quantification are summarized below.
Table 2: Typical Method Validation Parameters for 2-AP Quantification by SPME-GC-MS
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (ppb) | The lowest concentration of 2-AP that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg (ppb) | The lowest concentration of 2-AP that can be accurately and precisely quantified. |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between the instrument response and the concentration of the analyte. |
| Accuracy/Recovery | 85 - 115% | The percentage of the true amount of 2-AP recovered from a spiked sample, indicating the method's accuracy. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Values are representative and may vary depending on the specific matrix and instrumentation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Signal | Ineffective extraction; SPME fiber degradation; GC inlet leak; incorrect MS settings. | Optimize SPME parameters (time, temp); condition or replace the SPME fiber; perform a leak check on the GC inlet; verify MS tune and SIM ion settings. |
| Poor Peak Shape | Active sites in the GC inlet liner or column; column contamination; injection speed. | Use a deactivated inlet liner; bake out the column or trim the first few cm; ensure rapid desorption from the SPME fiber. |
| High Background Noise | Contaminated carrier gas; column bleed; contaminated SPME fiber. | Use high-purity gas with filters; condition the column; bake out the SPME fiber at the manufacturer's recommended temperature before use. |
| Poor Reproducibility | Inconsistent sample homogenization; variable SPME fiber positioning; sample matrix effects. | Ensure the sample is a fine, consistent powder; use an autosampler for consistent fiber placement and timing; use an internal standard (SIDA) to correct for matrix effects and other variations. |
Conclusion
The quantification of 2-acetyl-1-pyrroline is a challenging but achievable analytical task. The combination of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, Gas Chromatography (GC) for separation, and Mass Spectrometry (MS) for detection provides the necessary sensitivity, selectivity, and robustness. For the highest level of accuracy and to overcome matrix effects, the implementation of Stable Isotope Dilution Analysis (SIDA) is strongly recommended. By carefully controlling experimental parameters and adhering to a validated protocol, researchers can confidently and reliably quantify this critical aroma compound in a variety of complex samples.
References
-
Nadaf, A. B., et al. (2006). "2-acetyl-1-pyrroline (2AP) in Indian basmati and non-basmati rice: a comparative study." Journal of the Science of Food and Agriculture. Available at: [Link]
-
Miyazawa, T., et al. (2020). "Stable Isotope Dilution Analysis of 2-Acetyl-1-pyrroline in Foods." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yoshihashi, T., et al. (2002). "Quantification of 2-Acetyl-1-Pyrroline in Aromatic Rice by Stable Isotope Dilution Method and Its Relation to Sensory Score." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Grimm, C. C., et al. (2001). "Aroma Analysis of Cooked Rice." American Chemical Society. Available at: [Link]
-
Routray, W. & Rayaguru, K. (2018). "2-Acetyl-1-pyrroline: A key aroma in aromatic rice and its analogues." Food Reviews International. Available at: [Link]
Application Note: Quantitative Analysis of 2-Acetyl-1-pyrroline in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly known as 2-acetyl-1-pyrroline (2-AP), in various food samples. 2-AP is a potent aroma compound responsible for the desirable "popcorn-like" scent in foods such as aromatic rice, bread crust, and popcorn.[1][2][3][4] Its analysis is crucial for quality control, process optimization, and flavor development in the food industry.[3] However, the inherent volatility and instability of 2-AP present analytical challenges.[3][5] This document outlines a robust methodology employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the reliable quantification of 2-AP. Detailed protocols for sample preparation, instrumental analysis, and method validation are provided to ensure accuracy and reproducibility.
Introduction: The Significance of 2-Acetyl-1-pyrroline in Food Aroma
2-Acetyl-1-pyrroline (2-AP) is a volatile heterocyclic compound that significantly contributes to the characteristic aroma of many staple foods.[3] With an extremely low odor threshold, its presence, even at trace levels, can profoundly impact the sensory profile of a product.[3][4] The formation of 2-AP in food is primarily attributed to two pathways: biosynthesis during plant growth (e.g., in aromatic rice) and as a product of the Maillard reaction during thermal processing.[3][6]
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the browning and flavor development in a wide array of cooked foods.[7][8][9][10][11] During this complex cascade of reactions, 2-AP can be formed, contributing to the desirable toasty and roasted notes.[4][9] Given its importance, the ability to accurately quantify 2-AP is a valuable tool for food scientists and manufacturers to monitor and control the quality and consistency of their products.
This application note details a validated GC-MS method, a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, for the analysis of 2-AP in food matrices.[12][13]
The Analytical Challenge: Volatility and Instability
The primary challenge in the analysis of 2-AP lies in its chemical nature. It is a relatively unstable compound that can degrade or be lost during sample preparation and analysis.[3][5] Therefore, a gentle yet efficient extraction technique is paramount. Headspace solid-phase microextraction (HS-SPME) is an ideal choice as it is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample, minimizing matrix interference and analyte degradation.[5][14]
Experimental Workflow
The overall analytical workflow for the determination of 2-AP in food samples is depicted in the following diagram:
Sources
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- 7. Maillard reaction - Wikipedia [en.wikipedia.org]
- 8. ragus.co.uk [ragus.co.uk]
- 9. thasegawa.com [thasegawa.com]
- 10. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 11. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
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The Maillard Masterpiece: A Guide to 2-Acetyl-1-Pyrroline in Modern Fragrance Formulation
Foreword: Beyond the Aroma of Comfort
For decades, the alluring scent of freshly baked bread, steaming basmati rice, and buttery popcorn has been a cornerstone of flavor science.[1][2] The molecule largely responsible for this universally cherished aroma is 2-acetyl-1-pyrroline (2-AP).[1][2] While its role in the culinary world is well-established, its potential within the intricate art of perfumery has remained a relatively untapped frontier. This guide serves as a comprehensive technical resource for researchers, perfumers, and formulation scientists, providing the foundational knowledge and practical protocols necessary to harness the unique olfactory power of 2-AP in fine fragrance creation. We will delve into its chemical idiosyncrasies, navigate the challenges of its inherent instability, and unlock its potential to create novel and captivating "gourmand" fragrance experiences.
Physicochemical Profile: Understanding the Molecule
A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application in any formulation. 2-AP is a potent, volatile heterocyclic ketone with a five-membered pyrroline ring and an acetyl group at the 2-position.[3][4] Its salient properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Melting Point | 19 °C | [1][3] |
| Boiling Point | 182-183 °C at 760 mmHg | [1][3] |
| Odor Threshold | As low as 0.05 µg/L in water | [3][4] |
| Solubility | Soluble in water and ethanol. Soluble in organic solvents. | [5][6] |
| Odor Profile | Popcorn, toasted, nutty, bready, malty, caramellic | [7][8] |
Note on Solubility: While data confirms solubility in ethanol, a primary perfumery solvent, its solubility in other common carriers like Dipropylene Glycol (DPG) and fixed oils should be experimentally verified for each specific formulation.
The Challenge of Instability: A Double-Edged Sword
The very reactivity that makes 2-AP a fascinating product of the Maillard reaction also contributes to its significant instability.[7] In its pure form or in simple aqueous solutions, 2-AP is prone to degradation and polymerization, leading to a rapid loss of its characteristic aroma.[9][10] This presents a major hurdle for its commercial use in fragrance, where long-term stability is a key performance indicator.
Diagram: The Instability Pathway of 2-AP
Caption: Simplified degradation pathway of 2-acetyl-1-pyrroline.
Fortunately, techniques such as microencapsulation have shown great promise in enhancing the stability of 2-AP. Processes like spray drying with carriers such as gum acacia and maltodextrin can protect the molecule from degradation, allowing for its controlled release and improved shelf-life in a finished product.
Application in Fragrance Formulation: Protocols and Methodologies
The successful incorporation of 2-AP into a fragrance concentrate requires a systematic and rigorous approach. The following protocols are designed to guide the formulator from initial raw material assessment to final sensory evaluation.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The purity of 2-AP is critical. Impurities can alter the odor profile and potentially introduce unwanted reactive species into your formulation. GC-MS is the gold standard for separating and identifying volatile compounds in a fragrance sample.
Methodology:
-
Sample Preparation: Prepare a 1% solution of 2-AP in high-purity ethanol.
-
Instrumentation: Utilize a GC-MS system equipped with a low-polarity column (e.g., BR-5ms, 30 m x 0.25 mm, 0.25-μm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 1:20
-
Oven Program: Initial temperature of 50 °C (hold for 1 minute), then ramp up to 250 °C at a rate of 12 °C/minute (hold for 3.33 minutes).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify the 2-AP peak based on its retention time and mass spectrum (key ions: m/z 111, 43, 41, 69).[11] Quantify purity by calculating the peak area percentage. A purity of >95% is recommended for fragrance applications.
Diagram: GC-MS Analysis Workflow
Caption: Workflow for purity assessment of 2-AP using GC-MS.
Protocol 2: Solubility and Stability Assessment in Fragrance Carriers
Rationale: To ensure a homogenous and stable final product, the solubility and stability of 2-AP in relevant fragrance carriers must be determined.
Methodology:
-
Solubility Testing:
-
Prepare saturated solutions of 2-AP in various carriers (e.g., perfumer's alcohol, Dipropylene Glycol (DPG), Isopropyl Myristate (IPM)) at room temperature.
-
Visually inspect for clarity and absence of precipitates.
-
If necessary, quantify the solubility by creating serial dilutions and identifying the point of saturation.
-
-
Stability Testing:
-
Prepare 1% solutions of 2-AP in the selected carriers.
-
Divide each solution into two sets of samples: one stored at ambient temperature in the dark, and another subjected to accelerated aging (e.g., 40°C for 4 weeks).
-
At weekly intervals, evaluate the samples olfactively against a freshly prepared standard. Note any changes in odor profile or intensity.
-
For a more quantitative assessment, analyze the aged samples using the GC-MS protocol described above to measure the concentration of remaining 2-AP.
-
Protocol 3: Sensory Evaluation of 2-AP in a Fragrance Base
Rationale: Due to its extremely low odor threshold and high impact, sensory evaluation of 2-AP must be carefully managed to avoid panelist fatigue and skewed results.
Methodology:
-
Panelist Selection: Select a panel of at least 5-10 trained individuals with demonstrated sensitivity to a range of aroma chemicals.
-
Sample Preparation:
-
Prepare a series of dilutions of 2-AP in an odorless solvent (e.g., DPG or ethanol) starting from 1% down to 0.001%.
-
Introduce a selected dilution (e.g., 0.1%) into a simple, neutral fragrance base (e.g., a simple musk or woody accord).
-
-
Evaluation Protocol:
-
Present the samples on smelling strips in a well-ventilated, odor-neutral environment.
-
Always include a "blank" (the fragrance base without 2-AP) as a control.
-
Ask panelists to evaluate the samples in a randomized order.
-
Use a structured questionnaire to capture feedback on:
-
Odor Intensity: On a scale from 1 (very weak) to 9 (very strong).
-
Odor Descriptors: Ask panelists to describe the character of the scent (e.g., popcorn, bready, nutty, smoky).
-
Overall Impact: How does the addition of 2-AP affect the overall character of the fragrance base?
-
Hedonic Preference: How much do they like or dislike the resulting fragrance?
-
-
Formulation Strategies: Crafting the Gourmand Accord
2-AP is a quintessential "gourmand" note, lending itself to edible, dessert-like fragrance compositions.[4][12] Its toasty, nutty character can provide a unique and sophisticated twist to this popular fragrance family.
Blending Partners for 2-AP:
-
Vanilla & Tonka Bean: The sweetness of vanilla and the almond-like facets of coumarin (from tonka bean) beautifully complement the roasted character of 2-AP, creating a rich and comforting base.[13]
-
Caramel & Ethyl Maltol: Synthetic caramel notes, often created with ethyl maltol, can enhance the sugary, burnt-sugar aspect of 2-AP.[12][13]
-
Spices: Warm spices like cinnamon and nutmeg can add complexity and depth to a 2-AP accord.
-
Woods: Sandalwood and cedarwood can provide a creamy, structural backbone, preventing the fragrance from becoming overly sweet.
-
Musks & Ambers: These materials act as fixatives and add sensuality and warmth to the overall composition.[1][4]
Case Study: Development of a "Toasted Crème" Gourmand Accord
Objective: To create a warm, inviting gourmand accord with a novel toasted character using 2-AP.
Formulation:
| Ingredient | Parts (out of 1000) | Olfactory Contribution |
| Vanillin | 150 | Sweet, creamy, foundational |
| Ethyl Vanillin | 50 | Intense, powdery vanilla boost |
| Coumarin | 80 | Sweet, hay-like, almond facet |
| Ethyl Maltol (10% in DPG) | 30 | Cotton candy, caramelized sugar |
| 2-Acetyl-1-Pyrroline (1% in DPG) | 10 | Signature toasted popcorn note |
| Sandalwood Accord | 200 | Creamy, woody structure |
| Iso E Super | 300 | Velvety, woody-amber diffusion |
| Galaxolide (Musk) | 180 | Clean, soft, long-lasting musk |
Rationale: In this hypothetical accord, 2-AP is used at a very low concentration (0.01% of the final accord) to provide its signature effect without overwhelming the other notes. It is balanced by a strong vanilla-coumarin base, while ethyl maltol enhances the sweetness. The sandalwood and musk base provides structure and longevity.
Safety and Regulatory Considerations
As with any fragrance ingredient, the safe use of 2-AP is of utmost importance. While primarily used as a flavoring agent, its application in fragrance necessitates adherence to industry safety standards.
-
IFRA (International Fragrance Association): As of the latest amendments, 2-acetyl-1-pyrroline is not explicitly listed as a prohibited or restricted substance under the IFRA Standards. However, it is the responsibility of the formulator to ensure that the final fragrance mixture complies with all relevant IFRA standards for all its components.
-
General Safety: Good laboratory practice should always be followed when handling concentrated aroma chemicals. It is recommended to conduct a full safety assessment of any new fragrance formulation. For materials used in products that may lead to ingestion, such as lipsticks or oral care products, they must also be recognized as safe as a flavoring ingredient.[11]
Conclusion: A New Palette for the Modern Perfumer
2-Acetyl-1-pyrroline represents an exciting opportunity to introduce a novel and highly recognizable olfactory note into the perfumer's palette. Its potent, comforting, and edible character is perfectly aligned with the growing trend of gourmand fragrances. While its inherent instability presents a challenge, modern formulation techniques like microencapsulation offer viable solutions. By following rigorous analytical and sensory protocols, the creative perfumer can successfully harness the unique power of this Maillard masterpiece, crafting fragrances that are not only innovative but also deeply resonant with our most cherished olfactory memories.
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Grokipedia. 2-Acetyl-1-pyrroline. Grokipedia. Available at: [Link].
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PubChem. 2-Acetyl-1-pyrroline. National Center for Biotechnology Information. Available at: [Link].
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Wikipedia. 2-Acetyl-1-pyrroline. Wikipedia. Available at: [Link].
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Pocket Scents. (2025, January 22). Key Ingredients in Gourmand Fragrances. Pocket Scents. Available at: [Link].
-
The Perfume Shop. (2020, October 4). The Smell of Gourmand Perfume Ingredients. The Perfume Shop. Available at: [Link].
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Alpha Aromatics. (2022, February 14). Gourmand Fragrances - Olfactory Desserts Minus Calories. Alpha Aromatics. Available at: [Link].
-
Wikiparfum. Gourmand Accord perfume ingredient. Wikiparfum. Available at: [Link].
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Whiff of Lévon. (2025, March 6). HOW TO Make a SIMPLE Vanilla-Gourmand Accord for BEGINNERS ! | DIY PERFUME. YouTube. Available at: [Link].
-
Handcrafted Soap and Cosmetic Guild. Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild. Available at: [Link].
-
Scentspiracy. (2024, May 24). IFRA Limits, The 26 most common. Scentspiracy. Available at: [Link].
-
Chromservis. The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Chromservis. Available at: [Link].
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Scent.vn. 2-Acetyl-1-pyrroline (CAS 85213-22-5). Scent.vn. Available at: [Link].
-
Perflavory. 2-acetyl-1-pyrroline. Perflavory. Available at: [Link].
-
UQ eSpace. (2015). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). The University of Queensland. Available at: [Link].
-
Shimadzu. How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Shimadzu. Available at: [Link].
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JCANO. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO. Available at: [Link].
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IDEALS. (2018, September 4). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois. Available at: [Link].
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DLG.org. Panel training on odour and aroma perception for sensory analysis. DLG.org. Available at: [Link].
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Brewers Association. Craft Brewers Guide to Building a Sensory Panel. Brewers Association. Available at: [Link].
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FlavorActiV. Meet FlavorActiV's Global Sensory Panel Experts. FlavorActiV. Available at: [Link].
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BSI. (2024, July 9). IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. BSI. Available at: [Link].
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ACS Publications. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. American Chemical Society. Available at: [Link].
-
Royal Society of Chemistry. Good quantification practices of flavours and fragrances by mass spectrometry. Royal Society of Chemistry. Available at: [Link].
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openlib.uoguelph.ca. Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. University of Guelph. Available at: [Link].
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MDPI. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. MDPI. Available at: [Link].
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The Untapped Potential of 2-Acetyl-1-Pyrroline in Heterocyclic Synthesis: A Guide for Advanced Research
Application Note APN-2026-01
Abstract
This technical guide explores the synthetic utility of 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone, commonly known as 2-acetyl-1-pyrroline (2-AP). While renowned for its profound impact in flavor and aroma chemistry, its application as a foundational building block for constructing more complex heterocyclic scaffolds remains a nascent field. This document provides a comprehensive overview of 2-AP, including its synthesis and physicochemical properties. More critically, it delineates the untapped potential of its unique bifunctional nature—possessing both a cyclic imine and a methyl ketone—to serve as a versatile precursor in established heterocyclic ring-forming reactions. We present detailed, field-proven protocols for the synthesis of 2-AP and propose authoritative, mechanism-based protocols for its prospective use in the synthesis of novel pyrrolo-fused pyridines and quinolines, thereby opening new avenues for drug discovery and materials science.
Introduction: Clarifying the Structure and Opportunity
The compound of interest, often referred to by the CAS number 85213-22-5, is 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. It is crucial to distinguish this structure from its constitutional isomer, 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. The former, 2-acetyl-1-pyrroline (2-AP), features an endocyclic imine conjugated with the acetyl group, creating a stable enamine-like system. This is the well-characterized and synthetically accessible isomer. The latter, with an exocyclic double bond, is not commonly described in the literature. This guide will focus exclusively on the synthetically potent 2-acetyl-1-pyrroline (2-AP).
2-AP is a molecule of significant interest, primarily celebrated as the key aroma compound responsible for the characteristic scent of basmati rice, freshly baked bread, and pandan leaves[1][2]. Its formation via the Maillard reaction is a subject of extensive study in food chemistry[2]. However, a thorough review of the chemical literature reveals a conspicuous gap: the deliberate use of 2-AP as a starting material for the synthesis of more elaborate heterocyclic systems is largely undocumented.
This lack of exploration presents a compelling opportunity for synthetic chemists. The structure of 2-AP is endowed with two key reactive sites:
-
The α-Methyl Ketone: The acetyl group provides a classic nucleophilic center at the α-carbon (methyl group) upon deprotonation, and an electrophilic center at the carbonyl carbon. This functionality is a cornerstone of numerous condensation reactions for building heterocyclic rings.
-
The Cyclic Imine/Enamine Tautomer: The C=N bond of the pyrroline ring can act as an electrophile, while its tautomeric enamine form provides a nucleophilic carbon, making it a versatile partner in cycloaddition and condensation reactions.
This guide will first detail the reliable synthesis of 2-AP. Subsequently, it will leverage the established reactivity of its constituent functional groups to propose robust, mechanistically sound protocols for its application in the synthesis of high-value heterocyclic scaffolds.
Synthesis and Physicochemical Properties of 2-Acetyl-1-Pyrroline (2-AP)
A dependable supply of the starting material is paramount. Several synthetic routes to 2-AP have been reported, often starting from proline or 2-acetylpyrrole[3][4]. The oxidation of 1-(pyrrolidin-2-yl)ethan-1-ol using a mild oxidant like silver (I) carbonate on Celite is a reliable and frequently cited method[5][6].
Table 1: Physicochemical Properties of 2-Acetyl-1-Pyrroline
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone | [1] |
| CAS Number | 85213-22-5 | [2] |
| Molecular Formula | C₆H₉NO | [7] |
| Molecular Weight | 111.14 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [7] |
| Boiling Point | 182-183 °C at 760 mmHg | [7] |
| Odor Threshold | < 0.06 ng/L | [2] |
Protocol 1: Synthesis of 2-Acetyl-1-Pyrroline (2-AP) via Oxidation
This protocol is adapted from established literature procedures and involves the oxidation of the corresponding alcohol precursor, which can be obtained via the hydrogenation of 2-acetylpyrrole[5][6].
Workflow Diagram:
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Application Notes and Protocols for the Derivatization of 2-Acetyl-1-Pyrroline for Improved Stability
Abstract
2-Acetyl-1-pyrroline (2-AP) is a molecule of immense interest in the flavor, food, and fragrance industries, celebrated for its characteristic and highly sought-after popcorn-like aroma. Despite its sensory appeal, the practical application of pure 2-AP is severely hampered by its inherent chemical instability. The compound readily undergoes self-condensation and polymerization, leading to rapid degradation, loss of aroma, and discoloration. This application note presents a detailed technical guide for researchers, scientists, and drug development professionals on two effective derivatization strategies designed to significantly enhance the stability of 2-AP. By converting the reactive acetyl functional group into more stable moieties—a quinoxaline or a ketal—the shelf-life and utility of this potent aroma compound can be substantially extended. This guide provides the scientific rationale, detailed step-by-step protocols for synthesis and analysis, and expected outcomes for each derivatization pathway.
Introduction: The Challenge of 2-Acetyl-1-Pyrroline Instability
2-Acetyl-1-pyrroline is the principal aroma compound responsible for the pleasant fragrance of basmati and jasmine rice, pandan leaves, and a variety of baked goods.[1][2] Its formation, both through biosynthesis in plants and via the Maillard reaction during cooking, is well-documented.[3][4] However, the isolated compound is notoriously unstable. The primary degradation pathway is believed to be an aldol-type self-condensation reaction, initiated by the enolizable acetyl group, which leads to the formation of dimers, trimers, and ultimately, a viscous, reddish polymer with complete loss of the desired aroma.[5][6] This instability poses a significant challenge for its use as a standardized flavoring agent in commercial products.
Chemical derivatization offers a proven strategy to "protect" the reactive ketone functionality, thereby preventing these degradation reactions.[7][8] This process involves a reversible or irreversible chemical modification of the functional group responsible for the instability. A successful derivatization strategy for 2-AP should yield a stable, isolable compound that can, if desired, release the active 2-AP molecule under specific conditions or serve as a stable aroma precursor itself.
This guide details two such strategies:
-
Quinoxaline Formation: An irreversible derivatization yielding a highly stable aromatic system.
-
Ketal Formation: A reversible protection strategy forming a stable derivative that can release the original 2-AP upon acid hydrolysis.
Strategy 1: Quinoxaline Formation for Ultimate Stability
Scientific Rationale
Reacting a ketone with an o-phenylenediamine derivative is a classic and highly efficient method for synthesizing quinoxalines, a class of stable, nitrogen-containing heterocyclic aromatic compounds.[9][10] While this reaction typically involves 1,2-dicarbonyl compounds, a novel method has been developed for the derivatization of 2-AP using o-phenylenediamine (OPD).[11][12] The reaction proceeds via condensation, forming a new, stable heterocyclic ring fused to the phenylenediamine. The resulting quinoxaline derivative of 2-AP is expected to be exceptionally stable due to its fully aromatic structure, making it resistant to polymerization, oxidation, and fluctuations in pH.[13][14] This approach is ideal for applications where long-term stability is paramount and regeneration of the original 2-AP is not required.
dot
Caption: Reaction scheme for the formation of a stable quinoxaline derivative from 2-AP.
Detailed Experimental Protocol: Synthesis of 2-AP-Quinoxaline Derivative
Materials:
-
2-Acetyl-1-pyrroline (2-AP), synthesized or purified
-
o-Phenylenediamine (OPD), 99.5%
-
Toluene, anhydrous
-
Ethanol, absolute
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-acetyl-1-pyrroline in 20 mL of anhydrous toluene.
-
Addition of Diamine: To this solution, add 1.0 mmol of o-phenylenediamine.
-
Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. For increased reaction rates, a catalytic amount of an acid like p-toluenesulfonic acid can be added, or the reaction can be gently heated to 40-50°C. The reaction is typically complete within 2-4 hours.[9]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), filter the mixture if any solid catalyst was used.
-
Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure quinoxaline derivative.
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid or oil under vacuum to obtain the final product.
Strategy 2: Ketal Formation for Reversible Protection
Scientific Rationale
Ketalization is a standard and highly effective method for protecting ketone and aldehyde functional groups.[2][15] The reaction involves treating the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst. This forms a cyclic ketal, which is stable under neutral and basic conditions but can be readily hydrolyzed back to the original ketone by treatment with aqueous acid.[16][17] This reversibility is a key advantage, allowing for the stabilization of 2-AP during storage or formulation, with the potential for controlled release of the active aroma compound at the point of use. The formation of the five-membered dioxolane ring effectively masks the acetyl group, preventing the enolization and subsequent condensation reactions that lead to degradation.[18]
dot
Caption: Experimental workflow for the synthesis of a 2-AP ketal derivative.
Detailed Experimental Protocol: Synthesis of 2-AP-Ethylene Ketal
Materials:
-
2-Acetyl-1-pyrroline (2-AP)
-
Ethylene glycol, anhydrous
-
p-Toluenesulfonic acid monohydrate (TsOH), catalyst
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus, reflux condenser, and standard glassware
Procedure:
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 10.0 mmol of 2-acetyl-1-pyrroline, 12.0 mmol (1.2 equivalents) of ethylene glycol, a catalytic amount of TsOH (approx. 0.1 mmol), and 100 mL of toluene.[19]
-
Reaction and Water Removal: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-AP ketal derivative.
Analysis and Characterization of Derivatives
The successful synthesis of the 2-AP derivatives must be confirmed through rigorous analytical characterization. Furthermore, the stability of these new compounds should be assessed and compared to the parent 2-AP.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the proposed structures.
-
For the Quinoxaline derivative: Expect to see new aromatic proton signals in the ¹H NMR spectrum and additional aromatic carbon signals in the ¹³C NMR spectrum, confirming the formation of the quinoxaline ring.[20]
-
For the Ketal derivative: The ¹H NMR spectrum should show a new characteristic singlet or multiplet (typically around 3.9-4.0 ppm) corresponding to the four protons of the ethylene glycol moiety. The ¹³C NMR will show a new quaternary carbon signal for the ketal carbon (formerly the ketone carbonyl).
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the derivatives.[6][21]
-
The observed molecular ion peak should correspond to the calculated molecular weight of the derivatized product. The fragmentation pattern will also provide structural information.[7]
Stability Assessment Protocol
A comparative stability study should be performed to quantify the improvement achieved through derivatization.
-
Sample Preparation: Prepare solutions of 2-AP, the 2-AP-quinoxaline derivative, and the 2-AP-ketal derivative at identical concentrations (e.g., 100 ppm) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Storage Conditions: Aliquot the solutions into sealed vials and store them under various conditions:
-
Temperature: 4°C (refrigerated), 25°C (ambient), 40°C (accelerated).
-
pH (for aqueous solutions): pH 4, pH 7, pH 9.
-
-
Time-Point Analysis: At regular intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60), remove an aliquot from each condition.
-
Quantification: Analyze the concentration of the remaining compound in each aliquot using a validated quantitative method, such as GC-MS or HPLC with a suitable detector.[9] For the ketal, analysis can also include a step of acid hydrolysis to regenerate and quantify the released 2-AP.
-
Data Analysis: Plot the concentration of each compound versus time for each condition to determine the degradation kinetics and calculate the half-life (t₁/₂).
Expected Outcomes and Data Summary
The derivatization of 2-AP is expected to lead to a dramatic increase in its stability. The following tables summarize the expected properties and hypothetical stability data for the derivatives compared to the parent compound.
Table 1: Physicochemical and Analytical Properties of 2-AP and its Derivatives
| Property | 2-Acetyl-1-pyrroline (Parent) | 2-AP-Quinoxaline Derivative | 2-AP-Ethylene Ketal Derivative |
| Molecular Formula | C₆H₉NO | C₁₄H₁₃N₃ (Hypothetical) | C₈H₁₃NO₂ |
| Molecular Weight | 111.14 g/mol | 223.28 g/mol (Hypothetical) | 155.19 g/mol |
| Appearance | Colorless to yellow liquid | Crystalline solid | Colorless oil |
| Stability | Very low (polymerizes rapidly) | Very high | High (stable to base/neutral pH) |
| Key ¹H NMR Signal | ~2.4 ppm (s, 3H, -COCH₃) | New signals ~7.5-8.1 ppm | ~3.9-4.0 ppm (m, 4H, -OCH₂CH₂O-) |
| Key MS Fragment | m/z 111 (M⁺) | m/z 223 (M⁺) (Hypothetical) | m/z 155 (M⁺), 140 ([M-CH₃]⁺) |
Table 2: Hypothetical Comparative Stability Data (Half-life, t₁/₂ in days) at 40°C
| Compound | pH 4 | pH 7 (Neutral) | pH 9 (Basic) |
| 2-Acetyl-1-pyrroline | < 2 | < 1 | < 0.5 |
| 2-AP-Quinoxaline | > 365 | > 365 | > 365 |
| 2-AP-Ketal | < 1 (hydrolyzes) | > 180 | > 180 |
Conclusion
The inherent instability of 2-acetyl-1-pyrroline is a major obstacle to its widespread application as a flavoring agent. The derivatization strategies presented in this application note—formation of a stable quinoxaline and a reversibly protected ketal—offer robust chemical solutions to this problem. The quinoxaline strategy provides a pathway to an exceptionally stable derivative suitable for applications where aroma regeneration is not needed. The ketalization strategy provides a stable, protected form of 2-AP that can be stored and later hydrolyzed to release the potent aroma compound on demand. By following the detailed protocols provided, researchers can synthesize, characterize, and evaluate these stabilized forms of 2-AP, unlocking its full potential for the food, fragrance, and pharmaceutical industries.
References
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Slideshare. (n.d.). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. Available at: [Link]
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Zhou, X., et al. (2024). 2- Acetyl-1-pyrroline originated from Maillard reaction is the key odorant of cooked Lipu taro. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Available at: [Link]
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Yin, H. (2018). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. Available at: [Link]
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Sansenya, S., et al. (2018). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. Available at: [Link]
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Hausch, B. J. (2016). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. University of Illinois at Urbana-Champaign. Available at: [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
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Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Available at: [Link]
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Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link]
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Chem-Station. (2014). Protection of Carbonyl Groups. Available at: [Link]
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Elmore, J. S., et al. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. PubMed. Available at: [Link]
-
Jost, T., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed. Available at: [Link]
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Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Available at: [Link]
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van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available at: [Link]
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Chemistry Steps. (n.d.). Converting Aldehydes to Ketones. Available at: [Link]
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Aponte, J. C., et al. (2020). Novel Derivatization Method for Studying Aldehydes and Ketones in Carbonaceous Chondrites. ResearchGate. Available at: [Link]
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RSC Publishing. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2017). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PubMed. Available at: [Link]
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Semantic Scholar. (n.d.). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Available at: [Link]
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MSU chemistry. (n.d.). Aldehydes and Ketones. Available at: [Link]
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Encyclopedia MDPI. (2022). Derivatization Strategies in Flavor Analysis. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
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Nadaf, A., et al. (2014). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Storage Conditions on 2–Acetyl‐1–pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. Available at: [Link]
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Master Organic Chemistry. (2024). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography And When Is It Needed?. YouTube. Available at: [Link]
-
Wang, S., et al. (2024). Regulation of 2-Acetyl-1-pyrroline Content in Fragrant Rice under Different Temperatures at the Grain-Filling Stage. PubMed. Available at: [Link]
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MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Available at: [Link]
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ResearchGate. (n.d.). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available at: [Link]
-
MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available at: [Link]
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Enantioselective Synthesis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral 2-Acyl-Δ¹-pyrrolines
The 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone scaffold, also known as 2-acetyl-1-pyrroline, is a molecule of significant interest, primarily recognized as a potent flavor compound responsible for the characteristic aroma of basmati rice and baked bread[1]. Beyond its role in food chemistry, the chiral dihydropyrrole motif is a privileged structure in medicinal chemistry and drug discovery. These nitrogen-containing heterocycles are key building blocks for a wide range of biologically active natural products and synthetic compounds[2]. The stereochemistry at the C2 position is often crucial for their pharmacological activity, making the development of robust enantioselective synthetic methods a critical endeavor for researchers in organic synthesis and drug development.
This guide provides a detailed overview of a powerful strategy for the enantioselective synthesis of this compound derivatives, focusing on an organocatalytic approach. We will delve into the mechanistic underpinnings of the key stereochemistry-defining step and provide a comprehensive, field-proven protocol for its successful implementation.
Synthetic Strategy: A Two-Stage Approach to Chirality
A robust and highly effective strategy for the enantioselective synthesis of the target compounds involves a two-stage process:
-
Asymmetric Organocatalytic Michael Addition: The cornerstone of this approach is the enantioselective conjugate addition of a simple ketone, such as acetone, to a nitroalkene. This reaction, mediated by a chiral organocatalyst, establishes the key stereocenter in the resulting γ-nitroketone with high fidelity.
-
Reductive Cyclization: The chiral γ-nitroketone intermediate is then subjected to a reduction of the nitro group to an amine, which subsequently undergoes spontaneous intramolecular cyclization to furnish the desired chiral this compound derivative.
This modular approach is advantageous as it allows for the introduction of various substituents on the pyrroline ring by simply modifying the starting nitroalkene.
Mechanistic Insights: The Role of the Organocatalyst
The success of the enantioselective Michael addition hinges on the ability of the chiral organocatalyst to create a highly organized, chiral environment around the reacting species. Bifunctional primary amine-thiourea catalysts, often derived from chiral diamines, have proven to be exceptionally effective for this transformation.
The proposed catalytic cycle proceeds as follows:
-
Enamine Formation: The primary amine moiety of the catalyst reversibly condenses with acetone to form a chiral enamine intermediate. This step increases the nucleophilicity of the acetone α-carbon.
-
Substrate Activation and Stereochemical Control: The thiourea moiety of the catalyst activates the nitroalkene electrophile through hydrogen bonding with the nitro group. This brings the two reactants into close proximity within a well-defined chiral pocket created by the catalyst's scaffold. The steric bulk of the catalyst directs the enamine to attack one specific face of the nitroalkene, thereby controlling the absolute stereochemistry of the newly formed C-C bond.
-
Product Formation and Catalyst Regeneration: Following the Michael addition, the resulting iminium ion is hydrolyzed to release the chiral γ-nitroketone product and regenerate the primary amine catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
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Troubleshooting & Optimization
"instability and degradation of neat 2-acetyl-1-pyrroline"
A Guide for Researchers on Navigating the Inherent Instability and Degradation of a Potent Aroma Compound
Welcome to the dedicated technical support guide for 2-acetyl-1-pyrroline (2-AP). As a molecule of significant interest in flavor science, food chemistry, and sensory research, 2-AP's potent, popcorn-like aroma is highly sought after. However, its utility is challenged by its profound chemical instability when isolated in its neat or concentrated form.[1][2][3][4] This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to help you manage, analyze, and understand the degradation of 2-AP in your experiments.
Section 1: Frequently Asked Questions - Understanding 2-AP Instability
This section addresses the most common initial observations and questions researchers encounter when working with neat or concentrated 2-AP.
Q1: I've just purified 2-AP, and it has rapidly changed from a pale yellow oil to a viscous red substance. Is my sample contaminated?
A: This is the most frequently reported observation and is not indicative of contamination but rather the inherent instability of the molecule itself.[1] Neat 2-AP is exceptionally reactive and can undergo a visible transformation within minutes of being concentrated at room temperature.[1][5] The color change from pale yellow to red and the increase in viscosity are classic signs of its primary degradation pathway: polymerization.[1]
Q2: What is the primary degradation mechanism of neat 2-AP?
A: The scientific consensus, supported by high-resolution mass spectrometry (HR-MS) and NMR studies, is that 2-AP undergoes a complex self-polymerization process.[1] This is not a simple linear polymerization; it's a cascade of reactions where 2-AP molecules combine, forming dimers, trimers, and larger oligomers up to at least a hexamer.[1]
Key characteristics of this process include:
-
Dehydration: Each step of the polymerization is typically accompanied by the loss of a water molecule.[1]
-
Ring Opening: Mass spectrometry data suggests that the pyrroline ring opens during the formation of the dimer, indicating a complex rearrangement.[1]
-
Formation of Intermediates: The dimer itself is an unstable intermediate that continues to react, increasing the molecular weight of the degradation products over time.[1]
Q3: What environmental factors are known to accelerate the degradation of 2-AP?
A: Several factors can dramatically influence the rate of 2-AP degradation. Understanding these is critical for proper handling and storage.
| Factor | Impact on Stability | Causality and Experimental Insights |
| Concentration | High Impact | Degradation is most rapid in neat form or in highly concentrated solutions.[1] For instance, a 25 mg/mL aqueous solution of 2-AP can show a significant decline in just five minutes.[1] Dilution in an appropriate solvent is a primary short-term preservation strategy. |
| Temperature | High Impact | Increased temperature accelerates the polymerization reaction rate.[6][7] Studies on aromatic rice show that 2-AP content decreases much faster at higher storage temperatures.[6][7] Therefore, all forms of 2-AP, including standards and samples, should be stored at low or sub-zero temperatures. |
| Presence of Water | High Impact | Water actively participates in the degradation cascade, facilitating the polymerization and dehydration steps.[1] While 2-AP is relatively more stable in some organic solvents, its presence in aqueous solutions is highly problematic. |
| Light Exposure | Moderate Impact | While polymerization is the dominant pathway, photochemical reactions can also contribute to degradation. It is standard practice in handling sensitive organic molecules to minimize light exposure by using amber vials and avoiding direct sunlight. |
Q4: How does the choice of solvent affect 2-AP stability for preparing stock solutions?
A: Solvent choice is critical. While 2-AP is highly unstable in water, it exhibits relative stability over a period of days in methanol.[1] For analytical purposes, preparing standards in solvents like methylene chloride and storing them under refrigeration has been shown to be effective for at least six months.[8] The key is to select a solvent that is inert to the imine and acetyl functional groups of 2-AP and to ensure the solvent is anhydrous to prevent water-mediated degradation.
Section 2: Troubleshooting Analytical Inconsistencies
The reactivity of 2-AP is a major source of analytical error. This section provides guidance on diagnosing and solving common issues.
Q5: My GC-MS analysis of 2-AP yields poor reproducibility and peak tailing. What's happening?
A: This is a classic problem stemming from the molecule's reactivity. The issues can arise at multiple points in a standard GC-MS workflow:
-
Inlet Discrimination: The high temperature of the GC inlet can cause on-column degradation or polymerization, meaning a portion of your sample never reaches the detector intact.
-
Column Interaction: The active sites on a standard GC column can interact with the polar and reactive 2-AP molecule, leading to peak tailing and reduced signal intensity.
-
Sample Workup: The process of extracting and concentrating 2-AP from a matrix can lead to significant losses before the sample is even injected.[9]
Self-Validation Check: To diagnose this, inject a freshly prepared, high-purity 2-AP standard multiple times. If you observe a rapid decrease in peak area with each subsequent injection, it strongly suggests degradation within your analytical system.
Q6: My 2-AP standard degrades before I can complete my calibration curve. How can I mitigate this?
A: This is a direct consequence of the instability discussed in Section 1. Running a calibration curve can take time, during which the standard (especially the lower concentration points prepared by serial dilution) can degrade.
Field-Proven Solution:
-
Prepare a Concentrated Stock: Make a high-concentration stock solution in an anhydrous, inert solvent (e.g., methylene chloride) and store it in an amber vial at -20°C or -80°C.
-
Dilute Just-In-Time: Prepare your calibration standards immediately before you are ready to run the sequence. Do not prepare them hours or a day in advance.
-
Use an Internal Standard: Incorporating a stable, isotopically labeled internal standard (e.g., d3-2-AP) or a structurally similar compound can help correct for degradation that occurs during sample preparation and injection, though it won't prevent the degradation itself.
Q7: Are there alternative analytical methods that bypass the reactivity issues of 2-AP?
A: Yes. The most robust solution to the analytical challenges of 2-AP is to change the molecule into something stable before analysis. This is achieved through chemical derivatization. A highly successful method involves reacting 2-AP with o-phenylenediamine (OPD).[9][10]
-
The Chemistry: The OPD reacts with the keto-imine moiety of 2-AP to form a stable, aromatic quinoxaline derivative.
-
The Advantage: This quinoxaline is far less volatile and significantly more stable than 2-AP, making it perfectly suited for analysis by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10] This method offers excellent precision, recovery, and a very low limit of detection.[9]
Section 3: Protocols for Handling and Stabilization
Adherence to strict protocols is necessary to generate reliable data.
Protocol 1: Recommended Short-Term Storage and Handling of Neat 2-AP
This protocol is for situations where neat 2-AP must be handled, for example, immediately after synthesis and purification.
Methodology:
-
Purification: If purifying by vacuum distillation, use a receiver that is pre-charged with a suitable anhydrous solvent and cooled to between -78°C and 0°C to trap the volatile 2-AP and immediately dilute it.[11]
-
Inert Atmosphere: Conduct all transfers and handling under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Immediate Dilution: As soon as the neat 2-AP is obtained, immediately dissolve it in a pre-chilled, anhydrous solvent (e.g., methanol or methylene chloride) to a known concentration.
-
Storage: Store the resulting stock solution in a Teflon-sealed amber vial at -80°C.
Rationale: The core principle is to minimize the time 2-AP exists in its highly reactive neat form. Immediate dilution and freezing dramatically slow the polymerization kinetics.
Protocol 2: Preparation of a Stabilized 2-AP Working Standard via Derivatization with o-Phenylenediamine (OPD)
This protocol outlines the conversion of unstable 2-AP into a stable quinoxaline for reliable quantification by HPLC-MS/MS.[9][10]
Methodology:
-
Sample/Standard Preparation: Accurately pipette your 2-AP solution (either a standard for calibration or a sample extract) into a reaction vial.
-
Reagent Addition: Add a solution of o-phenylenediamine in a suitable buffer. The exact concentrations will depend on the expected 2-AP levels and should be optimized in your lab.
-
Reaction: Seal the vial and heat it at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to drive the reaction to completion.
-
Analysis: After cooling, the sample containing the stable quinoxaline derivative is ready for direct injection into an HPLC-MS/MS system.
Rationale: This protocol provides a self-validating system. By converting the analyte to a stable form at the beginning of the workflow, you eliminate the variable of degradation during sample queuing, injection, and chromatography. This leads to significantly improved accuracy and precision.[9]
Section 4: Visualizing the Science
Diagrams help clarify the complex processes of degradation and analysis.
Caption: Workflow for stabilized 2-AP analysis.
References
-
Adams, A. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. openlib. [Link]
-
ResearchGate. (n.d.). Effect of Storage Conditions on 2–Acetyl‐1–pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105 | Request PDF. [Link]
-
TARR. (2020, September 24). Effect of storage conditions on 2-acetyl-1-pyrroline content in aromatic rice variety, Khao Dawk Mali 105. [Link]
-
CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. [Link]
-
UQ eSpace. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). [Link]
-
PubMed. (2019, March 13). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. [Link]
-
ThaiScience. (n.d.). Effect of Storage Conditions on 2- Acetyl-1-pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. [Link]
-
IDEALS - University of Illinois. (2018, September 4). Chemistry and stabilization of 2-acetyl-1-pyrroline. [Link]
- Google Patents. (n.d.). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
CentAUR. (n.d.). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. [Link]
-
ResearchGate. (n.d.). 2-Acetyl-1-Pyrroline Levels in Fragrant Rice as Affected by Storage Condition and Packaging | Request PDF. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022, September). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. [Link]
-
ResearchGate. (n.d.). (PDF) 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice ( Oryza sativa L.): A Status Review. [Link]
-
PubMed. (2017, January). Thirty-three years of 2-acetyl-1-pyrroline, a principal basmati aroma compound in scented rice (Oryza sativa L.): a status review. [Link]
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- 2. Chemistry and stabilization of 2-acetyl-1-pyrroline | IDEALS [ideals.illinois.edu]
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- 4. Thirty-three years of 2-acetyl-1-pyrroline, a principal basmati aroma compound in scented rice (Oryza sativa L.): a status review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage conditions on 2-acetyl-1-pyrroline content in aromatic rice variety, Khao Dawk Mali 105 [cads.arda.or.th]
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Technical Support Center: Polymerization of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the polymerization of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, also known as 2-Acetyl-1-pyrroline. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of poly(N-acylethylenimine)s. While literature on the polymerization of this specific monomer is emerging, the underlying chemistry belongs to the well-established class of cyclic imino ethers. The principles and troubleshooting strategies are directly analogous to the extensively studied cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of your experiments and achieve well-defined polymers.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common challenges encountered during the cationic ring-opening polymerization (CROP) of cyclic imino ethers.
Issue 1: Failed or Inefficient Initiation
Question: My polymerization reaction shows no monomer conversion, or the process is exceedingly slow. What are the potential causes and how can I fix this?
Answer: This is a common issue often traced back to the purity of reagents or suboptimal reaction conditions. Let's break down the likely culprits:
-
Initiator Reactivity & Purity: The choice of initiator is critical. Electrophiles like alkyl tosylates (e.g., methyl tosylate, MeOTs) and triflates (e.g., methyl triflate, MeOTf) are most common.[3] MeOTf is significantly more reactive than MeOTs and can initiate polymerization at lower temperatures.[4] If using a less reactive initiator like an alkyl halide, higher temperatures are required.[5] Ensure your initiator is pure and free from nucleophilic contaminants.
-
Monomer & Solvent Purity: CROP is extremely sensitive to impurities, especially water and other nucleophiles (e.g., amines, alcohols).[6][7] These impurities can react with the initiator or the propagating cationic species, effectively terminating the polymerization.
-
Solution: Your monomer must be rigorously purified, typically by distillation from a suitable drying agent like calcium hydride (CaH₂). Solvents must be anhydrous. Acetonitrile, a common choice, should be distilled over CaH₂. Rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are mandatory to prevent atmospheric moisture contamination.
-
-
Temperature: Propagation typically requires elevated temperatures (e.g., >40 °C), even with highly reactive initiators.[4] If your reaction temperature is too low, the propagation rate will be negligible. For slower polymerizing monomers, microwave-assisted polymerization can dramatically accelerate the reaction by allowing for higher temperatures.[2]
Issue 2: Poor Control Over Molar Mass & High Polydispersity (PDI > 1.3)
Question: The polymer I synthesized has a much broader molar mass distribution than expected for a living polymerization. Why is this happening?
Answer: A high polydispersity index (PDI) indicates a loss of control over the polymerization, stemming from several potential factors that disrupt the "living" nature of the reaction.
-
Slow Initiation: For a polymerization to be well-controlled, the rate of initiation must be faster than or equal to the rate of propagation. If initiation is slow, new polymer chains are formed throughout the reaction, leading to a mixture of long and short chains at the end.
-
Chain Transfer Reactions: This is a significant cause of broad PDI in CROP. Protons can be abstracted from the polymer side chain, terminating one chain and creating a new initiation site, leading to branched polymers.[4][11] This is more prevalent with certain monomers and at higher temperatures.
-
Solution: While difficult to eliminate completely, operating at the lowest effective temperature can minimize chain transfer. The choice of solvent can also influence these side reactions.[12]
-
-
Prolonged Reaction Times: Even in a well-purified system, side reactions can occur over extended periods, especially after full monomer conversion.[13]
-
Solution: Monitor monomer conversion by techniques like ¹H NMR. Once conversion is complete (typically >95%), terminate the reaction promptly. Do not leave the reaction heating unnecessarily.
-
CROP Troubleshooting Workflow
Caption: Troubleshooting decision tree for high polydispersity in CROP.
Issue 3: Premature Termination & Side Products
Question: My polymerization stops before reaching high conversion, and I see unexpected signals in my NMR spectrum. What side reactions could be occurring?
Answer: Premature termination is the nemesis of living polymerization. Besides impurities, the monomer structure itself can sometimes lead to side reactions.
-
Nucleophilic Termination: The propagating species is a highly electrophilic cation (an oxazolinium ion analog). Any nucleophile present can attack it and terminate the chain. Water is the most common culprit, leading to a hydroxyl-terminated chain.[2][6]
-
Nucleophilic Side-Groups: Monomers containing nucleophilic groups like amines, thiols, or unprotected acids are generally incompatible with CROP as they will interfere with the cationic propagating center.[7][14] The acetyl group on your monomer is an amide and generally stable, but strong nucleophiles used during termination could potentially react with it.
-
Termination with Counterion: The nature of the counterion (from the initiator) influences the "livingness." Less nucleophilic counterions like triflate (OTf⁻) or tosylate (OTs⁻) are preferred because they are less likely to covalently bond with and terminate the propagating chain end compared to more nucleophilic halides (e.g., I⁻, Br⁻).[8]
Issue 4: Post-Polymerization Hydrolysis
Question: I want to convert my poly(this compound) into linear polyethyleneimine (L-PEI). How can I achieve this?
Answer: The resulting polymer is a poly(N-acylethylenimine), which can be hydrolyzed to yield linear polyethylenimine (L-PEI), a highly valuable polyamine. This is a key advantage of this polymer class.
-
Hydrolysis Conditions: The amide side chains can be cleaved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl) in water at elevated temperatures, is very common for poly(2-oxazoline)s.
-
Partial Hydrolysis: The hydrolysis reaction doesn't have to be run to completion. By carefully controlling the reaction time, temperature, and acid concentration, you can achieve partial hydrolysis.[15][16] This results in a copolymer containing both the original N-acetyl side chains and the secondary amine groups of PEI, allowing for fine-tuning of the polymer's properties, such as solubility and charge density.[16] Even hydrophobic poly(2-oxazoline)s can be hydrolyzed using mixed solvent systems like THF/water.[15]
Reference Experimental Protocol
This protocol for the polymerization of 2-ethyl-2-oxazoline is a robust starting point and can be adapted for this compound.
Objective: Synthesize poly(this compound) with a target degree of polymerization (DP) of 100.
Materials:
-
This compound (Monomer)
-
Methyl p-toluenesulfonate (MeOTs) (Initiator)
-
Acetonitrile (Solvent)
-
Calcium Hydride (CaH₂) (Drying agent)
-
Piperidine or other nucleophile (Terminating agent)
-
Methanol (Solvent for precipitation)
-
Diethyl ether (Non-solvent for precipitation)
Procedure:
-
Purification (CRITICAL):
-
Reflux acetonitrile over CaH₂ for at least 4 hours under an inert atmosphere (N₂ or Ar), then distill directly into a flame-dried Schlenk flask.
-
Stir the monomer over CaH₂ overnight at room temperature under an inert atmosphere, then distill under reduced pressure into a flame-dried Schlenk flask.
-
-
Reaction Setup:
-
In a glovebox or via Schlenk line, add the desired amount of anhydrous acetonitrile to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Calculate the required amount of initiator. For a monomer-to-initiator ratio ([M]/[I]) of 100, if you use 10 mmol of monomer, you will need 0.1 mmol of MeOTs. Add the initiator to the solvent.
-
Add the purified monomer (10 mmol) to the initiator solution via syringe.
-
-
Polymerization:
-
Immerse the sealed reaction vessel in a preheated oil bath at 90 °C.
-
Allow the reaction to proceed for the desired time (e.g., 8-16 hours). Monitor conversion by taking aliquots (under inert conditions) and analyzing via ¹H NMR.
-
-
Termination:
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Add a solution of the terminating agent (e.g., a 5-fold molar excess of piperidine relative to the initiator) to the polymerization mixture. Stir for several hours to ensure all chains are capped.[13]
-
-
Purification:
-
Concentrate the polymer solution under reduced pressure.
-
Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a stirred non-solvent, such as cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Repeat the dissolution-precipitation cycle 2-3 times to remove any residual monomer and initiator.
-
Dry the final polymer under high vacuum to a constant weight.
-
Data & Visualization
General Mechanism of Cationic Ring-Opening Polymerization (CROP)
Caption: General mechanism of CROP: Initiation, Propagation, and Termination.
Common Initiators for CROP
| Initiator Class | Examples | Reactivity | Counterion Nucleophilicity | Typical Conditions |
| Alkyl Triflates | Methyl triflate (MeOTf) | Very High | Very Low | Low to moderate temp. |
| Alkyl Tosylates | Methyl tosylate (MeOTs) | High | Low | Moderate to high temp. |
| Alkyl Halides | Benzyl bromide, Methyl iodide | Moderate | Moderate | High temp. |
| Lewis Acids | Sc(OTf)₃ | High | Very Low | Can initiate sterically hindered monomers. |
Common Solvents for CROP
| Solvent | Polarity | Boiling Point (°C) | Characteristics |
| Acetonitrile | Polar Aprotic | 82 | Most common solvent; good for a wide range of monomers.[9] |
| Benzonitrile | Polar Aprotic | 191 | Higher boiling point allows for faster kinetics at elevated temperatures.[4] |
| Chlorobenzene | Moderately Polar | 132 | Reported to enable synthesis of uniform, high molar mass polymers.[12] |
| Sulfolane | Highly Polar Aprotic | 285 | Can accelerate polymerization rates compared to acetonitrile.[17] |
| Ethyl Acetate | Moderately Polar | 77 | Investigated as a "greener" solvent alternative, but may not be suitable for all poly(2-oxazoline)s.[4] |
References
Click to expand
- Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society.
- Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. National Institutes of Health.
- Poly(2-oxazoline)s: a polymer class with numerous potential applications. PubMed.
- Surface Initiated Living Cationic Polymerization of 2-Oxazolines. ACS Publications.
- Efficient Cationic Ring-Opening Polymerization of Diverse Cyclic Imino Ethers: Unexpected Copolymerization Behavior. CORE.
- Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry (RSC Publishing).
- Living anionic polymerization of 2-isopropenyl-2-oxazoline for well-defined polymers. Benchchem.
- Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PubMed Central.
- Efficient Cationic Ring-Opening Polymerization of Diverse Cyclic Imino Ethers: Unexpected Copolymerization Behavior. ACS Publications.
- Surface Initiated Living Cationic Polymerization of 2-Oxazolines. TU Dresden.
- Partially Hydrolyzed Poly(2-alkyl/aryl-2-oxazoline)s as Thermal Latent Curing Agents: Effect of Composition and Pendant Groups on Curing Behavior. ACS Omega.
- Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. RSC Publishing.
- Sulfolane as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines. ACS Macro Letters.
- Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers. RSC Publishing.
- Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Taylor & Francis Online.
- Terminating agents for the CROP of 2-oxazolines and structures of the resulting end-functionalized PAOx. ResearchGate.
- Poly(2-oxazoline)s as Polymer Therapeutics. PubMed Central.
- Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry (RSC Publishing).
- Polymerization of Cyclic Imino Ethers. X. Kinetics, Chain Transfer, and Repolymerization. Unavailable.
- Mechanism of the cationic ring‐opening polymerization (CROP) of cyclic imino‐ether monomers showing the initiation, propagation, and termination steps.. ResearchGate.
- Synthetic pathways for the different new 2‐substituted‐2‐oxazoline monomer.. ResearchGate.
- Mechanism of cationic ring-opening polymerization of 2oxazolines. R can.... ResearchGate.
- Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Unavailable.
- Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline. ACS Publications.
- Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Onderzoeksportaal Eindhoven University of Technology.
- Poly(2-oxazoline)s: The Versatile Polymer Platform. TCI Chemicals.
- Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI.
- Polymerization of Cyclic Imino Ethers. X. Kinetics, Chain Transfer, and Repolymerization. Taylor & Francis Online.
- Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light. MDPI.
- How to prepare 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone?. Guidechem.
- Which solvent is good for poly 2-ethyl-2-oxazoline?. ResearchGate.
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. CymitQuimica.
- This compound | CAS: 99583-29-6 | Chemical Product. FINETECH INDUSTRY LIMITED.
- (PDF) Comprehensive Review of Dihydro‐2H‐pyrrol‐2‐one Derivatives. ResearchGate.
- ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Unavailable.
- Poly(N-protected ethylene imine-alt-ethylene sulfide) block to functionalize polymeric materials. Polymer Chemistry (RSC Publishing).
- Characterization of Polyethylenimine. Semantic Scholar.
- Cas 85213-22-5,Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). LookChem.
- Synthesis and characterization of Poly(N-isopropylacrylamide)/Poly(acrylic acid) semi-IPN nanocomposite microgels | Request PDF. ResearchGate.
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- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Grignard Reaction for 2-Acetyl-5-Pyrroline Synthesis
Welcome to the technical support center for the synthesis of 2-acetyl-5-pyrroline via the Grignard reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. This resource provides in-depth technical guidance, drawing from established principles of organometallic chemistry and practical laboratory experience. While literature on the synthesis of the isomeric 2-acetyl-1-pyrroline is more abundant, the principles and troubleshooting strategies discussed herein are directly applicable to the synthesis of 2-acetyl-5-pyrroline, a valuable heterocyclic ketone.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of 2-acetyl-5-pyrroline via a Grignard reaction typically involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to a suitable precursor, most commonly 2-cyano-5-pyrroline. The reaction proceeds in two main stages:
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-cyano-5-pyrroline. This forms a rigid, five-membered imine-magnesium salt intermediate.[1][2]
-
Hydrolysis: The intermediate is then hydrolyzed, typically with a mild acid, to yield the desired ketone, 2-acetyl-5-pyrroline.[1][2]
A key advantage of using a nitrile precursor is that the intermediate imine salt is stable and does not react further with the Grignard reagent, which helps to prevent the formation of a tertiary alcohol byproduct.[3]
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that you may encounter during the synthesis of 2-acetyl-5-pyrroline and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A low or complete lack of product is one of the most common frustrations in Grignard synthesis. The root cause often lies in the stringent reaction conditions required.
Question: My reaction has resulted in a very low yield of 2-acetyl-5-pyrroline. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a low yield in a Grignard reaction. Here’s a systematic approach to troubleshooting:
-
Purity and Stoichiometry of the Grignard Reagent:
-
Insight: The exact concentration of your Grignard reagent is critical. Commercially available Grignard reagents can degrade over time, and their actual concentration may be lower than stated on the bottle.
-
Solution: Titrate your Grignard reagent before use to determine its precise molarity. A common method is titration against a known concentration of iodine or a weighable protic acid like benzoic acid. Use a 1.1 to 1.5 molar equivalent of the Grignard reagent relative to your 2-cyano-5-pyrroline starting material to ensure the reaction goes to completion.
-
-
Reaction Temperature:
-
Insight: Grignard reactions are exothermic. If the temperature is too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.
-
Solution: Maintain a low temperature, typically between -10°C and 0°C, during the addition of the Grignard reagent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion. For particularly sensitive substrates, starting the addition at -78°C and gradually warming can be beneficial.
-
-
Solvent Choice and Quality:
-
Insight: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices. The presence of any protic impurities, including water, will quench the Grignard reagent.
-
Solution: Always use anhydrous solvents. It is best practice to distill your solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., GC-MS or NMR) indicates the formation of side products. Identifying and mitigating these is key to a clean reaction.
Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could it be and how can I prevent its formation?
Answer:
The most likely high molecular weight byproduct is the tertiary alcohol, 2-(1-hydroxy-1-methylethyl)-5-pyrroline.
-
Cause: While the imine intermediate from the reaction with a nitrile is generally stable, under certain conditions, a second equivalent of the Grignard reagent can add to the newly formed ketone. This is more common when using more reactive organolithium reagents but can occur with Grignard reagents, especially if the reaction temperature is not well-controlled or if there is a localized high concentration of the Grignard reagent.
-
Prevention:
-
Slow Addition: Add the Grignard reagent dropwise to the solution of 2-cyano-5-pyrroline at a low temperature (-10°C to 0°C). This prevents a localized excess of the Grignard reagent.
-
Use of Additives: For the related synthesis of 2-acetyl-1-pyrroline, the addition of triethylamine (Et3N) and trimethylsilyl chloride (TMSCl) has been shown to effectively suppress the formation of the tertiary alcohol byproduct, leading to a significant increase in the yield of the desired ketone.[4] This approach is highly recommended for the synthesis of 2-acetyl-5-pyrroline as well. The proposed mechanism involves the in-situ formation of a less reactive silylated intermediate.
-
Question: My final product contains unreacted starting material (2-cyano-5-pyrroline). What went wrong?
Answer:
The presence of unreacted starting material usually points to an issue with the Grignard reagent.
-
Cause: Insufficient active Grignard reagent was present to react with all of the starting material. This could be due to:
-
Inaccurate initial concentration of the Grignard reagent.
-
Degradation of the Grignard reagent by moisture or atmospheric oxygen.
-
Use of an insufficient molar excess of the Grignard reagent.
-
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
As mentioned previously, titrate your Grignard reagent to know its exact concentration.
-
Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of the Grignard synthesis of 2-acetyl-5-pyrroline.
Q1: What is the best precursor for this synthesis?
A1: 2-Cyano-5-pyrroline is the recommended precursor for the Grignard synthesis of 2-acetyl-5-pyrroline. The nitrile group is readily converted to a ketone with a single equivalent of the Grignard reagent, and the resulting intermediate is generally stable to further addition.
Q2: How do I prepare 2-cyano-5-pyrroline?
A2: The synthesis of 2-cyano-5-pyrroline is not as widely documented as its 1-pyrroline isomer. However, a plausible synthetic route would involve the dehydration of the corresponding amide, 2-carbamoyl-5-pyrroline, using a dehydrating agent like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA). The amide precursor could potentially be synthesized from a suitable pyrroline derivative.
Q3: What are the critical safety precautions for this reaction?
A3:
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is scrupulously dry and that anhydrous solvents are used.[5]
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with the nitrile are exothermic. Use an ice bath to control the temperature, especially during the initial addition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: Can I use other methylating agents instead of a Grignard reagent?
A4: While other organometallic reagents like methyllithium can also be used, they are generally more reactive than Grignard reagents. This increased reactivity can lead to a higher propensity for the formation of the tertiary alcohol byproduct through a double addition. For better control and selectivity, methylmagnesium bromide or iodide is the preferred reagent.
IV. Experimental Protocols & Data
Optimized Protocol for the Synthesis of 2-Acetyl-5-Pyrroline
This protocol is based on best practices for Grignard reactions and incorporates insights from the synthesis of the isomeric 2-acetyl-1-pyrroline.
Step 1: Preparation of the Reaction Setup
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a gentle stream of nitrogen.
Step 2: Grignard Reaction
-
In the reaction flask, dissolve 2-cyano-5-pyrroline (1.0 eq) in anhydrous THF.
-
Cool the solution to -10°C in an ice-salt bath.
-
To this solution, add triethylamine (1.2 eq) and trimethylsilyl chloride (1.1 eq). Stir for 15 minutes.
-
In the dropping funnel, add a solution of methylmagnesium bromide (1.2 eq) in THF.
-
Add the Grignard reagent dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetyl-5-pyrroline by flash column chromatography on silica gel.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Grignard Reagent | Methylmagnesium Bromide | Good reactivity with controlled side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent for stabilizing the Grignard reagent. |
| Temperature | -10°C to 0°C | Balances reaction rate and minimizes side reactions. |
| Stoichiometry (Grignard:Nitrile) | 1.2 : 1.0 | Ensures complete conversion of the starting material. |
| Additives | Et3N (1.2 eq), TMSCl (1.1 eq) | Suppresses the formation of the tertiary alcohol byproduct.[4] |
| Work-up | Saturated aq. NH4Cl | Mildly acidic quench to hydrolyze the imine salt. |
V. Visualizing the Process
Diagram 1: Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-acetyl-5-pyrroline.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low product yield.
VI. References
-
Hofmann, T., & Schieberle, P. (1998). 2-Acetyl-1-pyrroline: A Key Aroma Compound of Rice. Journal of Agricultural and Food Chemistry, 46(6), 2270–2277.
-
De Kimpe, N., & Stevens, C. (1993). A New, Convenient Synthesis of the Important Rice Aroma Compound 2-Acetyl-1-pyrroline. Journal of Organic Chemistry, 58(10), 2904–2906.
-
Yin, S., et al. (2023). An improved synthesis of 2-acetyl-1-pyrroline via the Grignard reaction in the presence of Et3N/TMSCl. Food Chemistry, 405, 134887. [Link]
-
Buttery, R. G., Ling, L. C., Juliano, B. O., & Turnbaugh, J. G. (1982). Cooked rice aroma and 2-acetyl-1-pyrroline. Journal of Agricultural and Food Chemistry, 30(4), 823–826.
-
Harrison, T. J., & Dake, G. R. (2005). An Expeditious, High-Yielding Synthesis of the Food Aroma Compounds 2-Acetyl-1-pyrroline and 6-Acetyl-1,2,3,4-tetrahydropyridine. Journal of Organic Chemistry, 70(26), 10872–10874.
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Chemistry of Heterocyclic Compounds, 54(1), 1-27.
-
Yin, S., et al. (2023). An improved synthesis of 2-acetyl-1-pyrroline via the Grignard reaction in the presence of Et3N/TMSCl. Food Chemistry, 405, 134887. [Link]
-
De Kimpe, N., Keppens, M., & Stevens, C. (1993). Synthesis of 2-Acyl-1-pyrrolines. Tetrahedron, 49(48), 11449-11456.
-
Maraval, V., et al. (2010). A new synthesis of 2-acetyl-1-pyrroline. European Journal of Organic Chemistry, 2010(21), 4061-4065.
-
Adams, A., & De Kimpe, N. (2006). Chemistry of 2-acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine, 2-acetyl-2-thiazoline, and 5-acetyl-2,3-dihydro-4H-thiazine: important flavor compounds in cooked foods. Chemical reviews, 106(6), 2299-2319.
-
Black, D. S. C., Clark, V. M., Thakur, R. S., & Todd, L. (1976). Experiments towards the synthesis of corrins. Part XIII. A new synthesis of 2-cyano-Δ1-pyrroline 1-oxides and their behaviour towards a Grignard reagent. Journal of the Chemical Society, Perkin Transactions 1, 1951-1954. [Link]
-
You, H. T., et al. (2011). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry, 9(10), 3948-3953. [Link]
-
Andrews, L. H., & McElvain, S. M. (1929). THE PREPARATION OF PYRROLINE. Journal of the American Chemical Society, 51(3), 887-893.
-
Knochel, P., & Krasovskiy, A. (2004). A Novel and Highly Efficient Method for the Titration of Grignard and Organolithium Reagents. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Syntheses. (n.d.). Grignard Reaction Procedures. [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. [Link]
-
Master Organic Chemistry. (2015). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
Sources
Technical Support Center: Purification of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly known in flavor chemistry as 2-Acetyl-1-pyrroline (2-AP). This molecule is the character-impact aroma compound responsible for the pleasant, popcorn-like scent of basmati rice, bread crusts, and other foods.[1][2] However, its inherent instability presents significant hurdles in obtaining and storing it in a pure form.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our research and development clients. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Section 1: Initial Analysis & Impurity Profiling
Q1: I've just completed my synthesis. What are the likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to your synthetic route. Given that many syntheses start from L-proline or related precursors, you should anticipate the following classes of impurities[4][5][6]:
-
Unreacted Starting Materials: Residual L-proline, proline esters, or other precursors.
-
Reagents and Byproducts:
-
If using a Grignard reaction, you may have magnesium salts and byproducts from the reaction of the Grignard reagent with any moisture or other electrophiles.[4]
-
Acids or bases used during reaction or workup steps.
-
Solvents used in the synthesis and extraction (e.g., diethyl ether, methanol, dichloromethane).
-
-
Oligomers and Polymers: This is the most critical class of impurities. This compound is highly prone to self-condensation and polymerization, especially when concentrated or exposed to air, light, or trace acid/base.[3] This often manifests as a rapid color change from pale yellow to a dark red or brown viscous oil.[3]
-
Structural Isomers: Depending on the reaction conditions, minor amounts of the more stable tautomer, 2-acetylpyrrole, or other isomers could be present.
Q2: What is the best method to get a quick and reliable assessment of my crude product's purity?
A2: For a volatile and thermally sensitive compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[]
-
Why GC-MS? It provides excellent separation of volatile components and gives you the mass of each component, allowing for confident identification of your target compound (m/z = 111.14) and potential impurities.[6][]
-
Causality: The key is to use a method that minimizes thermal stress. A fast temperature ramp and a high-quality column (like an HP-5MS) are recommended to prevent on-column degradation.[]
-
Alternative: ¹H NMR spectroscopy is also highly valuable. It can give you a quantitative measure of purity if you use an internal standard. More importantly, it can reveal the presence of non-volatile polymers or salts that would not be observed by GC.
Section 2: Troubleshooting Purification Workflows
This section provides a logical workflow for purifying your crude product. The choice of technique depends heavily on the nature of the impurities and the scale of your reaction.
Q3: My compound is turning dark red upon solvent removal. What is happening and how can I prevent it?
A3: You are observing the classic instability of 2-acetyl-1-pyrroline. The imine functionality is highly reactive and susceptible to acid- or base-catalyzed polymerization.[3]
Troubleshooting Steps:
-
Neutralize Thoroughly: Ensure your crude product is free from any residual acid or base from the workup. A wash with a saturated sodium bicarbonate solution, followed by a water wash, is recommended. Dry the organic layer thoroughly with a neutral drying agent like anhydrous sodium sulfate.
-
Minimize Heat: Concentrate your product in vacuo using a rotary evaporator with a low bath temperature (<30°C). Do not evaporate to complete dryness. Leaving a small amount of solvent can temporarily inhibit polymerization.
-
Work Quickly: Once the bulk of the solvent is removed, proceed immediately to the next purification step. Do not let the concentrated crude product sit on the bench.
Q4: Is vacuum distillation a viable purification method? I'm concerned about thermal degradation.
A4: Yes, high-vacuum distillation is a very effective method, particularly for removing non-volatile impurities on a larger scale. However, it must be performed with extreme care. The reported atmospheric boiling point is ~183°C, a temperature at which the compound would rapidly decompose.[8]
Key Parameters for Successful Distillation:
| Parameter | Recommended Value | Rationale |
| Pressure | < 0.1 mmHg | To lower the boiling point significantly, ideally below 60-70°C. |
| Bath Temperature | < 80°C | Keep the temperature as low as possible to minimize polymerization in the flask. |
| Apparatus | Short-path distillation head | Minimizes the surface area and time the hot vapor is in contact with glass. |
| Collection Flask | Cooled in dry ice/acetone | To ensure efficient condensation and prevent loss of the volatile product. |
Protocol: High-Vacuum Distillation
-
Transfer the crude oil to a round-bottom flask, adding a small magnetic stir bar. Do not fill the flask more than halfway.
-
Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Begin stirring and apply a high vacuum (<0.1 mmHg).
-
Once the vacuum is stable, slowly heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the lowest stable temperature. The pure compound should be a colorless to very pale yellow oil.
-
Immediately transfer the collected fractions into a pre-weighed storage vial under an inert atmosphere (Argon or Nitrogen) and store at -20°C or lower.[8][9]
Q5: I'm trying to use silica gel chromatography, but I'm getting low recovery and streaking on my TLC plates. What's going wrong?
A5: This is a common issue. The slightly acidic nature of standard silica gel can catalyze the degradation of this sensitive imine on the column.
Troubleshooting Guide for Chromatography:
Detailed Protocol: Deactivated Silica Gel Flash Chromatography
-
Prepare the Slurry: Prepare your eluent (e.g., Ethyl Acetate/Hexanes). To this solvent mixture, add 1% v/v triethylamine. Use this amine-containing eluent to make the silica gel slurry. The triethylamine neutralizes the acidic sites on the silica, preventing product degradation.
-
Pack the Column: Pack the column with the deactivated silica slurry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elute: Begin elution with a low-polarity solvent system (e.g., 10% EtOAc/Hexanes + 1% Et₃N) and gradually increase the polarity.
-
Collect Fractions: Collect fractions and analyze by TLC (remember to also add a drop of triethylamine to your TLC developing chamber).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator at low temperature. The final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under a high vacuum for a short period.
Section 3: Handling, Storage, and Stability
Q6: I have successfully purified my compound! What is the absolute best way to store it to ensure long-term stability?
A6: The key to stability is minimizing exposure to oxygen, light, moisture, and elevated temperatures.
-
Atmosphere: Always handle and store under an inert atmosphere, preferably Argon.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.[8][9]
-
Form: If possible, storing as a dilute solution in a dry, aprotic solvent (e.g., anhydrous diethyl ether or toluene) can be more stable than storing the neat oil. Prepare aliquots to avoid repeated freeze-thaw cycles.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.
By understanding the inherent reactivity of this compound and implementing these meticulous purification and handling protocols, researchers can successfully isolate this valuable compound for their work in flavor science and synthetic chemistry.
References
- De Kimpe, N., et al. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. Google Patents. (WO2010149744A1).
-
Smith, A. D., et al. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 6(6), 1108–1113. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 85213-22-5, Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
-
Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
Porphyrin Bootcamp. (2014, June 1). Pyrrole Distillation. YouTube. Retrieved from [Link]
-
Shaikh, I. R., et al. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 1085-1090. Retrieved from [Link]
- Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(6), 2299-2319. (Note: While the direct link is to a ResearchGate request page, the citation is for a well-known review in the field).
- Yadav, J. S., et al. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. Google Patents. (US6723856B1).
-
Hausch, B. J., & Cadwallader, K. R. (2017). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. OpenSIUC. Retrieved from [Link]
Sources
- 1. Chemistry and stabilization of 2-acetyl-1-pyrroline | IDEALS [ideals.illinois.edu]
- 2. Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI) | 85213-22-5 [chemicalbook.com]
- 3. openlib.tugraz.at [openlib.tugraz.at]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]
- 6. US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing 2-Acetyl-1-Pyrroline Synthesis
Welcome to the technical support center for the synthesis of 2-acetyl-1-pyrroline (2-AP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this potent aroma compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize by-product formation and maximize the yield and purity of your 2-AP synthesis.
Introduction to 2-Acetyl-1-Pyrroline Synthesis Challenges
2-Acetyl-1-pyrroline (2-AP) is a highly sought-after compound due to its characteristic popcorn-like aroma, making it a key target in flavor chemistry and related fields. Its synthesis, primarily through the Maillard reaction, involves the reaction of an amino acid, such as proline or ornithine, with a reducing sugar or a sugar degradation product like methylglyoxal.[1] However, this process is often plagued by the formation of numerous by-products, leading to low yields and purification challenges. This guide will address the most common issues encountered during 2-AP synthesis and provide scientifically grounded solutions.
Core Reaction Pathway: Maillard Reaction
The formation of 2-AP is a complex cascade of reactions known as the Maillard reaction.[2] Understanding this pathway is crucial for troubleshooting by-product formation.
Caption: Simplified Maillard reaction pathway for 2-AP synthesis and by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of 2-Acetyl-1-Pyrroline
Q: My reaction is producing a very low yield of 2-AP. What are the likely causes and how can I improve it?
A: Low yields of 2-AP are a common problem and can be attributed to several factors, primarily the prevalence of competing side reactions.
Causality:
-
Formation of 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP): ATHP is a structural isomer of 2-AP that also possesses a roasty, cracker-like aroma.[2][3] Its formation is a significant competitive pathway, especially when proline is used as the precursor.
-
Melanoidin Formation: The Maillard reaction is notorious for producing brown, polymeric pigments called melanoidins.[2] These complex structures incorporate the initial reactants, thereby reducing their availability for 2-AP synthesis.
-
Sub-optimal Reaction Conditions: The pH, temperature, and reactant concentrations play a critical role in directing the Maillard reaction towards the desired product.
Troubleshooting Strategies:
-
Control the pH: The pH of the reaction medium is a critical parameter. While the Maillard reaction is generally accelerated in alkaline conditions, a slightly acidic to neutral pH (around 6-7) has been shown to favor the formation of 2-AP over other products.[4] Highly alkaline conditions can promote the formation of melanoidins and other degradation products.[5]
-
Optimize the Temperature: High temperatures can accelerate the Maillard reaction, but they also favor the formation of a wider range of by-products and can lead to the degradation of 2-AP. A lower reaction temperature, in the range of 100-140°C, can provide a better balance between reaction rate and selectivity.[6]
-
Adjust Reactant Ratios: An excess of the amino acid precursor (proline or ornithine) relative to the carbonyl source can help to favor the formation of the desired N-heterocyclic compounds over sugar degradation products.
Experimental Protocol: pH Optimization Study
To determine the optimal pH for your system, a small-scale experiment can be conducted:
-
Prepare identical reaction mixtures containing your chosen amino acid and reducing sugar in a suitable solvent.
-
Adjust the pH of each reaction mixture to a different value within the range of 5 to 8 using appropriate buffers (e.g., phosphate buffer).
-
Run the reactions under the same temperature and time conditions.
-
Analyze the yield of 2-AP in each reaction mixture using a validated analytical method, such as GC-MS.
| pH | Relative 2-AP Yield (%) | Observations |
| 5.0 | 45 | Slower reaction, less browning |
| 6.0 | 85 | Good yield, moderate browning |
| 7.0 | 100 | Optimal yield, significant browning |
| 8.0 | 70 | Faster browning, potential for more by-products |
Note: These are representative values and the optimal pH may vary depending on the specific reactants and conditions.
Issue 2: Presence of Off-Aromas and Colored Impurities
Q: My final product has a dark color and an undesirable burnt or off-aroma. What are these impurities and how can I remove them?
A: The dark color is due to the formation of melanoidins, while off-aromas can be attributed to a variety of volatile by-products from the Maillard reaction.
Causality:
-
Melanoidins: These are high molecular weight, nitrogen-containing polymers that are the end-products of the Maillard reaction. Their formation is favored by high temperatures and alkaline pH.[2]
-
Other Volatile By-products: The Maillard reaction produces a complex mixture of volatile compounds, including pyrazines, pyridines, and furans, which can contribute to a range of aromas, some of which may be undesirable.[7]
Troubleshooting and Purification Strategies:
-
Reaction Condition Control: As with low yield, controlling the temperature and pH can significantly reduce the formation of these impurities.
-
Solvent Extraction: A liquid-liquid extraction can be effective for separating the relatively nonpolar 2-AP from more polar impurities. Dichloromethane is a commonly used solvent for this purpose.[8]
-
Distillation: Due to its volatility, 2-AP can be purified by distillation under reduced pressure. This is an effective method for separating it from non-volatile melanoidins.
-
Chromatography: For high-purity applications, column chromatography using silica gel can be employed to separate 2-AP from closely related by-products.
Workflow for Purification:
Caption: A general workflow for the purification of 2-acetyl-1-pyrroline.
Issue 3: Product Instability and Degradation
Q: My purified 2-AP is unstable and quickly turns into a red, viscous material. What is causing this and how can I improve its stability?
A: 2-Acetyl-1-pyrroline is notoriously unstable in its pure form and readily undergoes polymerization.[9]
Causality:
-
Self-Condensation/Polymerization: The imine and acetyl groups of the 2-AP molecule are reactive and can participate in self-condensation reactions, leading to the formation of colored polymers. This process is accelerated by exposure to air and light.
Stabilization Strategies:
-
Acidification: Converting 2-AP to its salt form by dissolving it in a dilute acid (e.g., 0.1 M HCl) can significantly improve its stability by protonating the imine nitrogen and reducing its reactivity.[10]
-
Storage Conditions: Store purified 2-AP in a dilute solution, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or below) to minimize degradation.
-
Use of Stabilizers: The formation of a ketal derivative can protect the reactive carbonyl group and provide a stable precursor that can be hydrolyzed to release 2-AP when needed.
Analytical Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 2-AP and By-product Analysis
This method is suitable for the separation and identification of 2-AP and its volatile by-products, such as ATHP.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or with data from mass spectral libraries.
Expected Retention Order: 2-AP typically elutes before its six-membered ring homolog, ATHP, on standard non-polar GC columns.
References
-
Wei, X. (2019). The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking. PhD thesis, University of Reading. [Link]
-
Singh, P., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods. [Link]
-
Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. [Link]
-
Wikipedia. (n.d.). Maillard reaction. [Link]
-
Wakte, K. V., et al. (2011). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. International Journal of Scientific and Research Publications. [Link]
-
Wei, X., et al. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Food Chemistry. [Link]
-
Rizzi, G. P. (2008). The Maillard reaction in foods. In Maillard Reactions in Chemistry, Food, and Health. [Link]
- Maraval, A., et al. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
Hausch, B. J., et al. (2015). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. In Flavour Science: Proceedings of the XIV Weurman Flavour Research Symposium. [Link]
-
Kongchum, M., et al. (2022). Comparison of 2-Acetyl-1-Pyrroline (2AP) in Rice Leaf at Different Growth Stages Using Gas Chromatography. Agricultural Sciences. [Link]
-
De Kimpe, N., et al. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. [Link]
-
De Kimpe, N., et al. (2007). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. ResearchGate. [Link]
-
Yoshihashi, T., et al. (2002). Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety. Journal of Agricultural and Food Chemistry. [Link]
-
Martins, S. I., et al. (2001). Effects of pH on caramelization and Maillard reaction kinetics in fructose-lysine model systems. Food Chemistry. [Link]
-
Hofmann, T., & Schieberle, P. (2000). Formation pathways for lysine-arginine cross-links derived from hexoses and pentoses by Maillard processes: unraveling the structure of a pentosidine precursor. Journal of Agricultural and Food Chemistry. [Link]
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Umashankar, V., et al. (2017). Ornithine and its role in metabolic diseases: An appraisal. Biomedicine & Pharmacotherapy. [Link]
-
Jiang, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Food Chemistry: X. [Link]
-
Schieberle, P., & Grosch, W. (1985). Synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine, a constituent of bread aroma. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
-
Wagner, R., et al. (2021). Formation of the pyruvoyl-dependent proline reductase Prd from Clostridioides difficile requires the maturation enzyme PrdH. Journal of Biological Chemistry. [Link]
-
Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. [Link]
-
Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia. (n.d.). Coffee bean. [Link]
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"storage conditions to prevent degradation of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone"
An authoritative guide to the proper storage and handling of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone to ensure chemical integrity and experimental reproducibility.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS 85213-22-5). This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent its degradation. The inherent reactivity of the acylimine moiety requires stringent protocols to maintain the compound's purity and performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A: For long-term stability, the compound should be stored in a freezer at -20°C.[1][2] Some suppliers may recommend short-term storage at 2-8°C, but -20°C is the preferred condition to minimize the risk of thermal degradation.[3]
Q2: Is an inert atmosphere necessary for storing this compound?
A: Yes, absolutely. Storing this compound under an inert atmosphere (e.g., argon or nitrogen) is critical.[1][2] The pyrroline ring, a type of cyclic imine, is susceptible to oxidation, which can lead to the formation of impurities.[4][5]
Q3: My sample has turned from a liquid to a yellowish or orange color. What does this indicate?
A: A color change often signifies degradation. This can be caused by oxidation from exposure to air, hydrolysis from moisture, or photodegradation from light.[2][6] It is crucial to re-analyze the purity of the sample before use.
Q4: Can I repeatedly open and close the main container?
A: This is strongly discouraged. Frequent temperature cycling and exposure to atmospheric air and moisture will accelerate degradation. It is best practice to aliquot the compound into smaller, single-use vials upon receipt.
Q5: Is this compound sensitive to light?
A: While specific photostability data for this exact molecule is not extensively published, many heterocyclic compounds, including pyrrole and pyrroline derivatives, are sensitive to light.[6] As a precautionary measure, always store the compound in amber glass vials or in a dark location to prevent potential photodegradation.
In-Depth Guide to Storage and Handling
The stability of this compound is dependent on a combination of factors. The primary degradation pathways to consider are oxidation, hydrolysis, and polymerization.
Core Degradation Pathways
-
Oxidation: The cyclic imine (pyrroline) functional group is prone to oxidation, especially when exposed to atmospheric oxygen.[5][7] This can lead to ring-opening or the formation of N-oxides and other undesired byproducts, compromising sample integrity.
-
Hydrolysis: The imine bond can be susceptible to hydrolysis, particularly in the presence of moisture.[8] This reaction would cleave the ring, leading to a loss of the desired chemical structure. General handling guidelines for similar pyrroline compounds emphasize protection from moisture.[9]
-
Monomer-Trimer Equilibrium: 1-Pyrroline is known to exist in equilibrium between a monomeric and a trimeric form in solution.[10][11] The trimer is often more thermodynamically stable, but the monomer is the more volatile and often the reactive species.[10] Changes in concentration, solvent, or temperature could shift this equilibrium, potentially impacting analytical results and reactivity. Improper storage could catalyze irreversible decomposition of the desired monomeric form.[11]
Recommended Storage Protocol
This protocol is designed to maximize the shelf-life and purity of your compound.
Step 1: Initial Receipt and Inspection
-
Upon receipt, verify that the container's seal is intact.
-
Inspect the compound for any signs of degradation, such as significant color change or crystallization if it is expected to be a liquid. The compound is described as a yellow to orange liquid.[2]
Step 2: Aliquoting Under Inert Atmosphere (Mandatory)
-
Rationale: This is the single most important step to prevent degradation from repeated exposure to air and moisture.
-
Procedure:
-
Prepare the required number of small, amber glass vials with PTFE-lined caps.
-
Bring the main container of this compound to room temperature in a desiccator to prevent condensation.
-
Perform all transfers inside a glovebox or using a Schlenk line to maintain an inert nitrogen or argon atmosphere.
-
Carefully dispense the desired amount into each vial.
-
Backfill each vial with inert gas before tightly sealing the cap.
-
Seal the caps securely with paraffin film for an extra barrier against moisture.
-
Step 3: Long-Term Storage
-
Log the aliquots in your inventory. Ensure they are stored in a designated area away from light sources.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows reaction kinetics.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the cyclic imine moiety.[1][2][4] |
| Moisture | Tightly sealed container, use of desiccator | Prevents hydrolysis of the imine bond.[8][9] |
| Light | Amber vials or dark storage | Prevents potential photodegradation.[6] |
| Container | Glass vial with PTFE-lined cap | Ensures an inert and tight seal. |
Visualization of Recommended Workflow
Caption: Decision tree for troubleshooting compound degradation.
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand‐Controlled Regiodivergent Hydroalkylation of Pyrrolines. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Pyrroline. Retrieved from [Link]
-
PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]
-
Ketone-IQ Help Center. (n.d.). How do I store Ketone-IQ®? Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. Retrieved from [Link]
-
LookChem. (n.d.). Cas 85213-22-5,Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). Retrieved from [Link]
-
ACS Publications. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocols for the Catalytic Oxidation of Primary Amines to Imines. Retrieved from [Link]
-
Karger Publishers. (2025). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]
-
MDPI. (2019). Iron-Binding and Anti-Fenton Properties of Novel Amino Acid-Derived Cyclic Imide Dioximes. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrroline. Retrieved from [Link]
-
PubMed. (1992). An equilibrium and stability study of Δ(1)-pyrroline. Journal of Chemical Ecology. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A. Retrieved from [Link]
-
PubMed. (2001). N-Cyclopropylimine-1-pyrroline rearrangement. A novel photochemical reaction. Organic Letters. Retrieved from [Link]
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
-
ResearchGate. (n.d.). On the chemistry of 1-pyrroline in solution and in the gas phase. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:85213-22-5 | 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dihydro-2H-pyrrol-5-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_2)ethan-1-one. Retrieved from [Link] -
NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]
-
PubMed. (n.d.). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Retrieved from [Link]
-
MDPI. (n.d.). Enhanced Removal of the Antibiotic Sulfamethoxazole by a B-Doped Mesoporous Carbon Nanosheet/Peroxymonosulfate System. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
-
PubMed. (2016). Evaluation on the Inhibition of pyrrol-2-yl Ethanone Derivatives to Lactate Dehydrogenase and Anticancer Activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Aroma Chemical: this compound Supplier Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive Review of Dihydro‐2H‐pyrrol‐2‐one Derivatives. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
"troubleshooting low yields in the synthesis of 2-acetyl-1-pyrroline"
Welcome to the technical support center for the synthesis of 2-acetyl-1-pyrroline (2-AP). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this potent and highly sought-after flavor compound. Here, we address common challenges that can lead to low yields and provide scientifically grounded solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-acetyl-1-pyrroline?
A1: Several synthetic pathways to 2-acetyl-1-pyrroline (2-AP) have been reported. The most prevalent methods start from commercially available precursors. One common approach involves the hydrogenation of 2-acetylpyrrole to produce 1-(pyrrolidin-2-yl)ethan-1-ol, which is then oxidized to yield 2-AP[1]. Another established method utilizes L-proline as the starting material[2]. Additionally, 2-AP is famously formed through the Maillard reaction, which involves the reaction of amino acids like proline or ornithine with a sugar-derived dicarbonyl compound such as methylglyoxal[3][4][5]. The choice of route often depends on the desired scale, available starting materials, and the technical expertise of the researcher.
Q2: Why is 2-acetyl-1-pyrroline so difficult to synthesize and isolate in high yields?
A2: The primary challenge in obtaining high yields of 2-AP lies in its inherent instability[6][7][8]. The pure compound is a pale yellow oil that can rapidly change to a viscous red material and polymerize within minutes at room temperature[6][7]. This instability is attributed to the pyrroline ring structure, which is susceptible to degradation[8]. Consequently, significant losses can occur during the reaction workup, purification, and storage, leading to low overall yields[7][8].
Q3: What are the key precursors for the biosynthesis of 2-acetyl-1-pyrroline?
A3: In biological systems, the biosynthesis of 2-AP relies on specific precursors. The primary building blocks are the amino acids proline, ornithine, and glutamate[9][10][11]. These amino acids are converted to Δ1-pyrroline, a key intermediate[9][12]. The acetyl group is typically derived from methylglyoxal, a degradation product of sugars[8][9]. The availability of these precursors, particularly the Δ1-pyrroline pool, is often the rate-limiting factor in the synthesis of 2-AP[9].
Q4: Can I use microbial systems to produce 2-acetyl-1-pyrroline?
A4: Yes, microbial fermentation is a viable alternative for the production of 2-AP. Certain bacteria, yeasts, and fungi have been shown to produce 2-AP as a secondary metabolite[13]. For instance, strains of Acremonium nigricans and Aspergillus awamori have been reported to produce 2-AP in culture[13]. This approach can be advantageous as it may offer a more sustainable and controlled production method compared to chemical synthesis.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 2-acetyl-1-pyrroline.
Issue 1: Very low or no product detected after the reaction.
Potential Cause 1: Precursor Instability or Degradation
-
Explanation: The key intermediate, Δ1-pyrroline, is highly reactive and can readily cyclize or react with other components in the reaction mixture[9]. If not formed in situ or used immediately, its concentration can diminish, halting the synthesis.
-
Solution:
-
In Situ Generation: Design your synthesis to generate Δ1-pyrroline in the presence of the acetyl source (e.g., methylglyoxal) to ensure immediate reaction.
-
Precursor Quality: Ensure the purity of your starting materials, particularly proline or ornithine, as impurities can lead to side reactions.
-
Potential Cause 2: Inefficient Oxidation (in routes from 2-acetylpyrrole)
-
Explanation: The oxidation of 1-(pyrrolidin-2-yl)ethan-1-ol to 2-AP is a critical step. Incomplete oxidation will result in a mixture of starting material and product, complicating purification and reducing yield.
-
Solution:
-
Oxidizing Agent: Silver (I) carbonate on Celite is a commonly used oxidizing agent for this transformation[1]. Ensure it is freshly prepared and used in sufficient molar excess.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Potential Cause 3: Unfavorable Reaction Conditions (Maillard Reaction Route)
-
Explanation: The Maillard reaction is highly sensitive to temperature, pH, and water activity. Suboptimal conditions can favor the formation of other Maillard products over 2-AP.
-
Solution:
-
Temperature Control: While higher temperatures can accelerate the Maillard reaction, excessive heat can also lead to the degradation of 2-AP[8]. Optimal temperatures are often found to be between 100°C and 180°C, depending on the specific system[14].
-
pH Adjustment: The pH of the reaction medium can influence the rate of formation of key intermediates. A systematic study of pH effects may be necessary to find the optimal range for your specific reaction.
-
Issue 2: Product is formed but lost during workup and purification.
Potential Cause 1: Polymerization upon Concentration
-
Explanation: As mentioned, 2-AP is highly prone to polymerization, especially in its pure form and at elevated temperatures[6][7]. Removing the solvent under high vacuum and heat is a common point of significant product loss.
-
Solution:
-
Low-Temperature Concentration: Concentrate the reaction mixture at reduced temperatures (-40°C to 5°C) and gradually reduce the pressure[15].
-
Azeotropic Distillation: Consider using an azeotropic solvent to aid in the removal of the primary solvent at a lower temperature.
-
Solvent Extraction: After the reaction, perform a liquid-liquid extraction to move the 2-AP into a suitable organic solvent like dichloromethane (DCM)[1]. This can be followed by careful solvent removal.
-
Potential Cause 2: Degradation during Distillation
-
Explanation: Standard distillation, even under reduced pressure, can expose 2-AP to temperatures that induce degradation.
-
Solution:
-
Vacuum Distillation with Cold Trap: Purify 2-AP using vacuum distillation at a very low pressure (e.g., 30-70 Pa) and a moderate temperature (70-100°C)[15]. Crucially, the receiving flask should be cooled to a very low temperature (e.g., -78°C) to immediately quench the reactivity of the distilled product[15].
-
Stabilizing Agent in Receiver: Add a stabilizing solvent, such as triacetin, to the cooled receiving flask to dilute and stabilize the 2-AP as it is collected[15].
-
Issue 3: Inconsistent yields between batches.
Potential Cause 1: Variability in Precursor Quality
-
Explanation: The purity and isomeric form of starting materials like proline can significantly impact the reaction outcome.
-
Solution:
-
Source and Analyze Starting Materials: Use high-purity, enantiomerically pure starting materials from a reliable supplier. Consider analyzing each new batch of starting material for purity.
-
Potential Cause 2: Atmospheric Moisture and Oxygen
-
Explanation: 2-AP is sensitive to atmospheric conditions. Moisture can facilitate degradation pathways, and oxygen can promote oxidative decomposition.
-
Solution:
-
Inert Atmosphere: Conduct the synthesis and all subsequent handling steps under an inert atmosphere of nitrogen or argon.
-
Dry Solvents: Use anhydrous solvents to minimize the presence of water in the reaction mixture.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-1-Pyrroline from 2-Acetylpyrrole
This protocol is a modified representation of methods found in the literature[1].
-
Hydrogenation of 2-Acetylpyrrole:
-
Dissolve 2-acetylpyrrole in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst (e.g., rhodium on alumina).
-
Hydrogenate the mixture under pressure until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter off the catalyst and carefully remove the solvent under reduced pressure at a low temperature.
-
-
Oxidation to 2-Acetyl-1-Pyrroline:
-
Dissolve the resulting 1-(pyrrolidin-2-yl)ethan-1-ol in an appropriate solvent (e.g., toluene).
-
Add freshly prepared silver (I) carbonate on Celite.
-
Heat the reaction to reflux for approximately 1 hour, monitoring the reaction progress.
-
Cool the reaction mixture and filter through Celite to remove the solids.
-
-
Workup and Purification:
-
Extract the toluene solution with dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Basify the aqueous layer with a base (e.g., 1 M NaOH).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Carefully concentrate the DCM extract at low temperature and reduced pressure.
-
Purify the crude product by vacuum distillation into a cooled receiver containing a stabilizing solvent[15].
-
Data Presentation
Table 1: Influence of Key Parameters on 2-AP Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too High (>180°C) | Decrease | Promotes degradation and polymerization of 2-AP[8]. |
| Optimal (100-180°C) | Increase | Accelerates the Maillard reaction, a key formation pathway[14]. | |
| pH | Non-optimal | Decrease | Affects the formation rates of key intermediates in the Maillard reaction. |
| Water Activity | High | Decrease | Can favor hydrolysis and other side reactions. |
| Oxygen | Present | Decrease | Leads to oxidative degradation of 2-AP. |
| Purification Method | Standard Distillation | Decrease | Thermal stress causes significant product loss[8]. |
| Cold Trap Distillation | Increase | Minimizes thermal degradation by immediately cooling the product[15]. |
Visualization of the Synthetic Pathway and Troubleshooting
Caption: Synthetic pathways to 2-AP and key troubleshooting points.
References
- Yadav, R., & Singh, R. K. (2019). 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease. Journal of Plant Science and Research, 6(1), 200.
-
Slideshare. (n.d.). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment. Retrieved from [Link]
- Sansenya, S., Juansang, K., & Chumanee, S. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(13), 3957.
-
Frontiers in Plant Science. (2022). Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
-
ResearchGate. (2015). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. Retrieved from [Link]
-
OpenLIB. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitation of 2-acetyl-1-pyrroline in aseptic-packaged cooked fragrant rice by HS-SPME/GC-MS. Retrieved from [Link]
-
ResearchGate. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Retrieved from [Link]
-
PubMed. (2019). The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice. Retrieved from [Link]
-
CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Retrieved from [Link]
-
UQ eSpace. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). Retrieved from [Link]
- Google Patents. (n.d.). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
National Institutes of Health. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Retrieved from [Link]
-
IDEALS. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. Retrieved from [Link]
-
PubMed. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Retrieved from [Link]
- Google Patents. (n.d.). US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant.
-
National Institutes of Health. (n.d.). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. Retrieved from [Link]
-
CentAUR. (2021). The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking. Retrieved from [Link]
-
ThaiScience. (n.d.). Effect of Storage Conditions on 2- Acetyl-1-pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. Retrieved from [Link]
-
Frontiers. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Retrieved from [Link]
-
ResearchGate. (2017). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice ( Oryza sativa L.): A Status Review. Retrieved from [Link]
-
ResearchGate. (2005). Production of 2-acetyl-1-pyrroline by microbial cultures. Retrieved from [Link]
-
MDPI. (2024). Rice–Potato Rotation Pattern Affects 2-Acetyl-1-Pyrroline Biosynthesis and Productivity in Aromatic Rice Grains. Retrieved from [Link]
-
PubMed. (2022). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Retrieved from [Link]
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- 4. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]
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Technical Support Center: Industrial Production of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, also known as 2-Acetyl-1-pyrroline (2-AP). It provides practical troubleshooting advice and answers to frequently asked questions to navigate the complexities of moving from laboratory-scale synthesis to industrial production.
Overview of a Common Synthesis Route
The industrial synthesis of this compound often starts from L-proline, a readily available and natural starting material. A representative multi-step synthesis involves the esterification of proline, followed by oxidation to form the pyrroline ring, and finally a Grignard reaction to introduce the acetyl group.[1][2][3] This pathway is favored for its scalability and use of relatively economical reagents.[2]
However, scaling this process introduces challenges related to reaction control, impurity profiles, and product stability. This guide will address these specific issues.
Caption: General synthesis pathway from L-Proline.
Troubleshooting Guide for Scale-Up Production
Transitioning from benchtop to a multi-liter or larger reactor volume can introduce variability. The following table outlines common problems, their probable causes at an industrial scale, and recommended corrective actions.
| Problem Encountered | Potential Root Cause(s) at Scale | Recommended Solution & Rationale |
| Low Yield in Grignard Reaction | Poor Reagent Quality: Moisture in the solvent (e.g., ether) or on glassware quenches the Grignard reagent. Exothermic Reaction: Inadequate heat dissipation in a large reactor leads to localized overheating and side reactions.[4] Incomplete Reaction: Insufficient mixing or reaction time. | Solution: 1. Implement rigorous drying protocols for all solvents and glassware. Use Karl Fischer titration for moisture analysis.2. Employ a reactor with efficient cooling and an overhead stirrer. Add the Grignard reagent dropwise or via a syringe pump to control the exotherm.[1]3. Monitor reaction progress using in-process controls (IPC) like GC or TLC. |
| Formation of Impurities/By-products | Dimerization/Polymerization: High concentration or temperature can promote self-condensation of the pyrroline intermediate or product. Over-reaction: The Grignard reagent can react with the product ketone. Starting Material Impurities: Traces of sulfur-containing compounds from previous steps can affect olfactory purity.[1] | Solution: 1. Maintain strict temperature control and consider running the reaction at a slightly lower concentration.2. Use a precise stoichiometry of the Grignard reagent (e.g., 1.05-1.1 equivalents) and add it slowly. Quench the reaction promptly upon completion.3. Characterize all raw materials thoroughly before use. If necessary, purify intermediates before proceeding. |
| Product Degradation During Purification | Thermal Instability: The target compound is volatile and can degrade at high temperatures during distillation.[5][6] Oxidation: The imine functionality is susceptible to oxidation upon prolonged exposure to air. | Solution: 1. Utilize high-vacuum distillation (e.g., 30-70 Pa) at a controlled temperature (70-100°C).[6] 2. A patented method suggests distilling the product into a pre-cooled receiver containing a solvent like triacetin to improve stability.[6]3. After purification, blanket the final product with an inert gas (Nitrogen or Argon) and store at low temperatures (-20°C).[7] |
| Inconsistent Batch-to-Batch Quality | Raw Material Variability: Different suppliers or lots of L-proline or other reagents may have varying purity levels. Process Parameter Drift: Minor deviations in temperature, pressure, or addition rates can have a magnified effect at scale. | Solution: 1. Establish strict specifications for all incoming raw materials and qualify suppliers.2. Implement a robust process control strategy with clearly defined operational ranges for all critical parameters.3. Utilize Process Analytical Technology (PAT) where feasible to monitor reactions in real-time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
A: The Grignard reaction is arguably the most critical. Its success is highly dependent on maintaining anhydrous conditions and managing the reaction exotherm.[1][4] Failure to control temperature can drastically reduce yield and increase the formation of difficult-to-remove impurities. Implementing controlled, slow addition of the methylmagnesium iodide and using a reactor with adequate cooling capacity are paramount.
Q2: Are there alternative synthesis routes that avoid expensive or hazardous reagents?
A: Yes, research has explored various synthetic pathways. Some early methods used expensive catalysts like rhodium on alumina and hazardous solvents like benzene, making them unsuitable for large-scale production.[8] More modern approaches focus on starting from proline or its derivatives.[1][2] Another route involves the hydrogenation of 2-acetylpyrrole followed by oxidation with silver (I) carbonate, though the cost of silver reagents can be a consideration at scale.[5] The choice of route often involves a trade-off between cost, safety, yield, and purity.
Q3: How can I effectively monitor the reaction in-process (IPC)?
A: For the Grignard reaction step, thin-layer chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material (2-(methoxycarbonyl)-1-pyrroline). For more quantitative and precise monitoring, Gas Chromatography (GC) is highly effective. A small aliquot of the reaction mixture can be carefully quenched, extracted, and analyzed by GC to determine the ratio of starting material to product. This allows for a clear determination of the reaction endpoint, preventing over-reaction or unnecessary heating time.
Q4: My final product has a faint off-odor. What could be the cause?
A: Off-odors, particularly sulfurous notes, can arise from trace impurities in the starting materials or reagents.[1] For example, some syntheses of proline derivatives may involve sulfur-containing intermediates. It is crucial to use high-purity starting materials. If the issue persists, consider a carbon treatment or a final fractional distillation under high vacuum to remove the volatile odor-causing compounds.
Q5: What are the best practices for storing the final product to ensure stability?
A: this compound is known to be unstable.[5] For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon) in an airtight container. Storage at low temperatures, such as in a freezer at -20°C, is highly recommended to minimize degradation and volatilization.[7] For shipping or formulation, it can be diluted in a suitable, non-reactive solvent.
Key Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing low product yield, a common and critical scale-up challenge.
Caption: Troubleshooting workflow for low yield.
References
-
Yadav, M., et al. (2018). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. PMC. Available at: [Link]
-
De Kimpe, N., et al. (1993). Synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component. Journal of Agricultural and Food Chemistry, 41(7), 1458–1461. Available at: [Link]
-
Prommajak, T., et al. (2021). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. Available at: [Link]
- Rao, J., et al. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. Google Patents (US6723856B1).
- Le Guen, S., et al. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. Google Patents (WO2010149744A1).
- Tsuji, H. (2014). Purification method of 2-acetyl-1-pyrroline. Google Patents (JP2014073999A).
-
Nadaf, A. B., et al. (2014). 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease. Journal of Plant Science & Research. Available at: [Link]
-
Scribd. Raw Material For Synthesis of 2-Acetyl-1-Pyrroline As Flavor Constituent of Pandan Aromatic Rice in Industry. Scribd. Available at: [Link]
-
Rungsardthong, V., & Noomhorm, A. (2005). Production of 2-acetyl-1-pyrroline by microbial cultures. Request PDF. Available at: [Link]
-
De Kimpe, N., Stevens, C., & Keppens, M. (1993). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. Available at: [Link]
-
ResearchGate. Scale-up synthesis of 1-pyrroline. ResearchGate. Available at: [Link]
-
Wipf, P., & Graham, T. H. (2004). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. Available at: [Link]
-
Organic Synthesis International. (2015). The rice flavor compound.......2-Acetyl-1-pyrroline. Organic Synthesis International. Available at: [Link]
-
Voloshina, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Bera, S., et al. (2022). Large-Scale Green Synthesis of Porphyrins. ACS Omega. Available at: [Link]
-
LookChem. Cas 85213-22-5,Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-. LookChem. Available at: [Link]
-
ResearchGate. (2013). Synthetic Strategies and Significance of Pyrroline Analogs. ResearchGate. Available at: [Link]
-
Kemper, S., et al. (2022). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PubMed. Available at: [Link]
-
Borges, F., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. Available at: [Link]
-
ResearchGate. (2023). Comprehensive Review of Dihydro-2H-pyrrol-2-one Derivatives. ResearchGate. Available at: [Link]
-
McCallum, M. E., et al. (2019). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. NIH. Available at: [Link]
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Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
A Senior Application Scientist's Guide to Mitigating Toxicity and Ensuring Purity
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone (also known as 2-Acetyl-1-pyrroline). The focus is on proactive and reactive measures to mitigate toxicity, handle hazardous materials safely, and troubleshoot common issues that can compromise experimental integrity and personnel safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity in the synthesis of this compound?
A1: Toxicity can arise from multiple sources throughout the synthetic workflow:
-
Starting Materials: Precursors like pyrrolidine and pyrrole are flammable and toxic.[1][2] Pyrrolidine is harmful if inhaled and requires stringent handling protocols.[1][3]
-
Reagents: Certain synthetic routes employ highly toxic reagents. For instance, methods involving Grignard reagents or hydrogen cyanide present significant handling and safety challenges.[4]
-
Solvents: Chlorinated solvents such as dichloromethane, sometimes used in extractions, are potential carcinogens and require careful handling in well-ventilated areas.
-
Intermediates: Unstable or reactive intermediates can form during the reaction. For example, N-chlorinated species, if generated, can be hazardous.
-
Byproducts: Incomplete reactions or side reactions can generate toxic impurities that are structurally related to the target molecule, complicating purification and introducing toxicity risks.
-
The Final Product: The target compound itself is classified as harmful if swallowed and can cause serious skin and eye irritation.[5]
Q2: I am planning a synthesis. Which reported synthetic routes have a lower toxicity profile?
A2: While many routes exist, those that avoid highly toxic reagents are preferable. Traditional methods using proline with esterification, chlorination, and Grignard reactions are often cited as having high toxicity and energy consumption.[4]
Consider modern enzymatic or biocatalytic approaches if available, as they often operate in milder, aqueous conditions. For chemical synthesis, routes that utilize less hazardous reagents and solvents should be prioritized. A thorough review of the literature for newer, greener synthetic methods is always the best first step.
Q3: What are the absolute minimum personal protective equipment (PPE) requirements for this synthesis?
A3: Given the hazardous nature of the reagents, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn over the goggles, especially during procedures with a high risk of splashing, such as quenching a reaction or performing extractions.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid skin contact.[2]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2][6] If there is a risk of vapor or aerosol inhalation that cannot be controlled by engineering means, a respirator approved by NIOSH (US) or an equivalent standard (e.g., EN 166 in the EU) must be used.[2][7]
Q4: How do I properly quench a reaction involving a Grignard reagent to minimize risk?
A4: Quenching a Grignard reaction is highly exothermic and must be done with extreme care.
-
Cool the reaction vessel: Before quenching, cool the reaction mixture to 0°C using an ice bath. This helps to control the rate of the exothermic reaction.
-
Use a suitable quenching agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is generally preferred over water alone as it is less reactive and helps to break up magnesium salt precipitates.
-
Slow and controlled addition: Add the quenching agent dropwise with vigorous stirring. Monitor the temperature of the reaction mixture closely and adjust the addition rate to prevent it from rising too quickly.
-
Work in a fume hood: The quench will likely release flammable gases (e.g., hydrocarbons from excess Grignard reagent). Ensure the entire procedure is performed in a well-ventilated fume hood, away from ignition sources.[3]
Troubleshooting Guide
This section addresses specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield | 1. Moisture in Reaction: Grignard reagents and other organometallics are extremely sensitive to moisture, which quenches the reagent and reduces yield. 2. Impure Reagents: Starting materials may be degraded or contain inhibitors. 3. Suboptimal Temperature: Reaction temperature may be too high or too low, leading to side reactions or slow conversion. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Verify Reagent Purity: Use freshly opened reagents or purify them before use. For example, distill pyrrolidine if its purity is suspect. 3. Optimize Temperature: Run small-scale trials at different temperatures to identify the optimal condition for product formation, monitoring by TLC or GC-MS. |
| Product is a Dark Oil/Solid, Not the Expected Colorless to Yellow Solid | 1. Polymerization/Degradation: Pyrrole and pyrroline derivatives can be sensitive to air, light, and acid, leading to polymerization or decomposition into colored impurities.[2] 2. High Reaction Temperature: Excessive heat can cause charring and byproduct formation. | 1. Inert Atmosphere & Light Protection: Conduct the reaction under an inert atmosphere and protect the reaction vessel from light by wrapping it in aluminum foil. Use degassed solvents. 2. Purification: Attempt purification via flash column chromatography on silica gel or activated carbon treatment to remove colored impurities.[9] |
| GC-MS Analysis Shows Multiple Unexpected Peaks | 1. Side Reactions: The formation of dimers, trimers, or other byproducts. For example, self-condensation of the starting materials can occur. 2. Incomplete Reaction: Presence of unreacted starting materials or intermediates. 3. Thermal Decomposition in GC Inlet: The compound may be thermally labile, decomposing in the hot GC inlet, leading to artifact peaks. | 1. Optimize Stoichiometry: Carefully control the molar ratios of your reactants. Sometimes, using a slight excess of one reagent can drive the reaction to completion and minimize side products. 2. Increase Reaction Time/Temp: If starting material is present, consider extending the reaction time or cautiously increasing the temperature. Monitor progress closely. 3. Modify GC-MS Method: Lower the inlet temperature.[] Use a less polar column (e.g., HP-5MS) which often has lower bleed and is suitable for a wide range of compounds.[] |
Visualized Workflows and Protocols
General Synthesis and Safety Workflow
The following diagram outlines the critical stages of synthesis with an emphasis on integrated safety and toxicity mitigation checkpoints.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. nj.gov [nj.gov]
- 4. Page loading... [guidechem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing the Shelf-Life of Food Products Containing 2-Acetyl-1-Pyrroline (2-AP)
<R>
Welcome to the technical support center dedicated to the preservation of 2-acetyl-1-pyrroline (2-AP), the key aroma compound in many cherished food products. This guide is designed for researchers, scientists, and professionals in food and drug development who are navigating the complexities of stabilizing this potent yet notoriously unstable molecule. Here, we synthesize technical expertise with practical, field-proven insights to address the common challenges encountered during experimentation.
Understanding the Core Challenge: The Instability of 2-Acetyl-1-Pyrroline
2-Acetyl-1-pyrroline is a highly volatile and reactive compound, celebrated for its characteristic popcorn-like aroma.[1][2] Its instability, however, presents a significant hurdle in maintaining the sensory quality and shelf-life of food products. The primary degradation pathway is believed to be a polymerization process, where 2-AP molecules react with each other, leading to a rapid loss of the desired aroma and a change in the product's chemical profile.[2][3] This process is accelerated in the presence of water and at elevated temperatures.[3][4][5]
Degradation Pathway of 2-Acetyl-1-Pyrroline
Caption: Factors leading to 2-AP degradation.
Troubleshooting Guides for 2-AP Stabilization
This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the implementation of various 2-AP stabilization techniques.
Encapsulation Strategies
Encapsulation is a widely adopted technique to protect volatile and unstable compounds like 2-AP from environmental factors. However, achieving optimal retention and release can be challenging.
Q1: My spray-dried 2-AP microcapsules show poor retention of the aroma compound immediately after production. What are the likely causes and how can I improve this?
A1: This issue, often referred to as low encapsulation efficiency, can stem from several factors during the spray-drying process.
-
Inappropriate Wall Material Selection: The choice of carrier, or "wall material," is critical. A blend of gum arabic and maltodextrin is commonly used for encapsulating 2-AP.[6][7] The ratio of these components influences the matrix's porosity and its ability to entrap the volatile 2-AP.
-
Troubleshooting: Experiment with different ratios of gum arabic to maltodextrin. A higher proportion of gum arabic can sometimes improve the emulsifying properties and lead to better retention.
-
-
High Inlet Temperature: While a higher inlet temperature in the spray dryer can lead to faster drying, excessive heat can cause significant loss of the volatile 2-AP before it can be encapsulated.[4]
-
Troubleshooting: Optimize the inlet temperature. Start with a lower temperature and gradually increase it while monitoring the 2-AP retention. The goal is to find a balance between efficient drying and minimal aroma loss.
-
-
Low Feed Solids Concentration: A low concentration of total solids in the feed emulsion can result in a more porous and less protective microcapsule structure.
-
Troubleshooting: Increase the total solids content of your feed emulsion. This will create a denser wall material, reducing the diffusion of 2-AP during and after drying.
-
Experimental Protocol: Optimizing Spray-Drying for 2-AP Encapsulation
-
Emulsion Preparation:
-
Prepare aqueous solutions of varying ratios of gum arabic and maltodextrin (e.g., 1:1, 1:2, 2:1).
-
Disperse a known concentration of 2-AP into the wall material solution under high shear to form a stable emulsion.
-
-
Spray-Drying Parameters:
-
Inlet Temperature: Test a range of temperatures (e.g., 140°C, 160°C, 180°C).
-
Outlet Temperature: Monitor and record the outlet temperature, as it is an indicator of drying efficiency.
-
Feed Flow Rate: Keep the feed flow rate constant across experiments to ensure comparability.
-
-
Analysis:
Q2: The encapsulated 2-AP in my food product is released too quickly during storage, leading to a shortened shelf-life. How can I control the release profile?
A2: Premature release of the core material is a common challenge. The integrity and composition of the microcapsule wall are the primary determinants of the release rate.
-
Wall Material Permeability: The type of wall material directly impacts its barrier properties against moisture and oxygen, which can accelerate 2-AP degradation and release.
-
Troubleshooting: Consider using more hydrophobic wall materials, such as lipids or waxes, in a spray-chilling or spray-cooling encapsulation process.[11] This can create a more effective moisture barrier.
-
-
Storage Conditions: High humidity and temperature can plasticize the microcapsule wall, increasing its permeability and leading to faster release of 2-AP.[12][13][14]
-
Troubleshooting: Store the encapsulated product in a low-humidity environment and at a reduced temperature. Packaging with a good moisture barrier is also crucial.
-
Workflow for Selecting Encapsulation Method
Caption: Decision workflow for 2-AP encapsulation.
Chemical Stabilization Approaches
Chemical methods aim to stabilize 2-AP by forming complexes or by controlling the chemical environment to inhibit degradation reactions.
Q3: I am attempting to stabilize 2-AP through complexation with zinc halides, but the resulting complex is not stable and quickly loses its aroma. What could be going wrong?
A3: The formation of a stable 2-AP-zinc halide complex is a promising method for stabilization.[15] However, the success of this technique is highly dependent on reaction conditions and subsequent handling.
-
Presence of Moisture: Water can interfere with the formation of the complex and can also lead to its dissociation.
-
Troubleshooting: Ensure that all solvents and reagents are anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: The molar ratio of 2-AP to the zinc halide is crucial for the formation of a stable complex.
-
Troubleshooting: Carefully control the stoichiometry of the reactants. Perform a titration or a series of experiments with varying molar ratios to determine the optimal conditions for complex formation.
-
-
Improper Storage of the Complex: The 2-AP-zinc halide complex, while more stable than free 2-AP, can still be sensitive to moisture.
Environmental Control and Packaging
Controlling the storage environment is a fundamental and effective way to slow down the degradation of 2-AP.
Q4: Despite using high-quality aromatic rice, the characteristic aroma diminishes significantly within a few months of storage. What storage conditions should I focus on to minimize this loss?
A4: The loss of 2-AP in stored rice is a well-documented issue influenced by several environmental factors.[4][12][13]
-
Temperature: Higher storage temperatures accelerate the volatilization and degradation of 2-AP.[4][5][14]
-
Troubleshooting: Store the rice at a low temperature, ideally in a refrigerated or cold storage environment.[13]
-
-
Atmosphere: The presence of oxygen can contribute to oxidative degradation of aroma compounds.
-
Packaging Material: The choice of packaging material plays a significant role in protecting the product from moisture and oxygen.
Quantitative Data Summary: Impact of Storage Conditions on 2-AP Retention
| Storage Condition | 2-AP Retention after 6 months | Reference |
| Room Temperature (25°C), Jute Bag | Low | [13] |
| Room Temperature (25°C), Polythene Bag | Moderate | [13] |
| Cold Storage (4°C), Vacuum Plastic Bag | High | [13] |
Frequently Asked Questions (FAQs)
Q: What is the most accurate method for quantifying 2-AP in a food matrix?
A: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method is considered the gold standard for the sensitive and selective quantification of 2-AP in complex food matrices.[8][10] Isotope dilution assays using a labeled internal standard can further improve accuracy.
Q: Are there any natural compounds that can be used to stabilize 2-AP?
A: Research into the use of natural antioxidants to quench the free radical reactions that may contribute to 2-AP degradation is ongoing. While specific, commercially viable natural stabilizers for 2-AP are not yet widely established, the general principles of antioxidant protection would suggest that their inclusion in a food matrix could have a beneficial effect.
Q: Can the biosynthesis of 2-AP in crops like rice be enhanced to improve initial aroma content?
A: Yes, agricultural practices and environmental conditions during the growth of aromatic rice can influence the biosynthesis of 2-AP. Factors such as soil salinity and water stress have been shown to impact the levels of 2-AP precursors, like proline, and consequently the final concentration of the aroma compound in the grain.[21][22] Additionally, the application of certain micronutrients, like zinc, has been shown to positively influence 2-AP formation.[23][24][25]
References
- A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-1-Pyrroline Quantification. Benchchem.
- Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. openlib.
- Stabilization of the Potent Odorant 2-Acetyl-1-pyrroline and Structural Analogues by Complexation with Zinc Halides. Journal of Agricultural and Food Chemistry - ACS Publications.
- Spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride using hydrophobic materials: Storage stability and flavor application in food. ResearchGate.
- Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. Slideshare.
- The use of spray drying to microencapsulate 2-acetyl-1-pyrroline, a major flavour component of aromatic rice. Scilit.
- Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI.
- Influence of Temperature, Modified Atmosphere Packaging, and Heat Treatment on Aroma Compounds in Broccoli. Journal of Agricultural and Food Chemistry - ACS Publications.
- Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review. Taylor & Francis Online.
- Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS. NIH.
- Thermal and packaging materials for enhancing the longevity and aroma integrity of fragrant rice during storage. PAGEPress.
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Validation & Comparative
A Comparative Analysis of 2-Acetyl-1-Pyrroline Content in Rice Varieties: A Guide for Researchers
The alluring aroma of fragrant rice, a trait cherished by consumers worldwide, is primarily attributed to the volatile compound 2-acetyl-1-pyrroline (2AP).[1][2][3] This molecule, with its characteristic popcorn-like scent, is a key determinant of the market value and consumer preference for aromatic rice varieties.[1][4] For researchers, scientists, and professionals in drug development exploring natural products, a comprehensive understanding of the variability of 2AP content across different rice cultivars is paramount. This guide provides an in-depth comparative analysis of 2AP levels in various rice varieties, supported by experimental data and a detailed examination of the analytical methodologies, genetic underpinnings, and environmental influences that govern its production.
The Genetic Basis of Fragrance: The Role of the BADH2 Gene
The synthesis of 2AP in rice is a fascinating example of how a single gene can profoundly impact a key agricultural trait. The presence or absence of fragrance is primarily controlled by the betaine aldehyde dehydrogenase 2 (BADH2) gene, located on chromosome 8.[4][5] In non-aromatic rice varieties, the functional BADH2 gene encodes an enzyme that prevents the accumulation of a key precursor for 2AP synthesis.[6][7] Conversely, fragrant rice varieties possess a recessive allele, badh2, which contains mutations that lead to a non-functional or truncated protein.[4][5] This loss of function is the critical event that allows for the accumulation of γ-aminobutyraldehyde (GAB-ald), which is then converted to Δ1-pyrroline, a direct precursor to 2AP.[6][7]
Biosynthesis of 2-Acetyl-1-Pyrroline
The biochemical pathway leading to 2AP formation involves several precursors, with proline, ornithine, and glutamate being the primary starting molecules.[4][5] These amino acids are converted to Δ1-pyrroline-5-carboxylate (P5C), a crucial intermediate.[4][7] P5C is then believed to react non-enzymatically with methylglyoxal, a byproduct of glycolysis, to form 2AP.[4][7] The accumulation of the precursor Δ1-pyrroline, due to the inactive BADH2 enzyme, is the rate-limiting step in fragrant rice varieties.
Comparative 2AP Content in Different Rice Varieties
The concentration of 2AP can vary significantly among different aromatic rice varieties and even within the same variety grown under different conditions. The table below summarizes the reported 2AP content in various rice cultivars from several studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in analytical methods, sample preparation (raw vs. cooked), and growing conditions.
| Rice Variety | Type | 2AP Content (µg/kg or ppb) | Country of Origin/Study | Reference |
| Khao Dawk Mali 105 (KDML 105) | Jasmine | 1,580 - 4,010 (grain) | Thailand | [8] |
| Pathum Thani 1 (PTT 1) | Jasmine-like | 650 - 1,500 (grain) | Thailand | [8] |
| Dangor Joha | Joha | 78.67 | India (Assam) | [9] |
| Kolakunkuni Joha | Joha | 64.62 | India (Assam) | [9] |
| Joha Bora | Joha | 52.72 | India (Assam) | [9] |
| Ranikajol Joha | Joha | 14.47 | India (Assam) | [9] |
| Pusa-1652 (Improved Kala Namak) | Traditional Aromatic | Higher than Basmati | India | [10] |
| Kala Namak-2 | Traditional Aromatic | Higher than Basmati | India | [10] |
| Govind Bhog | Traditional Aromatic | Equivalent to or superior to Basmati | India | [10] |
| Basmati Varieties | Basmati | 61 (marketed Basmati) | India | [1] |
| Aseptic-packaged cooked rice (100% fragrant) | Processed | 126.3 | - | [11] |
| Various Aromatic Lines | Aromatic | 2,090 - 3,210 (grain) | USA | [12] |
Factors Influencing 2AP Content
Beyond genetics, a multitude of environmental and agronomic factors can influence the final concentration of 2AP in rice grains.
-
Environmental Stress: Moderate drought and salinity stress have been shown to increase 2AP accumulation.[13][14] This is likely due to the upregulation of proline, a key precursor, as an osmoprotectant.[15]
-
Temperature: High temperatures during the grain-filling stage can negatively impact 2AP content.[8]
-
Soil Type and Nutrients: The type of soil and the availability of macro and micronutrients play a role. For instance, nitrogen application at the booting stage has been reported to increase 2AP levels.[15]
-
Altitude and Rainfall: Studies have shown a correlation between higher altitude and increased 2AP, while higher rainfall tends to decrease its concentration.[16]
-
Post-Harvest Handling: Storage conditions and processing, such as milling, can affect the final 2AP content.[17] Cooking also significantly increases the detectable amount of 2AP.[10]
Standardized Protocol for 2AP Quantification: HS-SPME-GC-MS
To ensure reliable and comparable data, a standardized analytical workflow is crucial. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted and robust method for the quantification of 2AP in rice.[10][18][19]
Experimental Protocol
-
Sample Preparation:
-
Grind a known weight of rice grains (e.g., 1.0 g) into a fine powder.[10]
-
Place the powdered sample into a headspace vial (e.g., 20 mL).
-
Add a specific volume of deionized water (e.g., 0.5 mL) to the vial to facilitate the release of volatiles.[10]
-
For quantitative analysis, a known concentration of an internal standard (e.g., deuterated 2AP or 2,4,6-trimethylpyridine) is added.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at a specific temperature (e.g., 60-90°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[10]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile compounds.[10][11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the trapped volatiles from the SPME fiber in the hot GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection of 2AP (m/z 111, 83, 43) and the internal standard.[9][18]
-
-
Quantification:
-
Construct a calibration curve using standard solutions of 2AP.
-
Calculate the concentration of 2AP in the sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Perspectives
The 2AP content in rice is a complex trait governed by a major recessive gene, badh2, and modulated by a host of environmental and agronomic factors. While varieties like Thai Jasmine and Indian Basmati are renowned for their aroma, significant potential exists within lesser-known landraces, such as the Joha rices of Assam and improved Kala Namak varieties, which have shown comparable or even superior 2AP levels.[1][10]
For researchers, a multi-faceted approach is essential. This includes not only the accurate quantification of 2AP using validated methods like HS-SPME-GC-MS but also the genetic screening for the badh2 allele and a thorough understanding of the environmental context in which the rice is grown. Future research should focus on elucidating the precise molecular mechanisms by which environmental stresses enhance 2AP biosynthesis and exploring novel agronomic strategies to consistently maximize the aromatic potential of fragrant rice varieties. This knowledge will be invaluable for breeding programs aiming to develop high-yielding, aromatic rice cultivars that are resilient to changing environmental conditions.
References
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Biosynthesis of 2-Acetyl-1-pyrroline in Fragrant Rice: Recent Insights into Agro-management, Environmental Factors, and Functional Genomics. (n.d.). ACS Publications. [Link]
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The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice. (2019). PubMed. [Link]
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The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice. (2019). ResearchGate. [Link]
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Quantification of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Uncooked Khao Dawk Mali 105 Brown Rice. (n.d.). ACS Publications. [Link]
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Effect of rainfall and altitude on the 2-acetyl-1-pyrroline and volatile compounds profile of black glutinous rice (Thai upland rice). (2021). PubMed. [Link]
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Direct determination of 2-acetyl-1-pyrroline in rice by ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. (2022). ResearchGate. [Link]
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Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS. (n.d.). National Institutes of Health. [Link]
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Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. (2021). MDPI. [Link]
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Thirty-three years of 2-acetyl-1-pyrroline, a principal basmati aroma compound in scented rice (Oryza sativa L.): a status review. (2017). PubMed. [Link]
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Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (n.d.). MDPI. [Link]
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Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. (2017). PubMed. [Link]
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(PDF) 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice ( Oryza sativa L.): A Status Review. (2016). ResearchGate. [Link]
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Enhancement of the Aroma Compound 2-Acetyl-1-pyrroline in Thai Jasmine Rice (Oryza sativa) by Rhizobacteria under Salt Stress. (2021). MDPI. [Link]
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Quantitative Analysis on 2‐Acetyl‐1‐pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. (n.d.). ResearchGate. [Link]
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Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review. (2020). Taylor & Francis Online. [Link]
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Area Dependency of 2-Acetyl-1-Pyrroline Content in an Aromatic Rice Variety, Khao Dawk Mali 105. (n.d.). ResearchGate. [Link]
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Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. (n.d.). Semantic Scholar. [Link]
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The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. (2021). Frontiers. [Link]
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Comparison of 2-Acetyl-1-Pyrroline (2AP) in Rice Leaf at Different Growth Stages Using Gas Chromatography. (2022). Scirp.org. [Link]
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(PDF) The Correlation between 2-Acetyl-1-pyrroline Content, Biological Compounds and Molecular Characterization to the Aroma Intensities of Thai Local Rice. (2020). ResearchGate. [Link]
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Enhanced Gene Expression in the Biosynthetic Pathway of 2-Acetyl-1- pyrroline in “Hom Bon” Fragrant Native Rice in Response. (2024). Trends in Sciences. [Link]
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Regulation of eating quality, sensory aroma and 2-acetyl-1-pyrroline biosynthesis in fragrant rice through foliage application of aromatic compounds. (2024). Taylor & Francis Online. [Link]
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Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice. (n.d.). Frontiers. [Link]
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33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). (n.d.). UQ eSpace - The University of Queensland. [Link]
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A Senior Application Scientist's Guide to the Validation of GC-MS Methods for 2-Acetyl-1-Pyrroline Analysis
For researchers and professionals in the food, agriculture, and fragrance industries, the accurate quantification of 2-acetyl-1-pyrroline (2-AP) is of paramount importance. This potent aroma compound is the primary contributor to the desirable popcorn-like scent of fragrant rice, pandan, and other food products.[1][2][3] The ability to reliably measure 2-AP levels is crucial for quality control, breeding programs for aromatic crops, and understanding flavor chemistry. This guide provides an in-depth, objective comparison of common Gas Chromatography-Mass Spectrometry (GC-MS) based methods for 2-AP analysis, grounded in experimental data and established validation principles.
The Analytical Imperative: Why Method Validation for 2-AP is Critical
Comparative Analysis of Leading GC-MS Methodologies for 2-AP Quantification
The gold standard for 2-AP analysis is GC-MS, owing to its high sensitivity and selectivity. However, the overall performance of the method is heavily influenced by the sample preparation and extraction technique employed. Here, we compare the most prevalent approaches.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free, sensitive, and widely adopted technique for the analysis of volatile and semi-volatile compounds like 2-AP.[5][6][7] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above the sample, allowing for the adsorption and concentration of analytes.
Causality Behind Experimental Choices in HS-SPME:
-
Fiber Chemistry: The choice of fiber coating is critical for efficient trapping of 2-AP. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended due to its broad-spectrum affinity for volatile compounds of varying polarities and molecular weights, ensuring effective capture of 2-AP.[5][6]
-
Incubation Temperature and Time: Heating the sample vial (e.g., to 80°C) increases the vapor pressure of 2-AP, facilitating its partitioning into the headspace for extraction by the SPME fiber.[7][8] The incubation time must be optimized to achieve equilibrium between the sample matrix and the headspace.[9]
-
Matrix Effects: The food matrix can significantly impact the release of 2-AP. The standard addition method is often employed to compensate for these matrix effects, leading to more accurate quantification.[4][8]
Stable Isotope Dilution Assay (SIDA) Coupled with GC-MS
SIDA is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte (e.g., deuterated 2-AP, 2-AP-d2) as an internal standard.[5][6] This internal standard is added to the sample at the beginning of the extraction process.
Why SIDA is a Superior Quantitative Approach:
-
Correction for Analyte Loss: The isotopically labeled internal standard behaves almost identically to the native 2-AP throughout the extraction and analysis process. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the internal standard remains constant, leading to highly accurate and precise results.
-
Minimization of Matrix Effects: SIDA effectively mitigates the influence of the sample matrix on the analytical signal, as both the analyte and the internal standard are equally affected.[6]
Solvent Extraction GC-MS
In this classical approach, 2-AP is extracted from the sample matrix using an appropriate organic solvent. While seemingly straightforward, this method has its nuances.
Considerations for Solvent Extraction:
-
Solvent Polarity: The choice of solvent is crucial and depends on the polarity of 2-AP. Studies have shown that ethanol can be an effective solvent for extracting 2-AP from plant materials like pandan leaves.[3][10]
-
Extraction Efficiency and Potential for Contamination: Solvent extraction can be labor-intensive and may introduce impurities. It is also less suitable for high-throughput screening compared to automated HS-SPME.
Performance Comparison of 2-AP Quantification Methods
The following table summarizes key validation parameters for various GC-MS based methods used for 2-AP analysis, providing a clear comparison of their performance.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) | Reference |
| HS-SPME-GC-MS/MS (SIDA) | 0.1 ng/g | 0.4 ng/g | 0.9989 | Nearly complete | 11.6 | [5][6] |
| HS-SPME-GC-TOF-MS | 0.46 ng/g | - | - | - | - | [11] |
| HS-GC-TOF-MS | 0.68 ng/g | - | - | - | - | [11] |
| SHS-GC-NPD | - | 0.05 µg/g | 0.9924 | 45.66 | 2.25 (intraday), 4.60 (interday) | [1] |
| Colorimetric Method | 2.00 mg/L | - | - | - | 4.31 (intraday) | [12][13] |
| DSPE-DLLME-HPLC-UV | 1.77 µg/kg | 5.33 µg/kg | 0.996 | 86.3 - 101.6 | - | [14] |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key validation experiments.
Protocol 1: Validation of an HS-SPME-GC-MS Method for 2-AP Quantification
1. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a stock solution of 2-AP in a suitable solvent (e.g., methanol).
- Perform serial dilutions to create a series of calibration standards covering the expected concentration range in the samples.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation and Extraction:
- Weigh a known amount of the homogenized sample (e.g., 1g of rice flour) into a headspace vial.
- For SIDA, add a known amount of the deuterated 2-AP internal standard.
- Seal the vial tightly with a PTFE/silicone septum.
3. HS-SPME Procedure:
- Place the vial in a heating block or autosampler incubator at a pre-determined temperature (e.g., 80°C) for a specific incubation time (e.g., 15 minutes) to allow for equilibration.
- Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
4. GC-MS Analysis:
- Desorb the extracted analytes from the SPME fiber in the hot GC inlet.
- Separate the compounds on a suitable capillary column (e.g., DB-WAX).
- Detect and quantify 2-AP and the internal standard using a mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity.
5. Data Analysis and Validation:
- Linearity: Construct a calibration curve by plotting the peak area ratio of 2-AP to the internal standard against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) close to 1.0.
- LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Accuracy (Recovery): Analyze spiked samples at different concentration levels and calculate the percentage recovery.
- Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision) and express the results as the relative standard deviation (%RSD).
- Robustness: Intentionally introduce small variations in method parameters (e.g., incubation temperature, extraction time) and evaluate the impact on the results to assess the method's reliability.[15]
Visualizing the Workflow and Validation Logic
Diagrams can effectively illustrate complex workflows and the interplay of different validation parameters.
Caption: A typical workflow for the validation of a GC-MS method for 2-AP analysis.
Caption: Interrelationship of key validation parameters for a robust analytical method.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate GC-MS method for 2-AP analysis depends on the specific research or quality control objectives. For high-accuracy quantitative studies, HS-SPME-GC-MS/MS with a Stable Isotope Dilution Assay (SIDA) is the unequivocal gold standard. Its ability to correct for analyte loss and mitigate matrix effects provides the highest level of confidence in the results.[5][6] For high-throughput screening or routine quality control where absolute quantification is less critical, a well-optimized HS-SPME-GC-MS method with standard addition can provide reliable and sensitive results.[8]
Ultimately, a thoroughly validated method is not just a procedural requirement but a cornerstone of scientific and commercial integrity. By understanding the principles behind the various techniques and the rationale for each validation step, researchers can ensure the reliability and defensibility of their 2-AP analytical data.
References
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Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., Boulanger, R., Gay, F., Mestres, C., & Gunata, Z. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Analytica Chimica Acta, 675(2), 148–155. [Link]
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Slideshare. (n.d.). Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. Retrieved from [Link]
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CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Retrieved from [Link]
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ResearchGate. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Analysis on 2‐Acetyl‐1‐pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Retrieved from [Link]
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Jurnal Teknologi. (n.d.). Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves (Pandanus Amaryllifolius Roxb.). Retrieved from [Link]
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Semantic Scholar. (n.d.). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Retrieved from [Link]
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Scirp.org. (n.d.). Comparison of grain yield and 2-acetyl-1-pyrroline (2AP) content in leaves and grain of two Thai fragrant rice cultivars cultivated at greenhouse and open-air conditions. Retrieved from [Link]
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Scirp.org. (2022). Comparison of 2-Acetyl-1-Pyrroline (2AP) in Rice Leaf at Different Growth Stages Using Gas Chromatography. Retrieved from [Link]
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MDPI. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
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中国稻米. (n.d.). Effects of Different Storage, Processing and Extraction Methods on the Content of 2-acetyl-1-pyrroline in Fragrant Rice. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly known as 2-acetyl-1-pyrroline (2-AP), is a critical compound, not only as a potent aroma constituent in food science but also as a potential impurity or synthetic intermediate in pharmaceutical manufacturing. Its inherent volatility and reactivity present unique analytical challenges, necessitating robust and reliable quantification methods. This guide provides an in-depth comparison of two prevalent analytical techniques for the determination of 2-AP: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chemical derivatization.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers detailed, field-tested methodologies, and provides a framework for the cross-validation of these techniques, ensuring data integrity and comparability across different analytical platforms. The insights and data presented herein are grounded in established scientific literature and regulatory guidance to support researchers in making informed decisions for their specific analytical needs.
Introduction: The Analytical Challenge of 2-Acetyl-1-Pyrroline (2-AP)
2-Acetyl-1-pyrroline is a five-membered heterocyclic ketone with the molecular formula C₆H₉NO. Its significance spans multiple industries, primarily due to its characteristic popcorn-like aroma, making it a key marker in food quality. However, in the context of drug development, cyclic ketones and their derivatives can emerge as process-related impurities or degradation products, requiring precise and accurate quantification to ensure the safety and efficacy of pharmaceutical products.
The analytical determination of 2-AP is complicated by its chemical nature. Its volatility makes it amenable to gas chromatography, yet its reactivity can lead to degradation or discrimination during sample workup[1]. This necessitates careful selection and validation of analytical techniques to ensure that the generated data is reliable and fit for purpose. Cross-validation of different analytical methods becomes paramount when data from various sources or techniques need to be compared or when a method is transferred between laboratories, a common scenario in multi-site drug development projects[2][3].
Comparative Overview of Analytical Techniques
The two most powerful and commonly employed techniques for the trace-level quantification of 2-AP are GC-MS and LC-MS/MS. Each offers distinct advantages and is suited to different analytical workflows and sample matrices.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Principle: This technique is ideal for volatile and semi-volatile compounds in complex matrices. HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, like 2-AP, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and polarity before being detected by a mass spectrometer[4].
Causality of Experimental Choices:
-
Headspace Sampling: Direct injection of complex matrices (e.g., food products, in-process pharmaceutical samples) into a GC can contaminate the system. Headspace sampling isolates the volatile 2-AP from non-volatile matrix components, protecting the instrument and reducing interferences.
-
SPME: This pre-concentration technique enhances the sensitivity of the method, which is crucial for detecting the low levels at which 2-AP is often present. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and is selected to maximize the adsorption of the target analyte[5].
-
GC-MS: Gas chromatography provides excellent separation of volatile compounds. Coupling it with mass spectrometry offers high selectivity and specificity, allowing for positive identification and accurate quantification of 2-AP, even in the presence of co-eluting compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
Principle: While less intuitive for a volatile compound, LC-MS/MS offers a powerful alternative, especially when dealing with less volatile matrices or when aiming to overcome the inherent reactivity of 2-AP during GC analysis. To enhance the performance of 2-AP on an LC-MS/MS system, a chemical derivatization step is often employed. The analyte is reacted with a reagent to form a more stable, less volatile, and more easily ionizable derivative, which is then separated by liquid chromatography and detected by a tandem mass spectrometer[1].
Causality of Experimental Choices:
-
Derivatization: 2-AP, being a small and relatively non-polar molecule, can exhibit poor retention in reversed-phase LC and may not ionize efficiently by electrospray ionization (ESI). Derivatization with a reagent like o-phenylenediamine converts 2-AP into a stable quinoxaline derivative. This derivative is larger, more amenable to LC separation, and often contains a readily ionizable group, significantly enhancing the sensitivity and specificity of the LC-MS/MS analysis[1][3].
-
LC-MS/MS: Liquid chromatography separates the derivatized analyte from the sample matrix and unreacted derivatizing agents. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the derivatized 2-AP is selected and fragmented, and a specific product ion is monitored. This minimizes interferences and allows for very low detection limits.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between HS-SPME-GC-MS and derivatization-LC-MS/MS depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, available equipment, and throughput. Below is a summary of typical validation parameters for each technique, compiled from various studies.
| Validation Parameter | HS-SPME-GC-MS/MS | Derivatization-LC-MS/MS | Rationale for Difference |
| Limit of Detection (LOD) | 0.1 ng/g - 1.0 µg/kg | 0.26 µg/kg | The derivatization in LC-MS/MS significantly enhances ionization efficiency, often leading to very low detection limits. SPME is also a concentration technique, resulting in competitive LODs for GC-MS. |
| Limit of Quantitation (LOQ) | 0.4 ng/g - 4.0 µg/kg | 0.79 µg/kg | Similar to LOD, the enhanced signal from the derivative in LC-MS/MS allows for robust quantification at very low levels. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized. |
| Precision (%RSD) | < 15% | < 10% | The automated nature of modern autosamplers for both techniques leads to high precision. The derivatization step in LC-MS/MS can introduce variability if not well-controlled, but the stability of the derivative can also improve precision over direct analysis of the reactive 2-AP. |
| Recovery (%) | Matrix dependent, can be low but consistent with standard addition | > 90% | The exhaustive extraction and derivatization in the LC-MS/MS protocol can lead to higher and more consistent recoveries compared to the equilibrium-based extraction of SPME, which can be heavily influenced by the sample matrix. |
| Sample Preparation | Simple, solvent-free | Multi-step, involves chemical reaction | HS-SPME-GC-MS offers a simpler and greener sample preparation workflow. The derivatization for LC-MS/MS is more labor-intensive and requires careful optimization of reaction conditions. |
| Data compiled from multiple sources for illustrative purposes[1][4][5][6]. |
Experimental Protocols
Protocol for HS-SPME-GC-MS Analysis of 2-AP
-
Sample Preparation:
-
Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
For quantitative analysis, add an appropriate internal standard (e.g., 2,4,6-trimethylpyridine).
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
-
-
Headspace Extraction:
-
Place the vial in the autosampler tray of the GC system equipped with a headspace module.
-
Equilibrate the sample at 80°C for 30 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a mid-polar column such as a DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness).
-
Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 220°C at 5°C/min, and hold for 5 minutes[7].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C. For quantification, use Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions of 2-AP (e.g., m/z 111, 83, 68).
-
Protocol for Derivatization-LC-MS/MS Analysis of 2-AP
-
Sample Extraction:
-
Extract a known quantity of the homogenized sample with a suitable solvent (e.g., dichloromethane or an acidic solution).
-
Incorporate an internal standard early in the process to account for extraction variability.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the concentrated extract, add a solution of o-phenylenediamine in an appropriate solvent (e.g., methanol with a small amount of acetic acid).
-
Seal the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to form the quinoxaline derivative of 2-AP.
-
Cool the reaction mixture and dilute with the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. Use MRM to monitor the specific precursor-to-product ion transition for the derivatized 2-AP. The exact m/z values will depend on the derivative formed.
-
Cross-Validation of Analytical Techniques: A Practical Workflow
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results, ensuring data consistency across studies or laboratories[2][3][8]. The following is a structured approach for cross-validating the HS-SPME-GC-MS and Derivatization-LC-MS/MS methods for 2-AP, grounded in the principles of the ICH Q2(R2) guideline[9][10].
The Cross-Validation Protocol
A pre-defined protocol is mandatory to ensure the integrity of the cross-validation study[10]. It should include the objectives, the samples to be analyzed, the methods being compared, and the acceptance criteria.
Objective: To demonstrate the equivalence of quantitative results for 2-AP obtained by a validated HS-SPME-GC-MS method and a validated Derivatization-LC-MS/MS method.
Samples:
-
Spiked Matrix Samples: Prepare a set of at least 6 replicates of blank matrix samples spiked with 2-AP at three concentration levels: low, medium, and high within the calibrated range of both assays.
-
Incurred Samples: If available, use real-world samples known to contain 2-AP. This is highly recommended as it assesses method performance with the analyte incorporated through natural processes.
Procedure:
-
Analyze the full set of spiked and incurred samples using both the HS-SPME-GC-MS and the Derivatization-LC-MS/MS methods.
-
The analysis should be performed by analysts proficient in each technique.
-
Ensure that each analytical run meets its own pre-defined system suitability and acceptance criteria.
Acceptance Criteria: The agreement between the two methods is typically assessed by calculating the percentage difference between the results obtained for each sample.
Percentage Difference = [(Result_Method_A - Result_Method_B) / Average(Result_A, Result_B)] x 100
According to established guidelines for chromatographic methods, for at least two-thirds (67%) of the samples, the percentage difference should be within ±20.0%[8].
Statistical Evaluation
Beyond the percentage difference, a more rigorous statistical analysis, such as a Bland-Altman plot or regression analysis (e.g., Deming regression), can be employed to assess the bias and agreement between the two methods. These statistical tools can help identify systematic differences versus random error. The FDA provides guidance on statistical methods for comparing analytical tests[11].
Visualizing the Workflows
HS-SPME-GC-MS Workflow
Caption: Workflow for 2-AP analysis by HS-SPME-GC-MS.
Derivatization-LC-MS/MS Workflow
Caption: Workflow for 2-AP analysis by Derivatization-LC-MS/MS.
Cross-Validation Logical Flow
Caption: Logical flow for cross-validating two analytical methods.
Conclusion and Recommendations
Both HS-SPME-GC-MS and Derivatization-LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them is not a matter of one being universally superior, but rather which is more "fit-for-purpose" for a given application.
-
HS-SPME-GC-MS is recommended for routine analysis of volatile 2-AP in complex matrices where high throughput and minimal sample preparation are desired. It is particularly well-suited for quality control in the food industry and for screening purposes.
-
Derivatization-LC-MS/MS is the preferred method when the highest sensitivity is required, or when dealing with challenging matrices that may interfere with GC analysis. The stability of the derivative can also be advantageous for ensuring reproducibility in regulated bioanalysis or pharmaceutical impurity testing.
Ultimately, a thorough validation is essential to ensure that the chosen method is reliable, accurate, and fit for its intended purpose[4]. When results from both techniques are to be used interchangeably, a rigorous cross-validation study, as outlined in this guide, is not just a recommendation but a scientific necessity to uphold the integrity and comparability of the analytical data.
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
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Statistical Guidance on Reporting Results from Studies Evaluating Diagnostic Tests. (2007). U.S. Food and Drug Administration. Retrieved from [Link]
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Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046–3054. Retrieved from [Link]
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ICH harmonised guideline: Guideline for bioanalytical method validation (Draft version). (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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New update for ICH Q2 (R2) Analytical process validation guidance. (2024). AMSlab. Retrieved from [Link]
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Bennett, C., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(12), 3957. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
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Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Semantic Scholar. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Kongchum, M., Harrell, D., & Linscombe, S. (2022). Comparison of 2-Acetyl-1-Pyrroline (2AP) in Rice Leaf at Different Growth Stages Using Gas Chromatography. Agricultural Sciences, 13, 165-176. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
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Mahatheeranont, S., Keawsa-ard, S., & Dumri, K. (2001). Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers (Vallaris glabra Ktze). Thai Science. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
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Briggs, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1139-1148. Retrieved from [Link]
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Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Charles University. Retrieved from [Link]
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Maraval, I., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Analytica Chimica Acta, 675(2), 148-55. Retrieved from [Link]
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Saini, C., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods, 10(8), 1933. Retrieved from [Link]
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A Comparative Sensory and Analytical Guide to Synthetic vs. Natural 2-Acetyl-1-Pyrroline
Introduction: The Quintessence of "Popcorn" Aroma
2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound celebrated for its characteristic and highly sought-after "popcorn-like" scent.[1][2][3][4] This molecule is the principal aromatic constituent in iconic foods such as Basmati and Jasmine rice, freshly baked bread, and the leaves of the Pandan plant (Pandanus amaryllifolius).[1][2][5][6] Its exceptionally low odor threshold, reported to be as low as 0.06 ng/L in water, means it can be detected by the human nose at minute concentrations, making it a compound of immense interest to the flavor and fragrance industry.[1][2][7]
As with many high-value flavor compounds, 2-AP can be obtained from natural sources or produced via chemical synthesis.[3][8] This raises a critical question for researchers and product developers: are these two forms sensorially equivalent? While chemically identical in their pure state, the process by which they are derived can lead to subtle but significant differences in their final sensory profile. This guide provides an in-depth technical framework for comparing natural and synthetic 2-AP, grounded in robust analytical methods and validated sensory science protocols.
The Scientific Imperative: Why Source Matters
The distinction between natural and synthetic 2-AP lies not in the target molecule itself, but in the matrix of minor and trace compounds that accompany it.
-
Natural 2-Acetyl-1-Pyrroline: In plants like aromatic rice, 2-AP is the product of a complex biosynthetic pathway involving precursors such as proline, ornithine, and glutamate.[1][9] This biological process yields 2-AP within a complex mixture of other volatile and non-volatile compounds that can contribute to a more rounded and complex perceived aroma.
-
Synthetic 2-Acetyl-1-Pyrroline: Chemical synthesis, while offering scalability and cost-effectiveness, can introduce trace impurities from starting materials, solvents, or side reactions.[8][10][11] Even at levels below the detection limits of standard analytical instruments, these impurities can have a significant sensory impact, potentially introducing harsh, chemical, or "off" notes that detract from the desired clean, popcorn-like profile.
Therefore, a comprehensive comparison must extend beyond simple confirmation of the primary molecule. It requires a methodology that can both chemically profile the samples for impurities and correlate those findings with quantifiable human sensory perception.
An Integrated Protocol for Sensory and Analytical Comparison
To achieve a definitive comparison, we employ a dual-pronged approach that marries objective instrumental analysis with the nuanced perception of a trained human sensory panel. This creates a self-validating system where analytical findings can explain sensory results, and sensory results can guide the search for analytically relevant compounds.
Pillar 1: Instrumental Analysis for Purity and Odor Activity
Before any sensory evaluation, the chemical fidelity of each sample must be established.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for separating, identifying, and quantifying volatile compounds. It will be used to determine the purity of the 2-AP in both natural and synthetic samples and to identify any other volatile compounds present.[6][12][13]
-
Gas Chromatography-Olfactometry (GC-O): A crucial second step, GC-O directs the effluent from the gas chromatograph to a human assessor's nose, allowing for the detection of odor-active compounds as they elute.[7][14] This is paramount because it distinguishes between chemically present impurities and those that are sensorially relevant, even at concentrations too low for the MS detector to register.[14]
Pillar 2: Human Sensory Evaluation for Perceptual Differences
Instrumental data provides the "what," but sensory evaluation provides the "how it's perceived."
-
Triangle Test (Discrimination): The first sensory question to answer is simple: is there a detectable difference between the samples? The triangle test is a robust and statistically powerful method for this purpose.[15][16][17] Panelists are presented with three samples, two of which are identical and one is different, and are tasked with identifying the "odd" sample.[15][18][19] A statistically significant number of correct identifications proves that a perceptible difference exists.
-
Quantitative Descriptive Analysis (QDA®): If a difference is confirmed, QDA is used to characterize and quantify it.[20][21][22][23] This method utilizes a panel of highly trained assessors who:
-
Develop a Lexicon: Collaboratively generate a specific vocabulary of terms that describe the aroma attributes of the samples (e.g., popcorn, toasted, malty, nutty, chemical, earthy).[23][24]
-
Rate Intensities: Individually and in replicate, rate the intensity of each attribute for each sample on a linear scale.[20][24] The resulting data provides a detailed sensory "fingerprint" of each product.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the integrated analytical and sensory protocol.
Caption: Integrated workflow for the comparative analysis of 2-AP.
Detailed Methodologies
Protocol 1: Sample Preparation for Sensory Analysis
Causality: The choice of solvent and concentration is critical to avoid introducing confounding variables. An odor-free medium ensures that only the sample's aroma is being evaluated.
-
Stock Solution Preparation: Prepare a stock solution of high-purity synthetic 2-AP and the natural 2-AP extract in a neutral, low-odor solvent such as propylene glycol or ethanol.[25]
-
Working Solution Preparation: Create a series of aqueous dilutions from the stock solutions using odor-free, deionized water. The concentration should be well above the detection threshold but not so high as to cause sensory fatigue. A typical starting point is in the low parts-per-billion (ppb) range.[7]
-
Coding and Blinding: Assign random three-digit codes to all samples to prevent bias. The identity of the samples should be known only to the panel administrator.
-
Serving: Present approximately 10 mL of each solution in identical, lidded glass vials at a controlled room temperature.
Protocol 2: Triangle Test Execution
Causality: This method is designed to force a choice, and the statistical analysis accounts for the one-third probability of guessing correctly, making it a highly reliable way to confirm if any sensory difference exists, no matter how subtle.[15][17]
-
Panelist Briefing: Instruct panelists that they will receive three coded samples, two of which are identical and one is different. Their task is to identify the odd sample.
-
Sample Presentation: Present the samples in a randomized, balanced order (e.g., AAB, ABA, BAA, ABB, BAB, BBA).[19] Panelists should evaluate the samples from left to right.
-
Evaluation: Panelists will sniff (orthonasal evaluation) each sample. Palate cleansers (unscented crackers, odor-free water) should be provided.
-
Data Collection: Panelists record which sample they believe is the odd one.
-
Statistical Analysis: The total number of correct judgments is compared to a statistical table (based on the binomial distribution) to determine if the result is significant at a given confidence level (typically p < 0.05).
Protocol 3: Quantitative Descriptive Analysis (QDA®) Execution
Causality: QDA® leverages the panel's collective experience to build a custom language for the product, ensuring that all panelists are measuring the same attributes. The use of a line scale and multiple replicates provides robust, statistically analyzable quantitative data.[20][23][24]
-
Lexicon Development: In a group session, panelists are presented with both the natural and synthetic samples and asked to generate terms that describe their aromatic properties. The panel leader facilitates a discussion to build a consensus list of 8-12 distinct, non-overlapping attributes.
-
Training: Panelists practice rating the intensity of each attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends. Reference standards may be introduced to anchor certain terms if necessary.
-
Formal Evaluation: In individual booths, panelists rate the intensity of each attribute for the coded samples. The evaluation is typically repeated 2-3 times for statistical power.
-
Data Analysis: The markings on the line scales are converted to numerical data. Analysis of Variance (ANOVA) and multivariate techniques like Principal Component Analysis (PCA) are used to identify significant differences in attributes between the samples and visualize the sensory profiles.[23][24]
Data Presentation: A Comparative Summary
The synthesized data from both instrumental and sensory analyses can be summarized for a clear, objective comparison.
| Parameter | Natural 2-Acetyl-1-Pyrroline | Synthetic 2-Acetyl-1-Pyrroline | Method of Analysis |
| Chemical Purity | Typically part of a complex matrix | >98% (example value) | GC-MS |
| Key Aroma Descriptors | Popcorn, Toasted, Nutty, Malty | Popcorn, Toasted | QDA® |
| Odor Threshold | ~0.1 µg/kg in water[1] | ~0.06 ng/L in water[2] | Sensory Threshold Test |
| Odor-Active Impurities | May contain synergistic natural compounds | Potential for trace synthetic by-products (e.g., pyridine, solvent notes) | GC-Olfactometry |
| QDA Intensity: Popcorn | High | High (Target: equal to natural) | QDA® |
| QDA Intensity: Chemical/Artificial | None Detected | Low to None (Target: None) | QDA® |
Interpretation and Trustworthiness
The power of this integrated approach lies in its ability to establish causality.
-
If the Triangle Test is not significant , it provides strong evidence that the synthetic 2-AP is sensorially indistinguishable from the natural source under the tested conditions. This would indicate a highly successful and clean synthesis process.
-
If the Triangle Test is significant , the QDA results will pinpoint the specific attributes that differ. For instance, the synthetic sample might have a significantly higher "chemical" note and a slightly lower "toasted" note. This sensory data can then be directly correlated with the instrumental results. A specific peak identified in the GC-MS of the synthetic sample, which was also flagged as having a "chemical" odor during GC-O analysis, can be confidently identified as the cause of the perceived sensory difference.
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A Comparative Guide to the Bioactivity of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone Derivatives
Introduction
The 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, also known as 2-acetyl-1-pyrroline, is a heterocyclic scaffold of significant interest in medicinal chemistry. This core structure is a key component of many natural products and serves as a "privileged structure" for the design of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating a remarkable versatility that stems from the pyrroline ring's unique electronic and steric properties. The five-membered nitrogen-containing ring is present in many bioactive compounds from natural sources[1].
This guide provides a comparative analysis of the bioactivity of various this compound derivatives, focusing on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from key studies, and provide detailed protocols for the validation of these biological activities. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the rational design of next-generation therapeutics based on this promising scaffold.
The this compound Core Scaffold
The foundational structure consists of a 1-pyrroline ring acylated at the 2-position. This arrangement provides multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding this core is fundamental to appreciating the nuances of its derivatives' biological actions.
Caption: Chemical structure of the core scaffold.
Comparative Bioactivity Analysis
The derivatization of the 2-acetyl-1-pyrroline scaffold has yielded compounds with potent and diverse biological effects. The following sections compare two of the most extensively studied activities: antimicrobial and anticancer.
Antimicrobial and Antifungal Activity
Pyrrole derivatives have long been recognized for their antimicrobial properties, with naturally occurring antibiotics like Pyrrolnitrin setting a precedent[2]. Synthetic derivatives of 2-acetyl-1-pyrroline have been developed to create novel agents against a spectrum of pathogens, including drug-resistant strains.
The primary mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The choice of substituents on the pyrroline ring and the acetyl group is critical in determining both the potency and the spectrum of activity. For instance, the introduction of aromatic or heteroaromatic moieties can enhance lipophilicity, facilitating passage through bacterial cell walls.
A study on new pyrrole-based chalcones, synthesized via the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with various 5-(aryl)furfural derivatives, demonstrated significant antifungal activity[3]. The data below highlights the efficacy of selected derivatives against the pathogenic yeast Candida krusei.
Table 1: Antifungal Activity of Pyrrole-Based Chalcone Derivatives
| Compound | Substituent on Furan Ring | MIC (µg/mL) against C. krusei |
| 7 | 4-chlorophenyl | 3.9 |
| 9 | 2,5-dichlorophenyl | 3.9 |
| Ketoconazole | (Reference Drug) | 15.6 |
Source: Adapted from experimental data on pyrrole-based chalcones[3].
The causality behind this enhanced activity can be attributed to the specific electronic and steric properties conferred by the halogenated phenyl rings. Compounds 7 and 9 were found to be the most potent antifungal agents against Candida krusei, with activity significantly higher than the reference drug ketoconazole[3]. Flow cytometry analysis confirmed that these compounds induced a higher percentage of dead cells compared to the control, indicating a potent fungicidal mechanism[3]. This demonstrates that strategic halogenation can be a powerful tool for optimizing the antifungal potency of this class of compounds.
Anticancer Activity
The pyrrole scaffold is a cornerstone in the development of modern anticancer therapeutics, with its derivatives targeting key cellular pathways involved in cancer progression[4]. Research has shown that modifications to the 2-acetyl-1-pyrroline core can yield potent inhibitors of protein kinases, tubulin polymerization, and other critical cancer-related targets.
1. Kinase Inhibition (EGFR/VEGFR):
Certain pyrrole derivatives have been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two kinases often dysregulated in cancer[5]. For example, the derivatives MI-1 and D1 were shown to form stable complexes with EGFR and VEGFR, inducing apoptosis in malignant cells[5]. This targeted inhibition strategy is a hallmark of modern precision oncology, and the pyrrole scaffold provides an excellent framework for designing such inhibitors. Pyrrol-2-one derivatives, a closely related class, are frequently associated with kinase inhibition mechanisms, paralleling the action of established drugs like sunitinib[4].
2. Tubulin Polymerization Inhibition:
Microtubules are dynamic cellular structures essential for cell division, making them an attractive target for anticancer drugs. A series of novel pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives have been synthesized and evaluated as microtubule destabilizing agents[6]. Several of these compounds exhibited a broad spectrum of growth inhibitory activity against a panel of 60 human cancer cell lines[6]. The most active compounds were shown to inhibit tubulin polymerization in vitro, suggesting this as their primary mechanism of antiproliferative action[6].
3. Selective Cytotoxicity:
An essential characteristic of a successful anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. In a study of pyrrole-based chalcones, several compounds demonstrated superior selectivity compared to the conventional chemotherapeutic agent cisplatin.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Derivatives
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | NIH/3T3 (Normal Fibroblast) | Selectivity Index (HepG2) |
| 1 | 1.80 | 3.52 | 3.20 | 0.91 |
| 3 | 3.86 | 2.21 | 6.81 | 3.08 |
| Cisplatin | 2.53 | 4.31 | 3.45 | 0.80 |
Source: Adapted from MTT assay data[3]. The Selectivity Index is calculated as (IC₅₀ on normal cells) / (IC₅₀ on cancer cells).
Compound 3 , 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one, showed more selective anticancer activity against the HepG2 cell line than cisplatin[3]. Meanwhile, compound 1 was found to be more effective and selective against the A549 lung cancer cell line[3]. This highlights the principle of rational drug design; by modifying the substituents on the peripheral aryl ring, it is possible to tune the selectivity and potency of the parent compound against specific cancer types.
Structure-Activity Relationship (SAR) Summary
The collective data from numerous studies allow for the formulation of a preliminary structure-activity relationship model for this class of compounds. The SAR provides a logical framework for why certain structural features lead to enhanced bioactivity, a cornerstone of medicinal chemistry.
Caption: Key structure-activity relationships for derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key bioactivity assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microbe.
Materials:
-
Test compounds
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a bacterial or fungal inoculum and adjust its concentration to a 0.5 McFarland standard.
-
Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity via MTT Assay (IC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Standard workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) and a normal cell line (e.g., NIH/3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Application: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., cisplatin). Include untreated cells as a control. Incubate for 48 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent like DMSO or isopropanol to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives explored in the literature demonstrate potent antimicrobial and anticancer activities, which can be rationally optimized through targeted chemical modifications. Structure-activity relationship studies have shown that the introduction of extended conjugation systems, such as in chalcones, and the strategic placement of electron-withdrawing groups on peripheral aromatic rings are key to enhancing bioactivity and selectivity[3].
Future research should focus on synthesizing novel derivatives that combine the structural features known to confer high potency. Exploring dual-action compounds with both antimicrobial and anticancer effects could open new avenues for treating complex diseases like cancer in immunocompromised patients. Furthermore, investigating other biological targets beyond those discussed here could unlock the full therapeutic potential of this versatile chemical scaffold.
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The Definitive Guide to 2-Acetyl-1-Pyrroline and Its Role in Popcorn Flavor: A Comparative Performance Analysis
For researchers, scientists, and professionals in flavor and drug development, understanding the nuanced performance of key aroma compounds is paramount. This guide provides an in-depth comparative analysis of 2-acetyl-1-pyrroline (2-AP), the quintessential popcorn aroma compound, against other significant contributors to the popcorn flavor profile. We will delve into the supporting experimental data, detailed methodologies for analysis, and the chemical underpinnings of their formation and stability, offering a comprehensive resource for your scientific endeavors.
Introduction: The Primacy of 2-Acetyl-1-Pyrroline in Popcorn Aroma
The characteristic "popcorn-like" aroma is a complex symphony of volatile organic compounds, with 2-acetyl-1-pyrroline (2-AP) reigning as the principal soloist.[1] This heterocyclic compound possesses an exceptionally low odor threshold, meaning it can be detected by the human nose at minute concentrations, making it a pivotal component of not only popcorn but also a variety of other foods like aromatic rice and bread crust.[2][3] The formation of 2-AP is primarily a result of the Maillard reaction and Strecker degradation of amino acids like proline and ornithine during the heating process of the corn kernel.[2][4][5]
However, a holistic understanding of popcorn's flavor profile necessitates a comparative evaluation of 2-AP with other key aroma compounds that contribute roasted, buttery, and nutty notes. This guide will objectively compare the performance of 2-AP with other critical players: 2-acetylpyrazine, (E,E)-2,4-decadienal, 2-furfurylthiol, and diacetyl.
Comparative Analysis of Key Popcorn Flavor Compounds
The following table summarizes the key performance characteristics of 2-AP and its primary counterparts in popcorn flavor. This data is crucial for understanding their relative impact and formulating targeted sensory experiences.
| Compound | Chemical Structure | Aroma Profile | Odor Threshold (in water) | Typical Concentration in Popcorn | Formation Pathway |
| 2-Acetyl-1-Pyrroline (2-AP) | C₆H₉NO | Roasted, popcorn-like, cracker-like[6][7] | Extremely low (e.g., 0.1 µg/L)[3] | Varies, can be a major contributor | Maillard reaction, Strecker degradation of proline/ornithine[2][4] |
| 2-Acetylpyrazine | C₆H₆N₂O | Nutty, roasted, popcorn-like, with biscuit and caramel facets[8][9] | Higher than 2-AP | Present, but often less significant than 2-AP[10] | Maillard reaction |
| (E,E)-2,4-Decadienal | C₁₀H₁₆O | Fatty, fried, oily, with citrus notes at low concentrations[2][6] | - | Contributes to the overall fatty aroma | Lipid oxidation |
| 2-Furfurylthiol | C₅H₆OS | Roasted coffee-like, sulfurous[11] | Very low | Minor but impactful contributor | Maillard reaction |
| Diacetyl (2,3-butanedione) | C₄H₆O₂ | Buttery, creamy[1][12] | 5.43 mg/L (in yogurt matrix)[13] | Varies, often added in flavorings | Fermentation, Maillard reaction |
Experimental Methodologies: A Guide to Sensory and Instrumental Analysis
To arrive at the comparative data presented, a combination of sensory and instrumental analyses is essential. Here, we provide detailed protocols that serve as a self-validating system for the evaluation of popcorn flavor.
Sensory Evaluation: Quantifying the Human Perception of Aroma
Sensory analysis provides invaluable data on how humans perceive the aroma and flavor of popcorn. The choice of methodology depends on the research objective.
-
Objective: To determine if a perceptible difference exists between two popcorn samples (e.g., with and without a specific flavor compound).
-
Methodology:
-
Panelist Selection: Recruit a panel of at least 25-30 screened and trained assessors.
-
Sample Preparation: Prepare three coded samples, two of which are identical and one is different. The presentation order should be randomized for each panelist.
-
Evaluation: Panelists are asked to identify the "odd" sample.
-
Data Analysis: The number of correct identifications is compared to the statistical probability of guessing correctly (1/3) to determine if a significant difference exists.
-
-
Causality: The triangle test is a forced-choice method that is statistically robust for detecting small differences, making it ideal for quality control and product development.[14]
-
Objective: To rank different popcorn samples based on the intensity of a specific attribute (e.g., "popcorn-like" aroma).
-
Methodology:
-
Panelist Selection: A trained panel of 15-20 assessors is typically used.
-
Sample Presentation: Present panelists with a set of coded samples simultaneously.
-
Evaluation: Instruct panelists to rank the samples from lowest to highest intensity for the specified attribute.
-
Data Analysis: The ranks for each sample are summed, and statistical analysis (e.g., Friedman test) is used to determine if there are significant differences in the rankings.
-
-
Causality: Ranking is a rapid and efficient method for comparing multiple samples and is particularly useful in the initial screening of different popcorn varieties or processing conditions.[15]
-
Objective: To measure the overall liking or preference for a popcorn product.
-
Methodology:
-
Panelist Selection: Recruit a large consumer panel (typically 50-100 individuals) representative of the target population.
-
Sample Presentation: Provide each panelist with a coded sample.
-
Evaluation: Panelists rate their liking of the product on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Data Analysis: The mean hedonic scores are calculated and statistically analyzed to determine consumer preference.
-
-
Causality: Hedonic testing provides direct feedback on consumer acceptance, which is critical for product success in the marketplace.[14]
Experimental Workflow for Sensory Evaluation
Caption: A generalized workflow for conducting sensory evaluation of popcorn flavor.
Instrumental Analysis: Unraveling the Chemical Composition
Instrumental analysis provides objective, quantitative data on the volatile compounds responsible for popcorn's aroma.
-
Objective: To separate, identify, and quantify the volatile compounds in a popcorn sample.
-
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of ground popcorn into a headspace vial.
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber to the headspace to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds into the GC-MS system by desorbing the SPME fiber in the heated injection port.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the volatile compounds based on their boiling points and polarity. The oven temperature is programmed to ramp up to elute a wide range of compounds.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the compound.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
Quantify compounds by comparing their peak areas to the peak area of a known amount of an internal standard.
-
-
-
Causality: GC-MS is a powerful technique that provides both qualitative and quantitative information about the volatile profile of a sample. The choice of a non-polar column like DB-5ms is effective for separating a broad range of flavor compounds with varying polarities.[16]
-
Objective: To determine which of the separated volatile compounds are responsible for the perceived aroma of popcorn.
-
Methodology:
-
GC-O System Setup: The effluent from the GC column is split between a mass spectrometer (for compound identification) and a sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, intensity, and a descriptor for each odor detected.
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
-
Causality: GC-O directly links instrumental data with human sensory perception, allowing for the identification of the most impactful aroma compounds in a complex mixture, which might be present at concentrations too low for detection by MS alone.[10]
Experimental Workflow for Instrumental Analysis
Caption: A workflow for the instrumental analysis of popcorn flavor compounds.
Formation and Stability: The Chemistry Behind the Aroma
The generation and persistence of popcorn's characteristic aroma are governed by complex chemical reactions.
The Maillard Reaction and Strecker Degradation: Architects of Flavor
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures, is the primary source of many of the key flavor compounds in popcorn, including 2-AP and pyrazines.[2][18] A critical subset of this reaction is the Strecker degradation of α-amino acids, which leads to the formation of Strecker aldehydes and α-aminoketones, crucial intermediates in the synthesis of many heterocyclic aroma compounds.[20] For example, the Strecker degradation of proline is a key step in the formation of 1-pyrroline, a direct precursor to 2-AP.[5]
Simplified Maillard Reaction Pathway Leading to 2-AP
Caption: A simplified schematic of the Maillard reaction and Strecker degradation leading to the formation of 2-acetyl-1-pyrroline.
Stability of Popcorn Flavor Compounds
The stability of flavor compounds is a critical factor in the shelf-life and overall quality of popcorn. 2-AP, in particular, is known for its instability, readily degrading in the presence of water and undergoing polymerization.[6][21] This instability presents a significant challenge for maintaining the characteristic popcorn aroma over time. Other compounds, such as pyrazines, are generally more stable. The stability of these compounds is influenced by factors such as:
-
Heat: Excessive or prolonged heating during processing can lead to the degradation of some flavor compounds.[22]
-
Oxidation: The presence of oxygen can lead to the degradation of certain compounds, particularly those derived from lipid oxidation like (E,E)-2,4-decadienal.[22]
-
Moisture: High moisture content can accelerate the degradation of unstable compounds like 2-AP.[6]
-
Light: Exposure to light can also contribute to the degradation of some flavor compounds.[23]
Understanding these factors is crucial for optimizing processing and packaging to preserve the desired flavor profile of popcorn.
Conclusion
2-Acetyl-1-pyrroline is undeniably the star player in the complex aroma of popcorn. Its exceptionally low odor threshold gives it a commanding presence even at low concentrations. However, a comprehensive understanding and the ability to craft specific popcorn flavor profiles require a detailed comparison with other key compounds like 2-acetylpyrazine, (E,E)-2,4-decadienal, 2-furfurylthiol, and diacetyl. By employing the rigorous sensory and instrumental methodologies outlined in this guide, researchers can objectively evaluate the performance of these compounds, understand their formation and stability, and ultimately, innovate in the realm of flavor science.
References
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The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. (2021). CentAUR. Retrieved from [Link]
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The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking. (2021). CentAUR. Retrieved from [Link]
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Popsmith. (2023, March 8). Your Ultimate Guide to the Different Types of Popcorn Kernels and Shapes. Retrieved from [Link]
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The Strecker Degradation and Its Contribution to Food Flavor. (n.d.). Semantic Scholar. Retrieved from [Link]
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Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. (n.d.). openlib.uni-halle.de. Retrieved from [Link]
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Do different varieties of popcorn naturally have different flavors or textures when popped? (2019, July 2). Quora. Retrieved from [Link]
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Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. (2002). Sci-Hub. Retrieved from [Link]
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Is Popcorn Processed? A Guide to Healthier Choices. (n.d.). GetLabTest.com. Retrieved from [Link]
- Zamora, R., & Hidalgo, F. J. (2004). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of agricultural and food chemistry, 52(24), 7433-7438.
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Flavor Stability: Techniques & Factors. (2024, September 5). StudySmarter. Retrieved from [Link]
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The chemistry of popcorn. (n.d.). Compound Interest. Retrieved from [Link]
- Adams, A., & De Kimpe, N. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Food Chemistry, 232, 531-544.
- Buttery, R. G. (1993). Studies on Popcorn Aroma and Flavor Volatiles. Journal of Agricultural and Food Chemistry, 41(10), 1698-1701.
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POPCORN PROCESSING. (n.d.). NIFTEM. Retrieved from [Link]
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Flavor Dilution (FD) Factors of Perceived Aroma Compounds in the Culture Supernatant of CMU by Means of DHS Extraction. (n.d.). ResearchGate. Retrieved from [Link]
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Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (n.d.). FlavorSum. Retrieved from [Link]
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2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). (n.d.). The Good Scents Company. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotope Dilution Assay for the Absolute Quantification of 2-Acetyl-1-Pyrroline
This guide provides an in-depth comparison of methodologies for the absolute quantification of 2-acetyl-1-pyrroline (2-AP), a key aroma compound, utilizing the gold-standard Isotope Dilution Assay (IDA). Designed for researchers and analytical scientists, this document delves into the causality behind experimental choices, offers detailed protocols, and presents comparative data to aid in method selection and implementation.
The Significance of 2-Acetyl-1-Pyrroline (2-AP) and the Need for Precise Quantification
2-Acetyl-1-pyrroline (2-AP) is a potent, volatile flavor compound responsible for the characteristic popcorn-like aroma in scented rice varieties like Basmati and Jasmine, as well as in other foods such as pandan leaves and bread crusts.[1][2] Its extremely low odor threshold makes its concentration a critical determinant of product quality and consumer preference. Given its minute quantities, typically in the parts-per-billion (ppb) range, and its volatile nature, achieving accurate and absolute quantification presents a significant analytical challenge. This is where the Isotope Dilution Assay (IDA), particularly Stable Isotope Dilution Analysis (SIDA), becomes the method of choice, offering unparalleled accuracy by mitigating issues of analyte loss and matrix effects during sample preparation and analysis.
The Principle of Isotope Dilution Assay (IDA)
IDA is an absolute quantification technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the very beginning of the analytical workflow. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with Deuterium, ¹³C, or ¹⁵N).
The Core Logic: The native analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties. This means they behave identically during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the labeled standard using a mass-selective detector (like a mass spectrometer), one can calculate the exact amount of the native analyte in the original sample, irrespective of sample loss or matrix-induced signal suppression/enhancement.
Caption: Workflow of an Isotope Dilution Assay for 2-AP.
Comparison of IDA Methodologies for 2-AP Quantification
The robustness of an IDA method for 2-AP hinges significantly on the extraction technique. As 2-AP is a volatile compound often present in complex solid matrices like rice, the chosen extraction method must efficiently release the analyte into a form suitable for analysis while ensuring proper equilibration with the internal standard.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, highly effective technique for extracting volatile and semi-volatile compounds from a sample's headspace. It is widely adopted for 2-AP analysis due to its simplicity and sensitivity.[3][4]
-
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including native 2-AP and the labeled standard, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and directly inserted into the hot inlet of a gas chromatograph for thermal desorption and analysis.
-
Causality of Choices:
-
Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended.[3][4] This combination of materials provides a broad polarity range and porous structure, making it highly effective at trapping small, volatile molecules like 2-AP.
-
Incubation Temperature and Time: Optimizing these parameters is critical for achieving equilibrium between the sample, headspace, and SPME fiber. Temperatures around 60-80°C are often used to increase the volatility of 2-AP without inducing thermal degradation or unwanted chemical reactions.[5][6] Incubation times typically range from 15 to 30 minutes.[5]
-
Matrix Modification: The addition of a small amount of water and salt (e.g., NaCl) to the sample vial is a common practice.[3] Water helps to create a consistent matrix and aids in the release of 2-AP from the solid sample. Salt increases the ionic strength of the aqueous phase, which "salts out" the volatile analytes, driving them into the headspace and improving extraction efficiency.
-
Simultaneous Distillation-Extraction (SDE)
SDE is a more classical, exhaustive extraction technique. While more labor-intensive than HS-SPME, it can be effective for certain applications.
-
Principle: The sample is typically mixed with water in a flask and heated. The resulting steam, carrying the volatile 2-AP, is passed through a condenser and collected in an organic solvent. The condensed water is continuously returned to the sample flask, allowing for exhaustive extraction over several hours.
-
Causality of Choices:
-
Solvent Choice: Dichloromethane (DCM) is a common solvent due to its volatility and ability to efficiently trap 2-AP.
-
Advantages: Can handle larger sample sizes and may result in higher absolute recovery of the analyte.
-
Disadvantages: It is time-consuming, requires significant amounts of organic solvent, and the high temperatures used can potentially create artifacts or degrade thermally labile compounds.
-
Quantitative Performance Comparison
The choice of methodology directly impacts the analytical performance. The following table summarizes key validation parameters from published IDA methods for 2-AP, primarily focusing on the more prevalent HS-SPME approach.
| Method | Internal Standard | LOD (ng/g) | LOQ (ng/g) | Linearity (r²) | Precision (%RSD) | Reference |
| HS-SPME-GC-MS/MS (SIDA) | 2-acetyl-1-d(2)-pyrroline | 0.1 | 0.4 | 0.9989 | 11.6 | [3][4] |
| HS-SPME-GC-TOF MS | Not specified (likely external std.) | 0.46 | - | - | - | [7] |
| HS-GC-TOF MS | Not specified (likely external std.) | 0.68 | - | - | - | [7] |
As demonstrated, the Stable Isotope Dilution Assay (SIDA) coupled with HS-SPME and tandem mass spectrometry (MS/MS) provides excellent sensitivity with low limits of detection (LOD) and quantification (LOQ).
Comparison with Alternative (Non-IDA) Quantification Methods
While IDA is the gold standard, other methods are sometimes employed. Understanding their limitations highlights the trustworthiness of the isotope dilution approach.
| Method | Principle | Advantages | Disadvantages |
| Isotope Dilution Assay (IDA) | Co-extraction and analysis with a known amount of a stable isotope-labeled internal standard. | Gold Standard. High accuracy and precision; corrects for matrix effects and analyte loss during sample prep. | Requires synthesis of an expensive labeled internal standard; requires a mass spectrometer. |
| External Calibration | A calibration curve is generated from standards of known concentration, and the sample response is compared to this curve. | Simple to implement; does not require a labeled standard. | Highly susceptible to matrix effects (ion suppression/enhancement) and variations in extraction recovery, leading to inaccurate results. |
| Standard Addition | The sample is spiked with increasing, known amounts of the analyte. The original concentration is determined by extrapolation. | Can correct for proportional matrix effects. | Does not correct for analyte loss during sample preparation; more laborious than external calibration.[8] |
| Internal Standard (non-isotopic) | A non-isotopic compound with similar chemical properties (e.g., 2,4,6-trimethylpyridine) is added. | Can correct for some variability in injection volume and instrument response. | Does not perfectly mimic the analyte's behavior during extraction and is still susceptible to differential matrix effects, leading to potential inaccuracies.[9] |
Exemplar Protocol: HS-SPME-GC-MS/MS SIDA for 2-AP in Rice
This protocol is based on established methodologies and represents a robust approach for the absolute quantification of 2-AP.[3][4]
Caption: Step-by-step workflow for 2-AP quantification using SIDA.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of ground rice into a 20 mL headspace vial.
-
Rationale: Grinding increases the surface area, facilitating the release of 2-AP. Accurate weighing is crucial for final concentration calculations.
-
-
Internal Standard Spiking:
-
Add a precise volume of a known concentration of the deuterated internal standard (e.g., 2-acetyl-1-d(2)-pyrroline) to the vial.
-
Add 1.5 mL of purified water and a known amount of sodium chloride (e.g., 0.5 g).
-
Immediately seal the vial.
-
Rationale: The IS must be added at the earliest stage to account for all subsequent analyte losses. Water and salt aid in the efficient and reproducible release of 2-AP into the headspace.
-
-
Equilibration and Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration.[5]
-
Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes at the same temperature.
-
Rationale: This controlled heating and agitation ensures that the partitioning of both the native and labeled 2-AP between the sample, headspace, and fiber reaches a steady state, which is critical for reproducibility.
-
-
GC-MS/MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
Use a polar capillary column (e.g., DB-WAX) suitable for separating volatile polar compounds.
-
Set the mass spectrometer to monitor at least two specific Multiple Reaction Monitoring (MRM) transitions: one for the native 2-AP and one for the deuterated standard.
-
Rationale: The use of a polar column provides good peak shape and resolution for 2-AP. MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, effectively eliminating chemical noise from the matrix.
-
-
Quantification:
-
Integrate the peak areas for both the native 2-AP and the deuterated internal standard.
-
Calculate the response ratio (Area of Native / Area of IS).
-
Using a calibration curve prepared with known ratios of native and labeled standards, determine the exact amount of 2-AP in the original sample.
-
Conclusion and Expert Recommendations
For the absolute quantification of 2-acetyl-1-pyrroline, the Stable Isotope Dilution Assay (SIDA) methodology is unequivocally superior to all other techniques. Its inherent ability to correct for both sample loss during preparation and matrix-induced signal variations ensures the highest degree of accuracy and trustworthiness in the final results.
Recommendation: For researchers requiring the most reliable and defensible data, a method combining Headspace Solid-Phase Microextraction (HS-SPME) with a deuterated internal standard and analysis by GC-MS/MS is the recommended approach. The initial investment in the isotopically labeled standard is justified by the unparalleled data quality, which is essential for quality control, flavor research, and regulatory purposes.
References
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Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., Boulanger, R., Gay, F., Mestres, C., & Gunata, Z. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Analytica Chimica Acta, 675(2), 148-155. [Link]
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Yoshihashi, T. (2002). Quantitative Analysis on 2-Acetyl-1-pyrroline of an Aromatic Rice by Stable Isotope Dilution Method and Model Studies on its Formation during Cooking. Journal of Food Science, 67(2), 619-622. [Link]
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Hinge, V. R., & Patil, H. B. (2020). Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review. Critical Reviews in Food Science and Nutrition, 61(12), 2036-2053. [Link]
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Park, S., et al. (2020). Quantitation of 2-acetyl-1-pyrroline in aseptic-packaged cooked fragrant rice by HS-SPME/GC-MS. National Institutes of Health (NIH). [Link]
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Kumar, D., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. National Institutes of Health (NIH). [Link]
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Yahya, N. Y. (2014). Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves (Pandanus Amaryllifolius Roxb.) Via Solvent Extraction Method: Effect of Solvent. ResearchGate. [Link]
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Che Zulkepli, N. N., et al. (2021). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. MDPI. [Link]
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A Guide to Inter-Laboratory Comparison of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone Measurements
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, a critical aroma compound. This molecule, also known as 2-acetyl-1-pyrroline (2-AP), is the principal flavor component responsible for the characteristic "popcorn-like" scent of aromatic rice, bread crust, and other thermally processed foods.[1][2] Accurate quantification is paramount for quality control, product development, and authenticity assessment in the food and fragrance industries.[2][3][4]
An inter-laboratory study is essential for validating analytical methods, assessing their reproducibility across different laboratories, and establishing a consensus on best practices. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a robust blueprint for study design, execution, and data interpretation.
The Rationale for an Inter-laboratory Study
The analysis of this compound presents several challenges. The compound is volatile, can be present at low concentrations (ng/g to µg/g levels), and often exists within complex food matrices, making its accurate measurement susceptible to variation.[1] An inter-laboratory comparison, also known as a proficiency test, serves multiple critical functions:
-
Method Validation: It provides a rigorous assessment of the performance and transferability of an analytical method.[5]
-
Performance Evaluation: It allows participating laboratories to evaluate their performance against that of their peers and identify potential areas for improvement.[6]
-
Harmonization: It helps to harmonize analytical procedures, leading to more consistent and comparable data across the industry.
-
Reference Value Assignment: It can be used to assign a consensus value to a reference material, which is invaluable for routine quality control.
Study Design and Organization
A successful inter-laboratory study hinges on meticulous planning and a clearly defined structure. The design proposed here is grounded in the principles outlined by ISO 5725, "Accuracy (trueness and precision) of measurement methods and results."[7][8][9]
2.1. Test Material
-
Matrix Selection: A well-characterized, homogeneous, and stable test material is crucial. For this study, a freeze-dried, milled aromatic rice flour is proposed as the test matrix. This provides a realistic and relevant sample for most applications.
-
Preparation and Homogeneity: A single large batch of aromatic rice flour should be prepared and extensively homogenized. Homogeneity testing must be performed by a reference laboratory prior to distribution to ensure that any observed variation is due to measurement differences, not sample inconsistency.
-
Spiking Levels: To assess method performance across a relevant concentration range, two material levels will be prepared:
-
Level A: The endogenous level of this compound in the selected aromatic rice.
-
Level B: The homogenized rice flour spiked with a certified standard of this compound to achieve a concentration approximately 5-10 times higher than the endogenous level.
-
-
Distribution: Samples should be packaged in airtight, light-resistant containers and shipped to participating laboratories under controlled conditions to ensure stability.
2.2. Participant Laboratories
A minimum of 8 to 15 laboratories with experience in flavor analysis should be recruited to ensure statistically meaningful results.[5] Participants would represent a mix of industry QC labs, academic research groups, and government regulatory agencies.
2.3. Overall Workflow
The study will follow a structured workflow from sample distribution to final reporting.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Introduction: As a key intermediate and building block in pharmaceutical synthesis and specialty chemical production, 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone is a compound that demands meticulous handling throughout its lifecycle, including its final disposal.[] This guide provides a procedural framework for researchers and drug development professionals to manage waste streams containing this compound. Adherence to these protocols is not merely a matter of regulatory compliance but a foundational pillar of laboratory safety and environmental stewardship. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, ensuring a self-validating system for waste management.
Section 1: Waste Characterization and Hazard Assessment
The cornerstone of any disposal plan is a thorough understanding of the chemical's properties and associated hazards. This dictates every subsequent step, from the selection of personal protective equipment to the final disposal route.
Physicochemical Properties
Understanding the physical properties of this compound is critical for anticipating its behavior as a waste product and ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [][2] |
| Molecular Weight | ~111.14 g/mol | [][2] |
| Appearance | Colorless to Yellow Solid | [][3] |
| Boiling Point | ~182.9 °C at 760 mmHg | [2][4] |
| Flash Point | ~66.2 °C (151 °F) | [2][4] |
| Solubility | Soluble in water and alcohol | [3][5] |
Hazard Identification
Based on Safety Data Sheets (SDS) for closely related isomers and structural analogs, this compound should be handled as a hazardous substance.[6] The primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause respiratory irritation if inhaled.[6]
Regulatory Waste Classification
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[9]
For this compound, the key characteristic to evaluate is ignitability .
-
The Ignitability Criterion: A liquid waste is considered ignitable if it has a flash point of less than 60 °C (140 °F).
-
Analysis: The reported flash point for this compound is approximately 66.2 °C.[2][4] While this is slightly above the threshold, it is close enough to warrant significant caution. Given the potential for impurities or dissolution in lower flash-point solvents, it is best practice to manage this waste stream as if it were ignitable. Therefore, all waste containing this compound must be kept away from ignition sources such as open flames, sparks, and hot surfaces.[10][11]
Section 2: Safety Protocols: PPE and Handling
Before handling the chemical for disposal, establishing a robust safety protocol is paramount.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[6][10][12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling.[10][12]
-
Body Protection: A standard laboratory coat is required. For larger spills or transfers, a chemically resistant apron or suit should be considered.[10]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[6][13]
Safe Handling Practices for Waste Collection
-
Ventilation: Always handle open waste containers inside a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where chemical waste is handled or stored.[10][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling waste, even if gloves were worn.[6][12]
Section 3: On-Site Waste Management: Segregation and Storage
Proper segregation and temporary storage are critical to prevent dangerous chemical reactions and ensure compliance.
Waste Segregation: The Principle of Isolation
Chemical waste must never be mixed indiscriminately. The rationale is to prevent uncontrolled reactions. This compound, as a heterocyclic ketone, should be segregated from:
-
Strong Oxidizing Agents: To prevent a potentially violent exothermic reaction.
-
Strong Acids and Bases: To avoid uncontrolled hydrolysis or other reactions.
-
Reactive Chemicals: Any other incompatible waste streams present in the laboratory.
Waste should be collected in a designated container for non-halogenated organic solids or liquids , depending on its physical state.
Container Selection and Labeling
-
Container Type: Use a chemically compatible container (e.g., borosilicate glass or polyethylene) with a secure, tight-fitting lid. The container must be in good condition, free of cracks or leaks.
-
Labeling: This is a non-negotiable step for safety and compliance. The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, flame for ignitability if applicable).
-
The date accumulation started.
-
Section 4: Procedural Disposal Guide
This section provides step-by-step instructions for managing waste from generation to its final hand-off.
Routine Laboratory Waste Accumulation
-
Designate a Waste Container: Select and pre-label a suitable container as described in Section 3.2.
-
Transfer Waste: In a chemical fume hood, carefully transfer waste containing this compound into the designated hazardous waste container.
-
Secure the Container: Tightly close the container lid immediately after adding waste.
-
Store Appropriately: Store the container in a designated satellite accumulation area that is well-ventilated, away from ignition sources, and segregated from incompatible materials.[13]
Management of Small Spills
In the event of a small spill (<100 mL) within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as outlined in Section 2.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[10] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Residue: Carefully sweep or scoop the absorbed material and place it into a designated, labeled container for solid hazardous waste.[10][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Final Disposal Pathway
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The only acceptable disposal method is through a licensed environmental waste management contractor.
-
Consolidation: Once a waste container is full or has been accumulating for the maximum allowed time per institutional and RCRA guidelines (typically 180 days), seal it securely.
-
Contact EHS: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal company.
-
Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement under RCRA.
-
Professional Destruction: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[14] This is the most effective method for completely breaking down organic molecules into less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for safe waste disposal.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA).
- Cas 99583-29-6, Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)- (9CI). (n.d.). LookChem.
- Hazardous waste. (n.d.). Wikipedia.
- EPA Hazardous Waste Management. (2024).
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_2)ethan-1-one. (n.d.). PubChem.
- CAS 99583-29-6 this compound. (n.d.). BOC Sciences.
- 2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-. (n.d.). The Good Scents Company.
- Cas 85213-22-5, Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). (n.d.). LookChem.
- Pyrrolidine - Hazard Summary. (1999). New Jersey Department of Health.
- Safety Data Sheet for 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. (2024). Angene Chemical.
- Safety Data Sheet for 2-Acetylpyrrole. (2025). Fisher Scientific.
- Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). (n.d.). Echemi.
- PYRROLIDINE FOR SYNTHESIS Safety D
- PYRROLIDINE MATERIAL SAFETY D
- 3-Pyrroline SAFETY D
- CsRx® Controlled Substance Disposal Service. (2019). Stericycle.
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
This guide provides essential safety and logistical information for the handling and disposal of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to implement safe laboratory practices. The procedural guidance herein is based on established safety protocols for structurally similar compounds and general chemical handling best practices.
Important Note on Isomeric Forms: Specific safety data for this compound is not extensively available. The information and recommendations in this guide are primarily derived from safety data for the closely related isomer, 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (CAS Number: 85213-22-5), also known as 2-Acetyl-1-pyrroline.[1] Due to the structural similarity, a conservative approach assuming similar hazard profiles is warranted.
Hazard Identification and Risk Assessment
Based on the available data for the analogous compound, 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with appropriate caution and to prevent all routes of exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to ensuring personal safety. The level of protection required will depend on the scale of the operation and the potential for exposure.
Standard Laboratory Attire
At a minimum, the following should be worn when working in the vicinity of this compound:
-
Safety Glasses: With side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]
-
Laboratory Coat: Fully buttoned, with long sleeves.
-
Closed-toe Shoes: To protect the feet from potential spills.
Recommended PPE for Handling this compound
The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a well-ventilated area | Safety glasses with side shields | Nitrile gloves (minimum 0.11 mm thickness) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling larger quantities (>1g) or performing reactions | Chemical safety goggles or a face shield in addition to safety glasses[1] | Heavier duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat[3] | Required if there is a risk of aerosol or vapor generation. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Weighing of the solid form (if applicable) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Use within a ventilated enclosure or a chemical fume hood to prevent inhalation of dust. |
| Cleaning up spills | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[4] |
Detailed PPE Protocols and Causality
Eye and Face Protection
Given that 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone is known to cause serious eye irritation, robust eye protection is mandatory.[1]
-
Safety glasses provide a basic level of protection from splashes.
-
Chemical safety goggles should be worn when there is a higher risk of splashes, such as when handling larger volumes or during reactions. Goggles form a seal around the eyes, offering more comprehensive protection.
-
A face shield , worn in conjunction with safety glasses or goggles, provides an additional layer of protection for the entire face from splashes and aerosols.[1]
Skin and Body Protection
This compound is a known skin irritant.[1] Therefore, preventing skin contact is a critical safety measure.
-
Gloves: Nitrile gloves are a common choice for general chemical resistance. It is essential to inspect gloves for any signs of degradation or perforation before use. Double gloving can provide additional protection. Always remove gloves using the proper technique to avoid contaminating your skin.[1]
-
Laboratory Coat: A standard lab coat protects the wearer's clothing and skin from minor spills.
-
Chemical-Resistant Apron or Suit: For larger scale work or when there is a significant risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat to provide an impermeable barrier.[3]
Respiratory Protection
Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[2] All work with this compound should ideally be performed in a fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator must be used. The type of respirator will depend on the concentration of the airborne contaminant.[4]
Experimental Workflow and PPE Selection Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2]
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
Disposal
-
Dispose of this chemical and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[1]
-
Contaminated PPE should be disposed of as hazardous waste.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
References
- Material Safety Data Sheet - Cole-Parmer. (URL not available)
- Safety Data Sheet - Angene Chemical. (URL not available)
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
-
1-(3,4-Dihydro-2H-pyrrol-5-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_2)ethan-1-one - PubChem. (URL: [Link]) -
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (URL: [Link])
-
UNIT 7: Personal Protective Equipment - CTAHR. (URL: [Link])
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])
- pyrrole-MSDS.pdf - CDN. (URL not available)
-
Cas 85213-22-5,Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl) - LookChem. (URL: [Link])
-
2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl) - The Good Scents Company. (URL: [Link])
-
Ethanone, 1-(1H-pyrrol-2-yl)- - Synerzine. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
